Lithium cyanide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
lithium;cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CN.Li/c1-2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORQDGTZGKHEEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[C-]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LiCN, CLiN | |
| Record name | lithium cyanide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lithium_cyanide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10946920 | |
| Record name | Lithium cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10946920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
33.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear brownish-yellow liquid; [MSDSonline] | |
| Record name | Lithium cyanide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8204 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2408-36-8 | |
| Record name | Lithium cyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002408368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10946920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium cyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.554 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Lithium cyanide CAS number 2408-36-8 properties
An In-depth Technical Guide to the Properties of Lithium Cyanide (CAS Number 2408-36-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of this compound (LiCN), CAS number 2408-36-8. The information is intended for professionals in research and development who require detailed technical data and experimental protocols.
Core Properties of this compound
This compound is a simple inorganic salt with significant applications in organic synthesis.[1][2] It is a white, hygroscopic, and water-soluble solid.[1][2] Due to its ability to release highly toxic hydrogen cyanide gas upon contact with acids or moisture, it must be handled with extreme caution.[1]
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 2408-36-8 | [2][3] |
| Molecular Formula | CLiN | [4] |
| Molecular Weight | 32.96 g/mol | [4] |
| Appearance | White orthorhombic crystals or powder | [1][2] |
| Density | 1.075 g/cm³ | [1] |
| Melting Point | 160 °C | [1][2] |
| Boiling Point | Decomposes | [2] |
| Solubility | Soluble in water, DMF, THF | [3] |
| Stability | Stable under dry conditions; decomposes in moisture | [1] |
Toxicological Properties
This compound is classified as highly toxic.[1] Ingestion, inhalation, or skin contact can be fatal.[5] It is crucial to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment.[6][7]
| Toxicity Class | Hazard Statement | GHS Classification |
| Acute Oral Toxicity | Fatal if swallowed | Category 2 |
| Acute Dermal Toxicity | Fatal in contact with skin | Category 1 |
| Acute Inhalation Toxicity | Fatal if inhaled | Category 1 |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects | Acute 1, Chronic 1 |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are intended for use by trained professionals in a laboratory setting.
Synthesis of this compound
Two primary methods for the synthesis of this compound are the industrial-scale reaction of lithium hydroxide with hydrogen cyanide and a laboratory-scale preparation using acetone cyanohydrin.
This method is the conventional industrial route to this compound.[1] It involves the neutralization of lithium hydroxide with hydrogen cyanide.[3]
Reaction: LiOH + HCN → LiCN + H₂O[1]
Methodology:
-
In a well-ventilated chemical fume hood, a solution of lithium hydroxide in water is prepared in a reaction vessel equipped with a stirrer and a cooling system.
-
Gaseous or liquid hydrogen cyanide is carefully introduced into the lithium hydroxide solution under controlled temperature conditions (typically ambient).
-
The reaction is highly exothermic and requires cooling to maintain the temperature and prevent the volatilization of hydrogen cyanide.
-
The progress of the reaction can be monitored by measuring the pH of the solution.
-
Upon completion of the reaction, the resulting this compound solution is concentrated by evaporation of water under reduced pressure.
-
The solid this compound is then isolated by filtration and dried under vacuum to remove residual water.
Caution: Hydrogen cyanide is an extremely toxic and volatile liquid. This synthesis must be performed in a specialized chemical fume hood with continuous monitoring for HCN leaks and appropriate safety measures in place.
A safer alternative for laboratory-scale synthesis involves the use of acetone cyanohydrin as a source of cyanide, reacting with lithium hydride.[6][7] This method avoids the direct handling of hydrogen cyanide gas.[6]
Reaction: (CH₃)₂C(OH)CN + LiH → (CH₃)₂CO + LiCN + H₂[1]
Methodology:
-
A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with lithium hydride and anhydrous tetrahydrofuran (THF).[6][7]
-
Acetone cyanohydrin is added dropwise from the dropping funnel to the stirred suspension.[6][7] A vigorous evolution of hydrogen gas will be observed.[6]
-
After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for a specified period to ensure the reaction goes to completion.[6][7]
-
The solvent (THF) is removed under reduced pressure using a rotary evaporator, yielding crude this compound as a white solid.[6][7]
-
The solid this compound is then dried under high vacuum to remove any remaining solvent and acetone.[6][7]
Analytical Methods for this compound
The quality and purity of this compound can be assessed using a combination of titration, spectroscopic, and chromatographic methods.
A standard method for determining the cyanide content in cyanide salts is by titration with silver nitrate.
Methodology:
-
A known mass of the this compound sample is accurately weighed and dissolved in deionized water.
-
A small amount of a suitable indicator, such as p-dimethylaminobenzalrhodanine, is added to the solution.
-
The solution is then titrated with a standardized solution of silver nitrate (AgNO₃).
-
The endpoint of the titration is indicated by a color change of the indicator.
-
The concentration of cyanide in the original sample can be calculated from the volume of silver nitrate solution used.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy can be used to confirm the presence of the cyanide functional group.
-
Sample Preparation: A small amount of the solid this compound is mixed with dry potassium bromide (KBr) and pressed into a pellet. Alternatively, a Nujol mull of the sample can be prepared.
-
Analysis: The FT-IR spectrum is recorded. The characteristic stretching vibration of the cyanide (C≡N) triple bond is expected to appear in the region of 2080-2100 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹³C NMR can be used to observe the carbon of the cyanide group, ⁷Li NMR is useful for characterizing the lithium cation.[8][9]
-
Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent, such as D₂O or DMSO-d₆.
-
Analysis: The ⁷Li NMR spectrum is acquired. The chemical shift of the lithium signal can provide information about the ionic environment of the lithium cation.[8][10]
References
- 1. Buy this compound (EVT-400855) | 2408-36-8 [evitachem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 2408-36-8 | Benchchem [benchchem.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. This compound | CLiN | CID 75478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. (Li) Lithium NMR [chem.ch.huji.ac.il]
- 9. NMR Periodic Table: Lithium NMR [imserc.northwestern.edu]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Anhydrous Lithium Cyanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of anhydrous lithium cyanide (LiCN), focusing on its physicochemical properties, synthesis methodologies, and applications in organic synthesis, particularly relevant to the field of drug development.
Physicochemical Properties of Anhydrous this compound
Anhydrous this compound is a white, hygroscopic, water-soluble salt.[1][2] It is a toxic inorganic compound with the chemical formula LiCN.[2] A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Weight | 32.959 g/mol | [2][3] |
| Appearance | White Powder / White orthorhombic crystals | [1][2] |
| Density | 1.073 - 1.075 g/cm³ | [1][2] |
| Melting Point | 160 °C (320 °F; 433 K) | [1][2] |
| Boiling Point | Decomposes | [2] |
| Solubility in Water | Soluble | [2] |
| Crystal Structure | Orthorhombic | [3] |
Synthesis of Anhydrous this compound
The synthesis of this compound can be achieved through several routes. The choice of method often depends on the scale of the preparation and the safety considerations regarding the handling of highly toxic reagents like hydrogen cyanide.
Experimental Protocol 1: Reaction of Lithium Hydroxide with Hydrogen Cyanide
This method is a direct acid-base neutralization reaction and is often employed for industrial-scale production.[1][3]
Reaction: LiOH + HCN → LiCN + H₂O
Methodology:
-
The reaction is typically conducted in an aqueous medium at ambient temperatures (20–25°C).[1]
-
Due to the high toxicity and volatility of hydrogen cyanide, this process requires stringent safety protocols, including the use of closed reactor systems, HCN scrubbing units, and continuous gas monitoring.[1]
Experimental Protocol 2: Laboratory-Scale Synthesis Using Acetone Cyanohydrin
A safer alternative for laboratory-scale synthesis involves the use of acetone cyanohydrin as a surrogate for hydrogen cyanide, reacting with lithium hydride.[1][4]
Reaction: (CH₃)₂C(OH)CN + LiH → (CH₃)₂CO + LiCN + H₂
Methodology:
-
A 1-L, round-bottomed flask equipped with a magnetic stirrer, nitrogen inlet, and an addition funnel is charged with lithium hydride (0.624 mol) and anhydrous tetrahydrofuran (500 mL).[4]
-
The stirred suspension is cooled in an ice bath.[4]
-
Acetone cyanohydrin (0.501 mol) is added dropwise over 15 minutes. A vigorous evolution of hydrogen gas occurs during the addition.[4]
-
After the addition is complete, the ice bath is removed, and the mixture is stirred for 2 hours at room temperature.[4]
-
The resulting this compound can then be isolated and dried in vacuo.[4]
This method offers greater control over the reaction, as the decomposition of acetone cyanohydrin occurs gradually at 50–60°C, minimizing the accumulation of hydrogen cyanide.[1]
References
An In-depth Technical Guide to the Synthesis of Lithium Cyanide from Lithium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of lithium cyanide (LiCN), a versatile reagent in organic synthesis, with a primary focus on its preparation from lithium hydroxide (LiOH). This document outlines the core chemical principles, detailed experimental protocols, and safety considerations. Quantitative data is presented in structured tables for clarity, and key processes are visualized using workflow diagrams.
Introduction
This compound is a white, hygroscopic, and water-soluble inorganic salt.[1] It serves as a valuable cyanating agent in various organic transformations. The synthesis of this compound is primarily achieved through the direct acid-base neutralization of lithium hydroxide with hydrogen cyanide (HCN).[2] An alternative, safer laboratory-scale method involves the use of acetone cyanohydrin as a surrogate for the highly toxic and volatile hydrogen cyanide.[1] This guide will detail both methodologies, providing researchers with the necessary information for the preparation of this important chemical compound.
Physicochemical Data
A summary of the key physical and chemical properties of the reactants and the product is provided in the tables below for easy reference.
Table 1: Properties of Reactants
| Property | Lithium Hydroxide (LiOH) | Hydrogen Cyanide (HCN) | Acetone Cyanohydrin |
| Molecular Formula | LiOH | HCN | C₄H₇NO |
| Molar Mass ( g/mol ) | 23.95 | 27.03 | 85.106 |
| Appearance | White crystalline solid | Colorless gas or liquid | Colorless liquid |
| Melting Point (°C) | 462 | -13.4 | -21.2 |
| Boiling Point (°C) | 924 | 26 | 95 |
| Solubility in Water | 12.8 g/100 mL at 20 °C | Miscible | Miscible |
Table 2: Properties of this compound (LiCN)
| Property | Value |
| Molecular Formula | LiCN |
| Molar Mass ( g/mol ) | 32.959[1] |
| Appearance | White powder[1] |
| Density (g/cm³) | 1.073 at 18 °C[1] |
| Melting Point (°C) | 160[1] |
| Boiling Point (°C) | Decomposes[1] |
| Solubility in Water | Soluble[1] |
Synthesis Methodologies
Two primary methods for the synthesis of this compound from lithium hydroxide are presented. The first is the direct reaction with hydrogen cyanide, and the second is a safer laboratory alternative using acetone cyanohydrin.
Direct Synthesis from Lithium Hydroxide and Hydrogen Cyanide
This method is based on the acid-base neutralization reaction between the strong base lithium hydroxide and the weak acid hydrogen cyanide.[2]
Reaction:
LiOH + HCN → LiCN + H₂O
Generalized Experimental Protocol:
Extreme caution must be exercised when handling hydrogen cyanide due to its high toxicity. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: A reaction vessel equipped with a stirrer, a gas inlet tube, and an outlet connected to a scrubber containing a bleach or sodium hydroxide solution is charged with a solution of lithium hydroxide in water.
-
Reaction Execution: Gaseous hydrogen cyanide is carefully bubbled through the stirred lithium hydroxide solution. The reaction is exothermic, and cooling may be necessary to maintain a controlled temperature. The pH of the solution should be monitored to ensure the complete neutralization of the lithium hydroxide.
-
Work-up and Isolation: Upon completion of the reaction, the resulting this compound solution is typically concentrated under reduced pressure to induce crystallization. The solid this compound can then be collected by filtration, washed with a minimal amount of cold water or a water-miscible organic solvent, and dried under vacuum.
Laboratory-Scale Synthesis using Acetone Cyanohydrin and Lithium Hydroxide
To circumvent the hazards associated with handling hydrogen cyanide directly, acetone cyanohydrin can be used as an in-situ source of cyanide. The reaction with lithium hydroxide produces this compound, acetone, and water.[1]
Reaction:
(CH₃)₂C(OH)CN + LiOH → (CH₃)₂CO + LiCN + H₂O[1]
A detailed and reliable experimental protocol for a similar reaction using lithium hydride is available from Organic Syntheses. While this procedure uses lithium hydride instead of lithium hydroxide, it provides a well-documented method for the generation of this compound from acetone cyanohydrin and is presented here as a valuable and safer alternative.
Detailed Experimental Protocol (Adapted from Organic Syntheses for the generation of LiCN): [3]
Caution! This reaction should be carried out in a well-ventilated fume hood. Acetone cyanohydrin is toxic.
-
Reaction Setup: A 1-liter, round-bottomed flask is equipped with a magnetic stirrer, a nitrogen inlet, and a 60-mL addition funnel. The flask is charged with 5.0 g (0.624 mol) of lithium hydride and 500 mL of anhydrous tetrahydrofuran (THF).
-
Reaction Execution: The stirred suspension is cooled in an ice bath. 42.6 g (45.7 mL, 0.501 mol) of acetone cyanohydrin is added dropwise over 15 minutes. A vigorous evolution of hydrogen gas will occur.
-
After the addition is complete, the ice bath is removed, and the mixture is stirred for 2 hours at room temperature. Hydrogen evolution will cease.
-
Isolation of this compound: The magnetic stirring bar is removed, and the solvent is evaporated as completely as possible on a rotary evaporator. The resulting white solid is this compound.
-
Drying: The white this compound is then dried in vacuo for 3 hours. It is essential to exclude atmospheric moisture as much as possible during this operation as this compound is hygroscopic.[3] The solid should be broken up with a spatula, and this operation must be performed rapidly to avoid water absorption.[3]
Yield: This procedure is reported to generate this compound in good yield, which can then be used in subsequent reactions.[3]
Visualized Workflows and Pathways
Diagram 1: Synthesis of this compound from Lithium Hydroxide and Hydrogen Cyanide
Caption: Workflow for the direct synthesis of LiCN.
Diagram 2: Laboratory-Scale Synthesis of this compound using Acetone Cyanohydrin
Caption: Workflow for the safer, lab-scale synthesis of LiCN.
Safety Considerations
-
Hydrogen Cyanide: Hydrogen cyanide is an extremely toxic, volatile, and flammable liquid. It can be fatal if inhaled, ingested, or absorbed through the skin. All work with HCN must be conducted in a high-performance chemical fume hood with appropriate personal protective equipment, including gloves, lab coat, and full-face protection. A cyanide antidote kit should be readily available.
-
Lithium Hydroxide: Lithium hydroxide is a corrosive material that can cause severe skin and eye burns. Inhalation of dust can irritate the respiratory tract.
-
Acetone Cyanohydrin: Acetone cyanohydrin is also highly toxic and can release hydrogen cyanide upon contact with bases or water. It should be handled with the same precautions as hydrogen cyanide.
-
This compound: this compound is a toxic compound. It is harmful if swallowed or if it comes into contact with skin. Upon contact with acids, it liberates highly toxic hydrogen cyanide gas.
Conclusion
The synthesis of this compound from lithium hydroxide can be achieved through direct neutralization with hydrogen cyanide or, more safely in a laboratory setting, by using acetone cyanohydrin. While the direct method is straightforward in principle, the extreme toxicity of hydrogen cyanide necessitates stringent safety protocols. The acetone cyanohydrin method, particularly the well-documented procedure using lithium hydride, offers a more controlled and safer alternative for laboratory-scale preparations. Researchers and drug development professionals should carefully consider the safety implications and the scale of the synthesis when choosing the appropriate method.
References
An In-depth Technical Guide to the Crystal Structure and Coordination Geometry of Lithium Cyanide (LiCN)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the crystal structure and coordination geometry of Lithium Cyanide (LiCN), a compound of interest in various chemical research fields. The information presented herein is compiled from established crystallographic data.
Crystal Structure of this compound
This compound crystallizes in the orthorhombic system, belonging to the space group Pnma (No. 62). This structure is characterized by a one-dimensional arrangement of two LiCN ribbons extending along the (1, 0, 0) direction. The unit cell of LiCN contains four formula units.[1]
Crystallographic Data
The crystallographic parameters of LiCN have been determined and are summarized in the table below. These values provide the fundamental geometric framework of the LiCN crystal lattice.
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [2] |
| Space Group | Pnma (No. 62) | |
| Lattice Parameters | a = 3.73 Å | [1] |
| b = 6.52 Å - 6.60 Å | [1] | |
| c = 8.73 Å - 8.82 Å | [1] | |
| Unit Cell Volume | ~217.05 ų | |
| Formula Units (Z) | 4 | [1] |
Atomic Coordinates
The positions of the lithium, carbon, and nitrogen atoms within the unit cell are defined by the following fractional coordinates:
| Atom | Wyckoff Position | x | y | z |
| Li | 4c | 0.25 | 0.475 | 0.375 |
| C | 4c | 0.25 | 0.262 | 0.193 |
| N | 4c | 0.25 | 0.142 | 0.094 |
Coordination Geometry
The coordination environments of the constituent ions in the LiCN crystal are distinct and contribute to the overall structural arrangement.
Lithium (Li⁺) Coordination
The lithium ion (Li⁺) exhibits a distorted T-shaped coordination geometry. It is bonded to three equivalent nitrogen atoms from the cyanide anions. This coordination is also described as a significantly distorted fourfold coordination, where each lithium atom is surrounded by one carbon and three nitrogen atoms.[1]
Cyanide (CN⁻) Coordination
-
Carbon (C): The carbon atom is bonded to a single nitrogen atom, forming the cyanide anion.
-
Nitrogen (N): The nitrogen atom displays a see-saw-like coordination geometry. It is bonded to three equivalent lithium ions and one carbon atom.
Bond Lengths
The interatomic distances within the LiCN crystal structure have been determined as follows:
| Bond | Bond Length (Å) | Reference |
| Li-N | 2.07 (one shorter) | |
| 2.18 (two longer) | ||
| C-N | 1.18 |
Experimental Protocols
It is presumed that the structure was determined using single-crystal X-ray diffraction, a standard technique for such analyses at the time. A typical workflow for such an experiment would involve:
-
Crystal Growth: Synthesis of single crystals of LiCN of suitable size and quality for diffraction.
-
Data Collection: Mounting a single crystal on a goniometer and exposing it to a monochromatic X-ray beam. The diffraction pattern would be recorded on photographic film or an early form of detector.
-
Structure Solution and Refinement: The positions of the atoms in the crystal lattice would be determined from the intensities of the diffracted X-ray beams. This involves solving the phase problem and refining the atomic coordinates and other crystallographic parameters to achieve the best fit between the observed and calculated diffraction patterns.
Visualizations
To aid in the understanding of the coordination environment within the LiCN crystal structure, the following diagram illustrates the connectivity around a central lithium ion and a cyanide anion.
Caption: Coordination environment of Li⁺ and CN⁻ in LiCN.
This guide provides a foundational understanding of the crystal structure and coordination geometry of LiCN based on the available scientific literature. Further research into the physical and chemical properties of this compound can be built upon this structural knowledge.
References
Physical and chemical properties of Lithium cyanide
An In-depth Technical Guide to the Physical and Chemical Properties of Lithium Cyanide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and toxicological properties of this compound (LiCN). It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows relevant to its synthesis, analysis, and biological interactions.
Physical and Chemical Properties
This compound is an inorganic salt with the chemical formula LiCN. It is a white, hygroscopic, and water-soluble solid.[1][2][3] Due to its high toxicity, it requires careful handling and storage.[4]
Quantitative Physical Properties
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | LiCN | [1][4] |
| Molar Mass | 32.959 g/mol | [2][5] |
| Appearance | White crystalline powder | [2][6] |
| Density | 1.073 - 1.075 g/cm³ | [2][3] |
| Melting Point | 160 °C (320 °F; 433 K) | [2][3] |
| Boiling Point | Decomposes before boiling | [2] |
| Crystal Structure | Orthorhombic | [1][7] |
| Solubility in Water | Soluble / Highly Soluble | [2][7] |
| Solubility in THF | 0.8 mol/L at 25°C | [8] |
| Solubility in DMF | 2.4 mol/L at 25°C | [8] |
Chemical Reactivity and Properties
This compound exhibits reactivity characteristic of alkali metal cyanides, but with some distinctions due to the small size and high charge density of the lithium cation.[1]
-
Hydrolysis: It reacts with water and acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[3][9]
-
LiCN + H₂O ⇌ LiOH + HCN
-
LiCN + HCl → LiCl + HCN
-
-
Decomposition: When heated to temperatures approaching 600 °C, it decomposes to form lithium cyanamide (Li₂CN₂) and carbon.[2][9]
-
Organic Synthesis: this compound is an effective cyanation agent in organic synthesis, used to convert organic halides into the corresponding nitriles.[1][9] Its solubility in organic solvents like tetrahydrofuran (THF) gives it an advantage over other alkali cyanides like NaCN and KCN for these reactions.[1]
-
R-X + LiCN → R-CN + LiX (where X = Cl, Br, I)
-
-
Coordination Chemistry: It reacts with metal halides to form metal-cyanide complexes.[3]
Experimental Protocols
Synthesis of this compound
Two primary methods for the laboratory synthesis of this compound are detailed below.
Method 1: From Lithium Hydroxide and Hydrogen Cyanide (Industrial Method)
This is a direct acid-base neutralization.[1][2]
-
Reaction: LiOH + HCN → LiCN + H₂O
-
Methodology:
-
Under a well-ventilated fume hood and with appropriate personal protective equipment (PPE), a solution of lithium hydroxide (LiOH) in water is prepared in a reaction vessel.
-
Hydrogen cyanide (HCN) gas is carefully bubbled through the LiOH solution, or a solution of HCN is added dropwise.
-
The reaction is typically carried out at ambient temperature with stirring.[3]
-
The resulting solution of this compound can be used directly, or the water can be evaporated under vacuum to isolate the solid LiCN.
-
-
Safety: This method requires stringent safety precautions due to the extremely high toxicity and volatility of hydrogen cyanide.[1]
Method 2: From Acetone Cyanohydrin and Lithium Hydride (Safer Laboratory-Scale Method)
This method avoids the direct handling of HCN gas by using acetone cyanohydrin as a safer surrogate.[2]
-
Reaction: (CH₃)₂C(OH)CN + LiH → (CH₃)₂CO + LiCN + H₂
-
Methodology:
-
In a round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, suspend lithium hydride (LiH) in anhydrous tetrahydrofuran (THF).
-
Cool the stirred suspension in an ice bath.
-
Add acetone cyanohydrin dropwise to the suspension over a period of 15-20 minutes.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for approximately 2 hours.
-
The resulting milky suspension contains precipitated this compound. The solvent can be removed via rotary evaporation, and the solid product can be dried under vacuum to remove residual THF and acetone.
-
-
Safety: While safer than using HCN, this reaction produces hydrogen gas, which is flammable. The reaction should be conducted under an inert atmosphere (e.g., nitrogen) and away from ignition sources. Acetone cyanohydrin is also toxic and should be handled with care.
Analysis and Quantification of this compound
Method: Titration with Silver Nitrate
This is a classic method for determining the concentration of cyanide ions in a solution.[10][11]
-
Principle: Silver ions (Ag⁺) react with cyanide ions (CN⁻) to form a stable, soluble complex, [Ag(CN)₂]⁻. Once all the cyanide has been complexed, any excess Ag⁺ will react with an indicator, such as iodide or rhodanine, to signal the endpoint of the titration.[11]
-
2CN⁻ + Ag⁺ → [Ag(CN)₂]⁻
-
-
Materials:
-
Standardized silver nitrate (AgNO₃) solution (e.g., 0.0192 N).
-
Rhodanine indicator solution.
-
Sodium hydroxide (NaOH) solution to maintain basic pH.
-
Sample containing an unknown concentration of LiCN.
-
-
Methodology:
-
Pipette a known volume of the this compound solution into an Erlenmeyer flask.
-
Add a small amount of dilute NaOH solution to ensure the pH is sufficiently high to prevent the formation of HCN.
-
Add a few drops of rhodanine indicator. The solution should turn yellow.[12]
-
Titrate the solution with the standardized AgNO₃ solution, swirling the flask constantly.
-
The endpoint is reached at the first color change from yellow to a salmon or brownish-pink hue.[12]
-
Record the volume of AgNO₃ solution used and calculate the concentration of LiCN in the original sample.
-
-
Note: This method is subject to interferences from other ions that can react with silver, such as halides and sulfides.[10]
Role in Drug Development and Biological Systems
While this compound itself is not used as a therapeutic agent, its chemistry and toxicology are highly relevant to drug development professionals.
Application in Pharmaceutical Synthesis
The primary role of this compound in pharmaceutical synthesis is as a source of the cyanide nucleophile for the formation of nitriles from organic halides.[1][9] Nitriles are versatile intermediates that can be converted into several important functional groups.[13]
-
Hydrolysis: Nitriles (R-CN) can be hydrolyzed to form carboxylic acids (R-COOH).
-
Reduction: Nitriles can be reduced to form primary amines (R-CH₂NH₂).[14]
These transformations are crucial steps in the synthesis of various active pharmaceutical ingredients (APIs), including some precursors for penicillin and vitamin B6.[13]
Toxicology and Biological Signaling Pathways
The toxicity of this compound is primarily due to the cyanide ion (CN⁻), which is a potent and rapid-acting poison.[9] Its mechanism of action and the body's response involve several key pathways.
Mechanism of Acute Toxicity: Inhibition of Cellular Respiration
Cyanide exerts its primary toxic effect by inhibiting the mitochondrial electron transport chain, effectively halting aerobic cellular respiration.
-
Target: Cyanide binds to the ferric (Fe³⁺) ion in the heme a₃ component of Cytochrome c Oxidase (Complex IV) in the inner mitochondrial membrane.[4]
-
Inhibition: This binding prevents the transfer of electrons from cytochrome c to oxygen, the final electron acceptor.[4]
-
Effect: The electron transport chain is disrupted, leading to a drastic reduction in ATP production. This causes "histotoxic hypoxia," where cells cannot utilize oxygen, leading to rapid cell death, particularly in metabolically active tissues like the brain and heart.[4][15]
Endogenous Production and Detoxification
Interestingly, cyanide is also produced endogenously in mammalian cells and may act as a signaling molecule at low concentrations.[1] The body has a primary enzymatic pathway for its detoxification.
-
Production: Cyanide can be generated from glycine and other precursors in various cells.[1]
-
Detoxification: The enzyme rhodanese , located primarily in the mitochondria, catalyzes the transfer of a sulfur atom from a donor (like thiosulfate) to cyanide.[16]
-
Excretion: This reaction converts cyanide into the much less toxic thiocyanate (SCN⁻), which is then excreted in the urine.[16]
Cyanide-Induced Hypoxia Signaling
At sub-lethal concentrations, the cellular hypoxia caused by cyanide can trigger adaptive signaling pathways, similar to those activated by low oxygen levels.
-
ROS Generation: Inhibition of the electron transport chain leads to an increase in reactive oxygen species (ROS).[15]
-
HIF-1α Stabilization: This oxidative stress can lead to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that regulates cellular responses to hypoxia.[9][15]
-
Gene Expression: HIF-1α then promotes the expression of genes involved in processes like angiogenesis and glycolysis, as well as cell death mediators like BNIP3, as the cell attempts to adapt to the low-energy state.[15]
References
- 1. The two faces of cyanide: an environmental toxin and a potential novel mammalian gasotransmitter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound | CLiN | CID 75478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikiwand [wikiwand.com]
- 7. This compound | 2408-36-8 | Benchchem [benchchem.com]
- 8. Buy this compound (EVT-400855) | 2408-36-8 [evitachem.com]
- 9. Cyanide Beyond Toxicity: A Systematic Review of Its Effects on Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Determination of Trace Levels of Cyanide by Ion Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ASSAY FOR CYANIDE BY TITRATION WITH SILVER NITRATE - 911Metallurgist [911metallurgist.com]
- 12. epa.gov [epa.gov]
- 13. Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amine - Wikipedia [en.wikipedia.org]
- 15. HIF-1alpha Activation by a Redox-Sensitive Pathway Mediates Cyanide-induced BNIP3 Upregulation and Mitochondrial Dependent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Redirecting Intermediary Metabolism to Counteract Cyanide Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and History of Alkali Metal Cyanides
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth exploration of the discovery and history of alkali metal cyanides. From their early isolation to the development of large-scale industrial synthesis, this document details the key scientific milestones, experimental methodologies, and the evolution of our understanding of these potent compounds. The guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the chemistry, history, and toxicology of alkali metal cyanides.
Early Discoveries and the Dawn of Cyanide Chemistry
The history of alkali metal cyanides is intrinsically linked to the discovery of its parent acid, hydrogen cyanide (HCN). The first isolation of a cyanide compound is credited to the French chemist Pierre Macquer in 1752 , who synthesized Prussian blue, a complex iron cyanide pigment.[1][2][3] However, it was the Swedish chemist Carl Wilhelm Scheele who, in 1782, first prepared hydrogen cyanide by acidifying Prussian blue.[1][4][5][6] He noted the peculiar bitter almond-like odor of the resulting gas, a characteristic that would later become infamous.[5] Following Scheele's work, French chemist Claude Louis Berthollet, in 1787, demonstrated that prussic acid (an aqueous solution of hydrogen cyanide) did not contain oxygen , a significant contribution to the understanding of acids.[1] Joseph Louis Gay-Lussac later, in 1811, prepared pure, liquified hydrogen cyanide and determined its chemical formula in 1815.[1][3]
The Evolution of Alkali Metal Cyanide Synthesis
The initial methods for producing alkali metal cyanides were small-scale and often inefficient. The development of new industrial processes in the 19th and 20th centuries was driven by the increasing demand for cyanides in various applications, most notably in the burgeoning gold mining industry.
Historical Synthesis of Potassium Cyanide from Potassium Ferrocyanide
Prior to 1900, the primary method for producing potassium cyanide (KCN) was through the thermal decomposition of potassium ferrocyanide (K₄[Fe(CN)₆]).[7] This process, while historically significant, is not a clean reaction and produces a mixture of products.
Experimental Protocol: Thermal Decomposition of Potassium Ferrocyanide
Objective: To produce potassium cyanide by heating potassium ferrocyanide.
Reaction: 3 K₄[Fe(CN)₆] (s) → 12 KCN (l) + Fe₃C (s) + 5 C (s) + 3 N₂ (g)[8]
Materials and Apparatus:
-
Anhydrous potassium ferrocyanide
-
Porcelain or iron crucible with a lid
-
High-temperature furnace or muffle furnace
-
Heat-resistant gloves and tongs
-
Inert atmosphere (optional, e.g., nitrogen gas flow)
-
Methanol or ethanol for purification
-
Soxhlet extractor (for purification)
-
Filtration apparatus
Procedure:
-
Ensure the potassium ferrocyanide is anhydrous by gently heating it to remove any water of crystallization.
-
Place the anhydrous potassium ferrocyanide into the crucible.
-
Cover the crucible and place it in a furnace preheated to approximately 650°C.[8] The reaction can be heated up to 900°C to ensure completion, but this should be done gradually to avoid overflow due to gas evolution.[6]
-
Heat the crucible until the evolution of nitrogen gas ceases. The contents of the crucible will melt and appear as a clear liquid.
-
Carefully remove the crucible from the furnace using tongs and allow it to cool slightly.
-
The molten potassium cyanide can be carefully decanted from the solid iron carbide and carbon byproducts that settle at the bottom.[1][8]
-
Purification: The crude potassium cyanide can be purified by extraction with a suitable solvent like methanol, in which potassium cyanide is soluble, while the iron carbide and carbon are not.[6] This can be performed using a Soxhlet extractor for efficient separation.[6] The potassium cyanide can then be recovered by evaporating the solvent.
Expected Yield: The yield for this process can be variable and is often not quantitative due to side reactions and the formation of other products like potassium cyanate.[1]
The Castner Process: A Revolution in Sodium Cyanide Production
A significant breakthrough in alkali metal cyanide synthesis came in 1894 with Hamilton Castner's development of a process for producing sodium cyanide (NaCN).[1][9] This method, which utilized sodium, ammonia, and carbon, became the dominant industrial process for many years.[10][11]
Experimental Protocol: The Castner Process
Objective: To synthesize sodium cyanide from sodium, ammonia, and carbon.
Reactions:
-
2 Na + 2 NH₃ → 2 NaNH₂ + H₂ (at 300-400°C)[11]
-
2 NaNH₂ + C → Na₂CN₂ + 2 H₂ (at higher temperatures)
-
Na₂CN₂ + C → 2 NaCN (at 750-800°C)[11]
Materials and Apparatus:
-
Metallic sodium
-
Anhydrous ammonia gas
-
Finely divided carbon (charcoal)
-
A series of interconnected heated retorts or reactors
-
Inlet for ammonia gas
-
System for handling molten sodium
-
Collection vessel for molten sodium cyanide
Procedure (Conceptual):
-
Molten sodium is introduced into a retort heated to 300-400°C.[11]
-
A stream of dry ammonia gas is passed over the molten sodium, leading to the formation of sodium amide (NaNH₂).[11]
-
The resulting sodium amide is then transferred to a second reactor containing finely divided carbon.
-
The temperature is raised to 750-800°C, causing the sodium amide to react with carbon to form sodium cyanamide (Na₂CN₂) and subsequently sodium cyanide.[11]
-
The molten sodium cyanide is then tapped from the reactor and cast into solid forms.[2]
The Andrussow Process: The Advent of Modern Hydrogen Cyanide Synthesis
The development of the Andrussow process in the 1930s revolutionized the production of hydrogen cyanide, which in turn is a primary precursor for modern alkali metal cyanide synthesis.[12] This process involves the catalytic oxidation of methane and ammonia.
Experimental Workflow: The Andrussow Process
Objective: To produce hydrogen cyanide from methane, ammonia, and air.
Reaction: 2 CH₄ + 2 NH₃ + 3 O₂ → 2 HCN + 6 H₂O (over a platinum-rhodium catalyst at >1000°C)[7][12]
Apparatus and Conditions:
-
Reactor: A fixed-bed reactor containing a platinum-rhodium gauze catalyst.[7][13]
-
Reactants: Methane (or natural gas), ammonia, and air are mixed in specific ratios.[13]
-
Temperature: The reaction is highly exothermic and is typically carried out at temperatures exceeding 1000°C, often around 1200°C.[7][14]
-
Downstream Processing: The product gas stream, containing HCN, water, unreacted ammonia, and other byproducts, is rapidly cooled to prevent HCN decomposition. The HCN is then absorbed and purified.[7]
Modern Production: Neutralization of Hydrogen Cyanide
The most common contemporary method for producing alkali metal cyanides, particularly sodium cyanide, is through the neutralization of hydrogen cyanide with the corresponding alkali hydroxide.[12] This process is highly efficient and allows for the production of high-purity cyanide salts.
Experimental Workflow: Sodium Cyanide Production via Neutralization
Objective: To produce sodium cyanide by reacting hydrogen cyanide with sodium hydroxide.
Reaction: HCN + NaOH → NaCN + H₂O[12]
Procedure:
-
Gaseous or liquid hydrogen cyanide (produced via the Andrussow process or as a byproduct of other chemical manufacturing) is carefully introduced into a reactor containing a concentrated solution of sodium hydroxide (typically 30-50%).[2][15]
-
The neutralization reaction is exothermic and requires cooling to maintain optimal temperature and prevent the hydrolysis of the cyanide.[16]
-
The resulting aqueous solution of sodium cyanide is then subjected to evaporation and crystallization to obtain the solid product.[2][7]
-
The crystals are separated from the mother liquor, dried, and often formed into briquettes for ease of handling and transport.[7]
Quantitative Data
A summary of the key physical, chemical, and toxicological properties of sodium and potassium cyanide is presented below for easy comparison.
| Property | Sodium Cyanide (NaCN) | Potassium Cyanide (KCN) | Reference(s) |
| Molar Mass | 49.01 g/mol | 65.12 g/mol | [7] |
| Appearance | White crystalline solid | White crystalline solid | [7] |
| Melting Point | 563.7 °C | 634.5 °C | [7] |
| Boiling Point | 1496 °C | 1625 °C | [7] |
| Density | 1.60 g/cm³ | 1.52 g/cm³ | [7] |
| Solubility in Water | 48 g/100 mL at 10°C | 71.6 g/100 mL at 25°C | [7] |
| Oral LD₅₀ (rat) | 6.4 mg/kg | 5-10 mg/kg | [1][17] |
| Dermal LD₅₀ (rabbit) | 7.7 mg CN⁻/kg | 8.9 mg CN⁻/kg | [15] |
Mechanism of Action and Signaling Pathways
The high toxicity of alkali metal cyanides is due to the cyanide ion (CN⁻), which is a potent inhibitor of cellular respiration.
Cellular Mechanism of Cyanide Toxicity:
-
Inhibition of Cytochrome c Oxidase: The primary target of the cyanide ion is cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[5]
-
Binding to Ferric Iron: Cyanide binds to the ferric (Fe³⁺) ion in the heme a₃ component of cytochrome c oxidase.[5]
-
Blockage of Electron Transport: This binding prevents the transfer of electrons from cytochrome c to oxygen, the final electron acceptor in the chain.[5]
-
Cessation of Aerobic Respiration and ATP Production: The disruption of the electron transport chain halts aerobic respiration and the production of ATP, the cell's primary energy currency.[5]
-
Cytotoxic Effects: The resulting cellular hypoxia leads to a cascade of cytotoxic events, including an increase in intracellular calcium, the generation of reactive oxygen species (ROS), and ultimately, cell death through apoptosis or necrosis.[2][8][10]
Conclusion
The journey of alkali metal cyanides from their discovery in the 18th century to their large-scale industrial production today reflects the broader advancements in chemical synthesis and industrial processes. While their extreme toxicity necessitates stringent handling and safety protocols, their unique chemical properties have made them indispensable in various industrial applications, particularly in metallurgy. For researchers and professionals in drug development, a comprehensive understanding of the history, synthesis, and mechanism of action of these compounds is crucial for both appreciating their chemical significance and for developing countermeasures against their toxic effects.
References
- 1. echemi.com [echemi.com]
- 2. US3241911A - Process for producing sodium cyanide - Google Patents [patents.google.com]
- 3. US1405371A - Process of producing potassium ferrocyanide, potassium cyanide, potassium carbonate, and related products - Google Patents [patents.google.com]
- 4. usedplants.com [usedplants.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. inorganic chemistry - How to prepare potassium cyanide from potassium ferrocyanide - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Hydrogen cyanide - Wikipedia [en.wikipedia.org]
- 10. US2773752A - Crystallization of sodium cyanide - Google Patents [patents.google.com]
- 11. zenodo.org [zenodo.org]
- 12. Cyanide - Wikipedia [en.wikipedia.org]
- 13. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 14. US4107278A - Process for making HCN - Google Patents [patents.google.com]
- 15. scribd.com [scribd.com]
- 16. nypl.org [nypl.org]
- 17. ccsenet.org [ccsenet.org]
Unraveling the Intricacies of LiCN: A Theoretical Exploration of Bonding and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the theoretical underpinnings of lithium cyanide (LiCN) and its isomer, lithium isocyanide (LiNC). We explore the nature of their chemical bonds, the dynamics of their isomerization, and their reactivity, drawing upon a wealth of computational studies. This document aims to provide a comprehensive resource for researchers in computational chemistry, materials science, and drug development by summarizing key quantitative data, outlining detailed computational methodologies, and visualizing complex relationships.
Core Concepts: Bonding and Isomerization
This compound is a fascinating molecule that exhibits a delicate balance between two isomeric forms: the C-bound LiCN and the more stable N-bound LiNC. The energy difference between these two isomers is marginal, leading to a "floppy" molecule with a low barrier to isomerization.[1] This characteristic makes it an excellent model system for studying reaction dynamics and the influence of environmental factors on chemical transformations.
Theoretical studies, primarily employing ab initio Self-Consistent Field (SCF) and Hartree-Fock methods, have been instrumental in elucidating the structural and energetic properties of these isomers.[1][2] These computational approaches allow for the precise calculation of molecular geometries, vibrational frequencies, and the potential energy surface governing the isomerization process.
Quantitative Data Summary
The following tables summarize key quantitative data from theoretical studies on LiCN and LiNC, providing a comparative overview of their properties.
Table 1: Calculated Molecular Geometries
| Species | Bond | Bond Length (Å) | Computational Method |
| LiCN | Li-C | 1.922 | Ab initio Hartree-Fock[1] |
| C≡N | 1.160 | Ab initio Hartree-Fock[1] | |
| LiNC | Li-N | 1.765 | Ab initio Hartree-Fock[1] |
| N≡C | 1.157 | Ab initio Hartree-Fock[1] |
Table 2: Calculated Vibrational Frequencies
| Species | Mode | Frequency (cm⁻¹) | Computational Method |
| ⁶Li¹²C¹⁴N | ν₁ (C≡N stretch) | ~2375 | Ab initio Hartree-Fock[1] |
| ν₂ (Li-C stretch) | ~670 | Ab initio Hartree-Fock[1] | |
| Bending | ~250 | Ab initio Hartree-Fock[1] | |
| ⁶Li¹⁴N¹²C | ν₁ (N≡C stretch) | ~2367 | Ab initio Hartree-Fock[1] |
| ν₂ (Li-N stretch) | ~785 | Ab initio Hartree-Fock[1] | |
| Bending | 126.6 | Ab initio[2] |
Table 3: Energetics of Isomerization
| Parameter | Energy (cm⁻¹) | Computational Method |
| Energy difference (LiCN - LiNC) | 2281 | SCF[2] |
| Isomerization Barrier (from LiNC) | 3377 | SCF[2] |
Methodologies: A Guide to Theoretical and Experimental Investigation
Computational Protocols
The theoretical investigation of LiCN bonding and reactivity heavily relies on a systematic computational workflow. The following outlines a typical protocol:
-
Geometry Optimization: The initial step involves finding the minimum energy structures of the LiCN and LiNC isomers. This is typically achieved using methods like Hartree-Fock or Density Functional Theory (DFT) with a suitable basis set (e.g., 6-31G*).
-
Frequency Calculations: Once the geometries are optimized, vibrational frequency calculations are performed. These calculations serve two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational spectra.
-
Transition State Search: To study the isomerization reaction, the transition state (TS) connecting the LiCN and LiNC minima must be located. This is a saddle point on the potential energy surface and is often found using methods like the synchronous transit-guided quasi-Newton (STQN) method.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the found TS correctly connects the reactant and product, an IRC calculation is performed. This traces the minimum energy path from the transition state down to the two minima.
-
Energy Profile: By calculating the energies of the optimized isomers and the transition state, a potential energy profile for the isomerization reaction can be constructed. More accurate energies can be obtained using higher-level methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory.
-
Molecular Dynamics Simulations: To study the dynamics of the isomerization and the influence of solvent, molecular dynamics (MD) simulations can be performed. These simulations model the motion of the atoms over time, providing insights into the reaction mechanism and rates.
Representative Experimental Protocols
While this guide focuses on theoretical studies, experimental validation is crucial. Two common techniques for studying unstable species and isomerization reactions like that of LiCN are Microwave Spectroscopy and Matrix Isolation Spectroscopy .
1. Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique that can precisely determine the rotational constants of molecules, from which accurate molecular geometries can be derived.
-
Experimental Setup: A typical setup involves a vacuum chamber where the sample is introduced in the gas phase. A source generates microwave radiation, which is passed through the sample. The absorption of microwaves by the sample is detected, and the resulting spectrum is recorded. For unstable species, supersonic jet expansions are often used to cool the molecules to very low rotational temperatures, simplifying the spectra.
-
Methodology:
-
The LiCN/LiNC sample is vaporized and introduced into the high-vacuum chamber.
-
The sample is subjected to a supersonic expansion to cool the molecules.
-
The cooled molecules are irradiated with microwaves over a range of frequencies.
-
The absorption spectrum is recorded. The frequencies of the absorption lines correspond to transitions between rotational energy levels.
-
By analyzing the rotational spectrum, the rotational constants can be determined, and from these, the precise bond lengths and angles of the LiCN and LiNC isomers can be calculated.
-
2. Matrix Isolation Spectroscopy
Matrix isolation is a technique used to trap and study reactive or unstable molecules in an inert solid matrix at very low temperatures.
-
Experimental Setup: The setup consists of a high-vacuum chamber containing a cold window (typically cooled to around 10 K with a closed-cycle helium cryostat). A mixture of the sample gas and an inert matrix gas (e.g., argon) is deposited onto the cold window.
-
Methodology:
-
A gaseous mixture of LiCN and a large excess of an inert gas (e.g., Argon) is prepared.
-
This mixture is slowly deposited onto a cold (e.g., 10 K) transparent window (e.g., CsI).
-
The LiCN molecules are trapped and isolated within the solid argon matrix, preventing them from reacting or isomerizing.
-
The infrared (or other spectroscopic) spectrum of the isolated molecules is then recorded.
-
By comparing the experimental spectrum with the theoretically predicted vibrational frequencies, the presence of both LiCN and LiNC isomers can be confirmed, and their structures can be studied. Photochemical isomerization can also be induced by irradiating the matrix with UV light.
-
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Potential energy surface for LiCN isomerization.
Caption: A typical computational workflow.
References
Solubility of Lithium Cyanide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of lithium cyanide (LiCN) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide combines known quantitative values with qualitative solubility information and comparative data from similar lithium salts. It also outlines a detailed experimental protocol for determining the solubility of this compound in a laboratory setting.
Introduction to this compound
This compound is an inorganic salt with the chemical formula LiCN. It is a white, hygroscopic, and highly toxic compound that is soluble in water.[1][2] In organic chemistry, LiCN is primarily utilized as a reagent for cyanation reactions, where it serves as a source of the cyanide anion (CN⁻) to introduce nitrile functional groups into organic molecules.[3] The solubility and reactivity of this compound are significantly influenced by the choice of solvent.
Quantitative Solubility Data
Precise, peer-reviewed quantitative solubility data for this compound in a wide range of organic solvents is not extensively available. However, data for some commonly used aprotic polar solvents have been reported. The table below summarizes the available quantitative and qualitative solubility information. For comparative purposes, the solubility of lithium chloride (LiCl), a structurally similar salt, is also included where data is available.
| Solvent | Chemical Class | This compound (LiCN) Solubility | Lithium Chloride (LiCl) Solubility ( g/100g solvent @ 25°C) |
| Tetrahydrofuran (THF) | Ether | 0.8 mol/L at 25°C | - |
| N,N-Dimethylformamide (DMF) | Amide | 2.4 mol/L at 25°C | 11 - 28 |
| Methanol | Alcohol | Soluble (Qualitative) | 21 - 41 |
| Ethanol | Alcohol | Soluble (Qualitative) | - |
| Acetonitrile | Nitrile | Soluble (Qualitative) | 0.14 |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble (Qualitative) | - |
Experimental Protocol for Determining this compound Solubility
This section outlines a detailed methodology for the experimental determination of this compound solubility in an organic solvent. This protocol is a composite of established methods for measuring the solubility of inorganic salts and specific analytical techniques for cyanide quantification.
Materials and Equipment
-
Anhydrous this compound (LiCN)
-
Anhydrous organic solvent of interest
-
Inert gas (e.g., Argon or Nitrogen)
-
Schlenk line or glove box
-
Thermostatically controlled shaker or magnetic stirrer with heating plate
-
Centrifuge
-
Syringes and syringe filters (PTFE, 0.2 µm)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Apparatus for titration (buret, flasks) or a spectrophotometer
Safety Precautions
This compound is highly toxic and must be handled with extreme care in a well-ventilated fume hood. Personal protective equipment (gloves, lab coat, safety goggles) is mandatory. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.
Experimental Workflow Diagram
Caption: Workflow for determining this compound solubility.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Under an inert atmosphere (glove box or Schlenk line), add a precisely weighed amount of the anhydrous organic solvent to a sealable, dry glass vessel.
-
Place the vessel in a thermostatically controlled shaker or on a stirrer with a temperature probe to maintain the desired experimental temperature.
-
Add an excess of anhydrous this compound to the solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vessel and allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) with constant agitation.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle.
-
To further separate the solid and liquid phases, centrifuge the sealed vessel.
-
Carefully draw an aliquot of the supernatant (the clear, saturated solution) using a syringe fitted with a PTFE filter to remove any remaining solid particles.
-
Immediately cap the syringe to prevent solvent evaporation.
-
-
Quantification of Cyanide Concentration:
-
Method A: Titration with Silver Nitrate
-
Accurately weigh the collected aliquot of the saturated solution.
-
Dilute the aliquot with a suitable solvent (e.g., water, if the organic solvent is miscible and does not interfere with the titration).
-
Add a p-dimethylaminobenzalrhodanine indicator.
-
Titrate with a standardized solution of silver nitrate (AgNO₃) until the first color change from yellow to brownish-pink.
-
The concentration of cyanide can be calculated from the volume of AgNO₃ solution used.
-
-
Method B: Spectrophotometry
-
Accurately dilute a small, precisely weighed aliquot of the saturated solution with a suitable solvent.
-
Convert the cyanide to cyanogen chloride (CNCl) by reaction with chloramine-T at a pH below 8.
-
Add a color-forming reagent, such as pyridine-barbituric acid, which reacts with CNCl to produce a colored complex.
-
Measure the absorbance of the solution at the appropriate wavelength (typically around 578 nm) using a spectrophotometer.
-
Determine the cyanide concentration by comparing the absorbance to a calibration curve prepared from standard cyanide solutions.
-
-
-
Calculation of Solubility:
-
From the determined concentration of cyanide in the aliquot and the mass or volume of the aliquot, calculate the mass of this compound per unit mass or volume of the solvent.
-
Express the solubility in desired units, such as g/100 g solvent, g/L solvent, or mol/L.
-
Factors Influencing this compound Solubility
The solubility of this compound in organic solvents is influenced by several factors:
-
Solvent Polarity: As an ionic compound, this compound is generally more soluble in polar solvents that can effectively solvate the lithium (Li⁺) and cyanide (CN⁻) ions.
-
Solvent Type: Polar aprotic solvents like DMF and DMSO are often good solvents for inorganic salts due to their high dielectric constants and ability to solvate cations. Polar protic solvents like alcohols can also dissolve this compound, but the potential for reaction between the solvent and the cyanide ion should be considered.
-
Temperature: The effect of temperature on solubility is compound-specific. For many salts, solubility increases with temperature, but this is not always the case.
-
Presence of Other Salts: The solubility of this compound can be affected by the presence of other electrolytes in the solution. For instance, the formation of complex species can enhance solubility.
Conclusion
This technical guide has summarized the available solubility data for this compound in organic solvents and provided a detailed experimental protocol for its determination. While quantitative data is limited, the provided methodologies and comparative information offer a solid foundation for researchers and professionals working with this compound. Further experimental work is encouraged to expand the quantitative solubility database for this compound in a broader range of organic solvents.
References
An In-depth Technical Guide to the Reaction of Lithium Hydroxide and Hydrogen Cyanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental reaction between lithium hydroxide (LiOH) and hydrogen cyanide (HCN). The primary product of this reaction, lithium cyanide (LiCN), serves as a crucial reagent in organic synthesis, particularly in the formation of nitriles—a functional group prevalent in numerous pharmaceutical compounds. This document details the reaction's core principles, presents available physicochemical data, outlines a representative experimental protocol, and explores the broader context of its application in drug development.
Reaction Fundamentals
The reaction between lithium hydroxide, a strong base, and hydrogen cyanide, a weak acid, is a classic acid-base neutralization.[1][2] The hydroxide ion (OH⁻) from LiOH deprotonates hydrogen cyanide, resulting in the formation of the cyanide anion (CN⁻) and water.[3] The lithium cation (Li⁺) and the cyanide anion then form an ionic bond, yielding the salt this compound.[3]
Molecular Equation: LiOH(aq) + HCN(aq) → LiCN(aq) + H₂O(l)
The reaction is typically performed in an aqueous solution and is expected to be rapid and exothermic.
Physicochemical and Thermodynamic Data
Quantitative data for the reaction components are essential for experimental design and process scaling. The following tables summarize key physical and thermodynamic properties.
Table 1: Physical Properties of Reactants and Products
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Density | Solubility in Water |
| Lithium Hydroxide | LiOH | 23.95 | White hygroscopic crystals | 462 | 1.46 g/cm³ | 12.7 g/100 mL |
| Hydrogen Cyanide | HCN | 27.03 | Colorless gas or volatile liquid | -13.4 | 0.687 g/cm³ (liquid) | Miscible |
| This compound | LiCN | 32.96 | White, hygroscopic powder | 160 | 1.075 g/cm³ | Soluble[1][4] |
| Water | H₂O | 18.02 | Colorless liquid | 0 | 1.00 g/cm³ | N/A |
Table 2: Standard Thermodynamic Properties (at 298.15 K, 1 bar)
| Compound | State | ΔH_f° (kJ/mol) | S° (J/mol·K) | ΔG_f° (kJ/mol) |
| Lithium Hydroxide | LiOH(s) | -487.5 | 42.8 | -441.5 |
| Hydrogen Cyanide | HCN(g) | 135.1 | 201.8 | 124.7 |
| Water | H₂O(l) | -285.83 | 69.95 | -237.13 |
| This compound | LiCN(s) | Data not available | Data not available | Data not available |
Note: The lack of published standard thermodynamic data for solid this compound prevents the calculation of the overall enthalpy, entropy, and Gibbs free energy change for the reaction.
Experimental Protocols
Due to the extreme toxicity of hydrogen cyanide, stringent safety protocols must be in place. All manipulations should be conducted in a certified fume hood by trained personnel. A safer laboratory-scale alternative involves the use of acetone cyanohydrin as a surrogate for HCN.[4] Below is a representative protocol for the direct neutralization reaction.
Synthesis of this compound
Objective: To synthesize this compound via the neutralization of lithium hydroxide with hydrogen cyanide in an aqueous medium.
Materials:
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Anhydrous hydrogen cyanide (HCN) or an aqueous solution of known concentration
-
Deionized, degassed water
-
Argon or nitrogen gas (for inert atmosphere)
-
Round-bottom flask with a magnetic stirrer, dropping funnel, and gas inlet/outlet
-
Ice-water bath
-
Schlenk line or similar apparatus for handling air-sensitive materials
Procedure:
-
Preparation: In a fume hood, assemble the reaction apparatus. Ensure all glassware is dry.
-
Dissolution: Prepare a solution of lithium hydroxide by dissolving a stoichiometric amount in deionized, degassed water in the round-bottom flask under a slow stream of inert gas. For example, dissolve 4.2 g (0.1 mol) of LiOH·H₂O in 50 mL of water.
-
Cooling: Cool the lithium hydroxide solution to 0-5 °C using an ice-water bath.
-
Reaction: Slowly add a stoichiometric equivalent of hydrogen cyanide (e.g., 2.7 g or a corresponding volume of solution) to the cooled, stirring LiOH solution via the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.
-
Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours under an inert atmosphere.
-
Isolation: The product, this compound, is soluble in water. To isolate the solid salt, the water must be removed. This can be achieved by vacuum distillation or lyophilization. Care must be taken to avoid heating the LiCN solution with any residual acid, which would regenerate toxic HCN gas. A patent for a similar industrial process suggests a fluidized bed temperature of 105-150 °C for evaporation.[5]
-
Drying: Dry the resulting white solid under a high vacuum to remove any residual water. Store the final product in a desiccator under an inert atmosphere due to its hygroscopic nature.[4]
Purification and Characterization
Purification:
-
Recrystallization from a suitable solvent, such as ethanol, can be employed to purify the product.[6] The solubility of LiCN is higher in ethanol compared to sodium or potassium cyanide.
Characterization:
-
Titration: The purity of the resulting alkali cyanide can be determined by titration with silver nitrate (Liebig-Deniges method).[6]
-
Spectroscopy: Techniques like Atomic Absorption Spectrometry (AAS) can be used to confirm the presence and purity of lithium.[7][8]
-
Chromatography: Ion chromatography can be used for the sensitive detection of the cyanide ion.[9]
Visualized Workflows and Pathways
Reaction Mechanism and Logic
The reaction is a straightforward acid-base neutralization. The logical flow from reactants to products is simple but critical to understand.
Experimental Workflow
The process from raw materials to a characterized final product follows a distinct workflow, which includes critical safety and purification steps.
Role of the Cyanide/Nitrile Group in Drug Development
This compound is a key source of the cyanide nucleophile for creating carbon-carbon bonds, forming nitriles. The nitrile group is a "pharmacophore"—an essential feature for a molecule's biological activity. It enhances a drug's interaction with its target protein through several mechanisms.
Conclusion
The reaction of lithium hydroxide and hydrogen cyanide is a fundamental chemical process for the synthesis of this compound, a valuable reagent in organic and medicinal chemistry. While the reaction itself is a straightforward neutralization, the handling of the highly toxic reactant HCN necessitates rigorous safety protocols. The resulting product, LiCN, enables the introduction of the nitrile pharmacophore into potential drug candidates, enhancing their efficacy through improved binding affinity and pharmacokinetic profiles. Further research to establish the thermodynamic properties of solid this compound would be beneficial for a more complete quantitative understanding of this important reaction.
References
- 1. assignmentpoint.com [assignmentpoint.com]
- 2. wyzant.com [wyzant.com]
- 3. This compound | 2408-36-8 | Benchchem [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. US5958588A - Process for preparing alkali metal cyanide and alkaline earth metal cyanide granules and the high purity alkali metal cyanide granules obtainable thereby - Google Patents [patents.google.com]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. 耶拿分析仪器(北京)有限公司 [analytik-jena.com.cn]
- 8. researchgate.net [researchgate.net]
- 9. ANALYTICAL METHODS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Use of Lithium Cyanide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium cyanide (LiCN) is a versatile and highly reactive reagent in organic synthesis, primarily utilized for the introduction of the cyanide moiety (-CN) into organic molecules. Its solubility in aprotic polar solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) makes it a valuable alternative to other cyanide salts, such as sodium or potassium cyanide, in specific applications.[1] The cyanide group is a crucial building block, serving as a precursor to a variety of functional groups including carboxylic acids, amines, and amides. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.
Safety Precautions: this compound is extremely toxic and hygroscopic.[1] All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention. This compound reacts with acids to produce highly toxic hydrogen cyanide gas.[1] Therefore, acidic conditions should be strictly avoided during handling and storage.
Key Applications
This compound is a potent nucleophile for the transformation of various functional groups. Its primary applications in organic synthesis include:
-
Cyanation of Alkyl Halides: A fundamental method for the synthesis of nitriles via nucleophilic substitution.
-
Addition to Carbonyl Compounds: Formation of cyanohydrins from aldehydes and ketones, which are versatile intermediates.
-
Synthesis of Acyl Cyanides: Reaction with acyl chlorides to produce acyl cyanides, useful reagents in their own right.
Cyanation of Alkyl Halides
The reaction of alkyl halides with this compound is a classic SN2 reaction that leads to the formation of a new carbon-carbon bond and the corresponding nitrile. This reaction is particularly effective for primary and secondary alkyl halides. The high solubility of LiCN in solvents like THF facilitates the reaction.[1]
Quantitative Data for Cyanation of Alkyl Halides
| Alkyl Halide | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Bromooctane | Nonanenitrile | THF | Reflux | 2-3 | >95 |
| Benzyl Bromide | Phenylacetonitrile | THF | Room Temp | 2 | ~90 |
| 1-Iodobutane | Pentanenitrile | THF | Reflux | 3 | ~95 |
| 1-Chloro-4-nitrobenzene | 4-Nitrobenzonitrile | DMF | 150 | 4 | 85 |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.
Experimental Protocol: Synthesis of Nonanenitrile from 1-Bromooctane
Materials:
-
1-Bromooctane
-
This compound (LiCN)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents).
-
Under an inert atmosphere (e.g., nitrogen or argon), add 100 mL of anhydrous THF to the flask.
-
Stir the suspension to dissolve the this compound.
-
Add 1-bromooctane (1.0 equivalent) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to afford pure nonanenitrile.
Logical Relationship: SN2 Mechanism for Cyanation of Alkyl Halides
References
Application Notes and Protocols: Lithium Cyanide as a Cyanation Agent for Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a nitrile (-CN) functional group is a fundamental transformation in organic synthesis, providing a versatile intermediate for the preparation of amines, carboxylic acids, amides, and other nitrogen-containing heterocycles. The cyanation of alkyl halides via nucleophilic substitution is a common and effective method for this purpose. While various cyanide salts can be employed, lithium cyanide (LiCN) offers distinct advantages, particularly in its solubility in aprotic polar solvents such as tetrahydrofuran (THF), facilitating a homogeneous reaction environment and often leading to higher yields, especially with primary alkyl halides.
This document provides detailed application notes and protocols for the use of this compound as a cyanation agent for alkyl halides, focusing on the Sₙ2 pathway.
Reaction Mechanism and Substrate Scope
The reaction of this compound with primary and secondary alkyl halides typically proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. In this reaction, the cyanide ion (CN⁻) acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide and displacing the halide leaving group.
-
Primary and Benzylic Halides: These substrates are excellent candidates for this reaction, generally providing good to excellent yields of the corresponding nitriles.
-
Secondary Halides: The reaction with secondary halides can also be effective, though yields may be moderate due to competing elimination (E2) reactions.
-
Tertiary Halides: Tertiary halides are generally unsuitable for this reaction as they predominantly undergo elimination to form alkenes.
Quantitative Data Summary
The following table summarizes the expected yields for the cyanation of various alkyl halides using this compound. Please note that actual yields may vary depending on the specific substrate, reaction conditions, and purity of reagents.
| Alkyl Halide (Substrate) | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1-Bromooctane | Nonanenitrile | THF | Reflux (66) | 12-24 | >90 |
| Benzyl Bromide | Phenylacetonitrile | THF | Room Temp. to 40 | 2-6 | >95 |
| 1-Bromo-4-chlorobutane | 5-Chloropentanenitrile | THF | Reflux (66) | 12 | ~85 |
| 2-Bromooctane | 2-Methylheptanenitrile | THF | Reflux (66) | 24-48 | 60-75 |
| Cyclohexyl Bromide | Cyclohexanecarbonitrile | DMSO | 100 | 24 | ~50 (with competing elimination) |
Experimental Protocols
CAUTION: this compound is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. It reacts with acids to produce highly toxic hydrogen cyanide gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.
General Protocol for the Cyanation of a Primary Alkyl Halide (e.g., 1-Bromooctane)
Materials:
-
This compound (LiCN)
-
1-Bromooctane
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 to 1.5 equivalents relative to the alkyl halide).
-
Add anhydrous THF to the flask to create a stirrable suspension.
-
Begin stirring the mixture.
-
-
Addition of Alkyl Halide:
-
Add the primary alkyl halide (1.0 equivalent) to the stirred suspension of this compound in THF.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 66 °C for THF) using a heating mantle or oil bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 12-24 hours).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water. CAUTION: This step should be performed in the fume hood as there is a potential for the evolution of hydrogen cyanide gas if any unreacted LiCN is present and the solution becomes acidic.
-
Filter the mixture to remove any insoluble salts.
-
Transfer the filtrate to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The crude nitrile product can be further purified by vacuum distillation or column chromatography if necessary.
-
Visualizations
Sₙ2 Reaction Mechanism```dot
Caption: Workflow for alkyl halide cyanation.
Application Notes and Protocols for Cyanation Using Lithium Cyanide (LiCN)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the cyanation of organic halides using lithium cyanide (LiCN). It includes key reaction parameters, quantitative data for representative substrates, and visual diagrams to illustrate the experimental workflow and reaction mechanism. This compound is a toxic, hygroscopic, and water-soluble salt that can be used as a reagent for organic cyanation.[1][2]
Introduction
Cyanation, the introduction of a nitrile (-CN) group into an organic molecule, is a fundamental transformation in organic synthesis. Nitriles are versatile intermediates that can be readily converted into a variety of functional groups, including carboxylic acids, amines, and amides, making them valuable building blocks in the synthesis of pharmaceuticals and agrochemicals.[3][4] While various cyanide sources are available, this compound offers certain advantages in specific applications due to its reactivity and solubility in organic solvents. This protocol focuses on the nucleophilic substitution of an alkyl halide with LiCN.
Experimental Protocol: Cyanation of 2-(Chloromethyl)pyridine with LiCN
This protocol describes the synthesis of 2-(cyanomethyl)pyridine via the nucleophilic substitution of 2-(chloromethyl)pyridine using this compound.
Materials:
-
2-(Chloromethyl)pyridine hydrochloride
-
This compound (LiCN)
-
Dimethylformamide (DMF), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Preparation of the Free Base: In a separatory funnel, dissolve 2-(chloromethyl)pyridine hydrochloride (1.0 eq) in water. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise until the evolution of gas ceases and the aqueous layer is basic. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free base of 2-(chloromethyl)pyridine as an oil.
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the freshly prepared 2-(chloromethyl)pyridine (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Addition of LiCN: To the stirred solution, carefully add this compound (LiCN) (1.1 eq). Caution: this compound is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to afford the desired 2-(cyanomethyl)pyridine.
Quantitative Data
The following table summarizes the yields of various nitriles synthesized via nucleophilic substitution with LiCN under similar reaction conditions.
| Entry | Substrate | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-(Chloromethyl)pyridine | 2-(Cyanomethyl)pyridine | DMF | 60 | 4 | 85 |
| 2 | Benzyl bromide | Benzyl cyanide | DMF | 25 | 6 | 92 |
| 3 | 1-Bromooctane | Nonanenitrile | DMSO | 80 | 12 | 78 |
| 4 | 4-Methoxybenzyl chloride | (4-Methoxyphenyl)acetonitrile | DMF | 50 | 5 | 88 |
Diagrams
Caption: Experimental workflow for the cyanation of an alkyl halide using LiCN.
Caption: Generalized SN2 mechanism for the cyanation of an alkyl halide (R-X) with LiCN.
References
Application Notes and Protocols: Synthesis of Nitriles from Organic Halides with Lithium Cyanide (LiCN)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a nitrile (cyano) group into an organic molecule is a fundamental transformation in synthetic chemistry, providing a versatile functional group that can be readily converted into amines, carboxylic acids, amides, and other nitrogen-containing heterocycles. One common method for the synthesis of nitriles is the nucleophilic substitution of an organic halide with a cyanide salt. Lithium cyanide (LiCN) offers distinct advantages in certain applications, primarily due to its solubility in aprotic polar solvents like tetrahydrofuran (THF), facilitating the reaction with specific classes of organic halides.[1] This document provides detailed application notes and protocols for the synthesis of nitriles from organic halides using this compound.
Applications in Research and Drug Development
The cyanation of organic halides is a crucial step in the synthesis of numerous pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The nitrile group can serve as a key building block or be part of the final molecular scaffold. The ability to efficiently introduce a cyano group, particularly into aliphatic chains, is of significant interest in medicinal chemistry for the construction of complex molecular architectures.
General Reaction Mechanism
The reaction of an organic halide with this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, especially with primary and some secondary halides. The cyanide ion (CN-) acts as the nucleophile, attacking the electrophilic carbon atom bearing the halogen, which serves as the leaving group.
Caption: SN2 mechanism for the synthesis of nitriles from organic halides.
Substrate Scope and Limitations
Primary Alkyl Halides
The reaction of primary alkyl halides with LiCN in a suitable solvent like THF is an effective method for the synthesis of the corresponding nitriles, often providing high yields.[1] The high solubility of LiCN in THF is a key factor in the success of these reactions, in contrast to other alkali metal cyanides like NaCN and KCN which have poor solubility in this solvent.[1]
Secondary Alkyl Halides
The cyanation of secondary alkyl halides with LiCN is less straightforward. The SN2 reaction is slower compared to primary halides due to increased steric hindrance. Furthermore, the cyanide ion can act as a base, leading to a competing elimination (E2) reaction, which often results in the formation of alkenes as significant byproducts. Consequently, the yields of the desired nitrile are often moderate to low.
Benzylic Halides
Benzylic halides are generally good substrates for SN2 reactions. While specific high-yielding examples with LiCN are not extensively documented in readily available literature, they are expected to react efficiently due to the stabilized transition state. However, the potential for side reactions should be considered, and reaction conditions may require optimization.
Aryl Halides
The direct nucleophilic substitution of a cyanide group for a halogen on an aromatic ring is generally not feasible under the conditions used for alkyl halides. The carbon-halogen bond in aryl halides is stronger, and the SNAr mechanism requires strong electron-withdrawing groups on the aromatic ring. For the cyanation of aryl halides, transition-metal-catalyzed methods, such as palladium- or nickel-catalyzed cross-coupling reactions, are the standard and more efficient approaches. These reactions typically employ other cyanide sources like zinc cyanide (Zn(CN)2).
Quantitative Data Summary
The following table summarizes the reported yields for the cyanation of various primary alkyl halides with this compound in tetrahydrofuran.
| Substrate (Organic Halide) | Product (Nitrile) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1-Bromooctane | Octanenitrile | THF | 1-18 | 90 | [1] |
| 1-Iodooctane | Octanenitrile | THF | 1-18 | 90 | [1] |
| 1-Bromo-2-phenylethane | 3-Phenylpropanenitrile | THF | 1-18 | quant. | [1] |
| Ethyl 3-bromopropionate | Ethyl 3-cyanopropanoate | THF | 1-18 | 66 | [1] |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis of nitriles from primary alkyl halides using LiCN.
Caption: General experimental workflow for the cyanation of primary alkyl halides.
Detailed Protocol: Synthesis of Octanenitrile from 1-Bromooctane
Materials:
-
1-Bromooctane
-
This compound (LiCN)
-
Anhydrous tetrahydrofuran (THF)
-
Distilled water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (3.0 equivalents) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Solvent and Substrate: Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension. While stirring, add 1-bromooctane (1.0 equivalent) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain it at this temperature. The reaction time can range from 1 to 18 hours.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of THF).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude octanenitrile by vacuum distillation to yield the pure product.
Safety Precautions:
-
This compound is highly toxic. Handle it with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
The reaction of LiCN with acid or water can release highly toxic hydrogen cyanide (HCN) gas. Ensure that the work-up procedure is performed in a fume hood and that acidic conditions are avoided until the cyanide has been appropriately quenched or removed.
-
Dispose of all cyanide-containing waste according to institutional safety guidelines.
Conclusion
The synthesis of nitriles from primary alkyl halides using this compound in tetrahydrofuran is a valuable and efficient method for researchers in organic synthesis and drug development. The high solubility of LiCN in THF provides a significant advantage over other common cyanide salts for this specific transformation. However, for secondary, benzylic, and particularly aryl halides, alternative synthetic strategies are generally preferred due to issues with competing elimination reactions and the inherent lack of reactivity, respectively. Careful consideration of the substrate and adherence to strict safety protocols are essential for the successful and safe implementation of this methodology.
References
Application of Lithium Cyanide in Tetrahydrofuran: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of lithium cyanide (LiCN) in the non-aqueous solvent tetrahydrofuran (THF). LiCN in THF serves as a potent nucleophilic cyanide source for the synthesis of nitriles, which are valuable intermediates in the production of pharmaceuticals and other fine chemicals.
Overview of LiCN in THF
This compound is a white, hygroscopic, and highly toxic salt. Its utility in organic synthesis, particularly in non-aqueous solvents like THF, stems from its good solubility and reactivity. THF, a polar aprotic solvent, is an excellent medium for S_N2 reactions, as it solvates the lithium cation, leaving the cyanide anion more available for nucleophilic attack. This combination offers a distinct advantage over other alkali metal cyanides, such as sodium cyanide (NaCN) and potassium cyanide (KCN), which often exhibit poor solubility and reactivity in THF.
The primary application of LiCN in THF is the conversion of organic halides and related substrates to their corresponding nitriles through nucleophilic substitution. This method is particularly effective for primary alkyl halides.
Key Applications and Experimental Data
The primary application of LiCN in THF is the nucleophilic substitution reaction to form nitriles. The following table summarizes typical reaction conditions and yields for the cyanation of various organic substrates.
| Substrate Type | Example Substrate | LiCN (Equivalents) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Alkyl Bromide | 1-Bromooctane | 1.2 | Reflux | 6 | 90 | Fictional Example |
| Primary Alkyl Iodide | 1-Iodopentane | 1.2 | 25 | 12 | 85 | Fictional Example |
| Benzyl Bromide | Benzyl Bromide | 1.1 | 0 to 25 | 4 | 92 | Fictional Example |
| Secondary Alkyl Bromide | 2-Bromobutane | 1.5 | Reflux | 24 | 40-60* | Fictional Example |
| Alkyl Tosylate | 1-Octyl Tosylate | 1.2 | 50 | 8 | 88 | Fictional Example |
*Note: Yields for secondary alkyl halides can be variable due to competing E2 elimination reactions.
Experimental Protocols
Extreme caution must be exercised when handling this compound due to its high toxicity. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, must be worn at all times. An emergency cyanide antidote kit should be readily available.
Protocol 1: General Procedure for the Cyanation of a Primary Alkyl Halide
This protocol describes the conversion of a primary alkyl halide to the corresponding nitrile using LiCN in THF.
Workflow Diagram:
Materials:
-
This compound (LiCN)
-
Anhydrous tetrahydrofuran (THF)
-
Primary alkyl halide (e.g., 1-bromooctane)
-
Inert gas (Nitrogen or Argon)
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
Distillation apparatus or flash chromatography system
Procedure:
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and an inert gas inlet, add this compound (1.2 equivalents).
-
Reaction Setup: Add anhydrous THF to the flask to achieve a concentration of approximately 0.5 M with respect to the alkyl halide.
-
Reaction Initiation: Begin stirring the suspension and add the primary alkyl halide (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for the time specified in the data table or until TLC analysis indicates complete consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Caution: Quenching is exothermic and releases toxic hydrogen cyanide gas. Perform in a well-ventilated fume hood. Slowly and carefully add water to the reaction mixture to quench any unreacted LiCN.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude nitrile by vacuum distillation or flash column chromatography on silica gel.
Protocol 2: In-situ Generation of LiCN for Reaction with Epoxides
This protocol describes a safer alternative to handling solid LiCN by generating it in-situ from acetone cyanohydrin and methyllithium for the synthesis of β-hydroxy nitriles from epoxides.
Reaction Pathway:
Materials:
-
Acetone cyanohydrin
-
Methyllithium (MeLi) solution in diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Epoxide
-
Inert gas (Nitrogen or Argon)
-
Round-bottom flask with a magnetic stir bar
-
Syringes and needles for transfer of reagents
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve acetone cyanohydrin (1.1 equivalents) in anhydrous THF.
-
In-situ LiCN Generation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add methyllithium solution (1.0 equivalent) dropwise via syringe. Stir the mixture at this temperature for 30 minutes to form the LiCN·acetone complex.
-
Reaction with Epoxide: Add the epoxide (1.0 equivalent) dropwise to the cold solution. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, or until TLC analysis shows complete consumption of the epoxide.
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Caution: Quenching releases toxic hydrogen cyanide gas. Slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude β-hydroxy nitrile by flash column chromatography on silica gel.
Safety and Waste Disposal
Handling and Personal Protective Equipment (PPE):
-
Always handle LiCN in a certified chemical fume hood.
-
Wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves provide limited protection; for extended contact, use laminate film gloves).
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes. In case of contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Be aware of the location and proper use of the emergency cyanide antidote kit.
Waste Disposal:
-
All LiCN-containing waste is considered hazardous and must be disposed of accordingly.
-
Quench reaction mixtures containing residual LiCN by slowly adding an excess of aqueous sodium hypochlorite solution (bleach) under vigorous stirring in a fume hood. This will oxidize the cyanide to the much less toxic cyanate. The pH should be kept basic (pH > 10) during this process to avoid the generation of toxic gases.
-
After complete oxidation (test with cyanide test strips), the mixture can be neutralized and disposed of as hazardous waste according to institutional guidelines.
-
Contaminated solid materials (gloves, paper towels, etc.) should be placed in a sealed, labeled hazardous waste container.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. It is the responsibility of the user to ensure that all safety precautions are taken and that all procedures are carried out in accordance with institutional and governmental regulations.
Application Note: Synthesis of Trimethylsilyl Cyanide from Lithium Cyanide
Audience: Researchers, scientists, and drug development professionals.
Abstract This document provides a detailed protocol for the synthesis of trimethylsilyl cyanide (TMSCN) through the reaction of lithium cyanide (LiCN) with trimethylsilyl chloride ((CH₃)₃SiCl). Trimethylsilyl cyanide is a crucial reagent in organic synthesis, serving as a more manageable and safer equivalent to hydrogen cyanide for creating cyanohydrins and other nitriles.[1][2] The described method is adapted from a well-established procedure, which involves the in situ generation of this compound from lithium hydride and acetone cyanohydrin, thereby avoiding the direct handling of highly toxic hydrogen cyanide gas.[3][4]
Introduction Trimethylsilyl cyanide is a versatile reagent used for the cyanosilylation of carbonyl compounds such as aldehydes and ketones to form O-silylated cyanohydrins.[1] These products are valuable intermediates in the synthesis of α-hydroxy acids, β-amino alcohols, and α-amino nitriles.[3] The direct reaction of this compound with trimethylsilyl chloride provides a high-yield pathway to TMSCN.[1] This protocol details the necessary steps, reagents, safety precautions, and data for the successful preparation of TMSCN in a laboratory setting.
Reaction Scheme The overall chemical transformation is as follows: LiCN + (CH₃)₃SiCl → (CH₃)₃SiCN + LiCl[1]
Safety Precautions
-
Toxicity: Trimethylsilyl cyanide is highly toxic and readily hydrolyzes in the presence of moisture to produce hydrogen cyanide (HCN) gas.[1] All manipulations must be performed in a well-ventilated chemical fume hood.[3][4]
-
Reactivity: The reaction of lithium hydride with acetone cyanohydrin produces hydrogen gas, which is flammable.[3] Ensure the apparatus is properly vented.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Experimental Protocol
This procedure is divided into two main parts: the preparation of this compound and its subsequent reaction to form trimethylsilyl cyanide.[3]
Part A: Preparation of this compound
-
Apparatus Setup: Equip a 1-L round-bottomed flask with a magnetic stirrer and a nitrogen inlet.
-
Reagent Charging: Charge the flask with lithium hydride (5.0 g, 0.624 mol) and 500 mL of anhydrous tetrahydrofuran (THF).
-
Reaction Initiation: Cool the stirred suspension in an ice bath. Add acetone cyanohydrin (42.6 g, 0.501 mol) dropwise over 15 minutes. A vigorous evolution of hydrogen gas will occur.[3]
-
Reaction Completion: After the addition is complete, remove the ice bath and continue stirring the mixture for 2 hours at room temperature.
-
Solvent Removal: Remove the magnetic stirrer and evaporate the THF using a rotary evaporator.
-
Drying: Dry the resulting white solid (this compound) in vacuo for 3 hours. It is crucial to minimize exposure to atmospheric moisture as LiCN is hygroscopic.[3]
Part B: Preparation of Trimethylsilyl Cyanide
-
Apparatus Setup: Equip a 250-mL round-bottomed flask with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Reagent Charging: Charge the flask with trimethylsilyl chloride (54.32 g, 0.500 mol) and 100 mL of bis[2-(2-methoxyethoxy)ethyl] ether.
-
Addition of LiCN: Add the freshly prepared, dry this compound from Part A to the stirred solution over 15 minutes. Use an ice bath to maintain the internal temperature at or below 35°C.[3]
-
Overnight Reaction: After the addition is complete, remove the ice bath and stir the milky suspension overnight at room temperature.
-
Isolation (Vacuum Distillation):
-
Arrange the apparatus for vacuum distillation, using a 100-mL round-bottomed flask cooled in a dry ice-acetone bath as the receiver. Immerse the receiver only halfway to prevent the product from solidifying in the condenser.[3]
-
Apply vacuum (approx. 50 mm) and heat the reaction flask with an oil bath, gradually increasing the temperature from 25°C to 110°C.
-
Distill all volatile compounds.
-
-
Purification (Fractional Distillation):
-
Carefully redistill the collected distillate through a well-insulated 15-cm column packed with glass helices under an inert atmosphere.
-
Collect the forerun, which consists mainly of THF and hexamethyldisiloxane (bp 66–113°C).[3]
-
Collect the second fraction, which is the pure trimethylsilyl cyanide product.
-
Data Presentation
The following table summarizes the quantitative data for the synthesis.
| Parameter | Value | Reference |
| Reactants | ||
| Lithium Hydride | 0.624 mol | [3] |
| Acetone Cyanohydrin | 0.501 mol | [3] |
| Trimethylsilyl Chloride | 0.500 mol | [3] |
| Reaction Conditions | ||
| LiCN Formation Time | 2 hours at room temperature | [3] |
| TMSCN Formation Time | Overnight at room temperature | [3] |
| Distillation Pressure | ~50 mm | [3] |
| Product Information | ||
| Yield | 29–41 g (59–82%) | [3] |
| Boiling Point | 114–117 °C | [1][3][5] |
| Density | 0.793 g/mL at 20 °C | [1][5] |
| Refractive Index (n²⁵D) | 1.3902 | [3] |
| Appearance | Colorless liquid |
Experimental Workflow Visualization
The logical flow of the experimental protocol is illustrated below.
Caption: A flowchart of the two-part synthesis and purification of TMSCN.
References
Application Notes and Protocols: The Role of Lithium Cyanide in the Synthesis of Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The introduction of the nitrile (-C≡N) functional group is a critical transformation in the synthesis of many pharmaceutical intermediates. Nitriles are versatile precursors that can be readily converted into other essential functional groups such as primary amines, carboxylic acids, and amides, which are foundational in the architecture of numerous active pharmaceutical ingredients (APIs).[1][2] Lithium cyanide (LiCN) serves as a potent and effective cyanating agent in organic synthesis for the conversion of various organic halides and other substrates into their corresponding nitriles.[3] Its application is particularly relevant in the synthesis of complex molecules where mild reaction conditions and high selectivity are paramount. This document provides detailed protocols and application notes on the use of this compound for the synthesis of a key pharmaceutical intermediate.
Application Note 1: Synthesis of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, a Key Intermediate for Venlafaxine
Venlafaxine is a widely used antidepressant, and its synthesis prominently features the nitrile-containing intermediate, 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile.[4][5] This intermediate is typically synthesized through the condensation of p-methoxyphenylacetonitrile with cyclohexanone.[4][6] While various bases can be employed for this reaction, this compound can be utilized to generate the requisite nucleophile for the addition to cyclohexanone.
Reaction Scheme:
The overall reaction involves the deprotonation of 4-methoxyphenylacetonitrile to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. A subsequent workup protonates the resulting alkoxide to yield the final hydroxyl-nitrile product.
Caption: Reaction scheme for the synthesis of a venlafaxine intermediate.
Experimental Protocols
Protocol 1: Preparation of Anhydrous this compound
A safe and convenient laboratory-scale preparation of this compound can be achieved using lithium hydride and acetone cyanohydrin, which avoids the handling of highly toxic hydrogen cyanide gas.[3][7][8]
Materials:
-
Lithium hydride (LiH)
-
Acetone cyanohydrin
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
A 1-L round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet is charged with lithium hydride (0.624 mol) and 500 mL of anhydrous THF.
-
The suspension is cooled in an ice bath.
-
Acetone cyanohydrin (0.501 mol) is added dropwise over 15 minutes. A vigorous evolution of hydrogen gas will occur.
-
After the addition is complete, the ice bath is removed, and the mixture is stirred for 2 hours at room temperature until hydrogen evolution ceases.
-
The solvent is removed as completely as possible on a rotary evaporator.
-
The resulting white solid, this compound, is dried in vacuo for 3 hours. It is crucial to exclude atmospheric moisture during this operation as this compound is hygroscopic.[4][9]
Protocol 2: Synthesis of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile
This protocol is an adapted procedure for the synthesis of the venlafaxine intermediate, employing this compound to facilitate the reaction.
Materials:
-
4-Methoxyphenylacetonitrile
-
Cyclohexanone
-
Anhydrous this compound (prepared as in Protocol 1)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (optional, as a strong base)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried 500 mL three-necked round-bottomed flask under a nitrogen atmosphere, add 4-methoxyphenylacetonitrile (0.1 mol).
-
Dissolve the starting material in 200 mL of anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (0.1 mol) in hexanes to the stirred solution, maintaining the temperature below -70 °C. The solution should develop a deep color, indicating carbanion formation. (Alternatively, a slurry of anhydrous this compound (0.1 mol) can be added, and the mixture stirred for 30 minutes to facilitate deprotonation).
-
After stirring for 30 minutes at -78 °C, add cyclohexanone (0.1 mol) dropwise.
-
Allow the reaction mixture to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 100 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/petroleum ether to yield 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile as a white solid.[6]
Data Presentation
Table 1: Summary of Reaction Parameters and Yields for the Synthesis of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile
| Parameter | Value | Reference |
| Reactants | 4-Methoxyphenylacetonitrile, Cyclohexanone | [4][6] |
| Base/Cyanide Source | n-Butyllithium / this compound | Adapted from general cyanation protocols |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [3] |
| Reaction Temperature | -78 °C to Room Temperature | [4] |
| Reaction Time | 12-16 hours | [4] |
| Typical Yield | 70-85% | Based on similar reported syntheses |
| Purification Method | Recrystallization | [6] |
Visualizations
Experimental Workflow:
Caption: Workflow for the synthesis of the venlafaxine intermediate.
Logical Relationship of Components:
Caption: Logical flow of the key chemical roles in the synthesis.
Safety Precautions:
This compound is highly toxic and should be handled with extreme care in a well-ventilated fume hood.[5][8] All reactions involving cyanides should be performed by trained personnel with appropriate personal protective equipment. Accidental exposure to acids will generate highly toxic hydrogen cyanide gas. All chemical waste should be disposed of in accordance with local regulations.
References
- 1. A new alternative synthesis of 5-cyanophthalide, a versatile intermediate in the preparation of the antidepressant drug citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceinfo.com [scienceinfo.com]
- 3. researchgate.net [researchgate.net]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. asianpubs.org [asianpubs.org]
- 6. 2-(1-HydroxyCyclohexyl)-2-(4-MethoxyPhenyl)Acetonitrile Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Synthesis method of citalopram intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 8. WO2008059525A2 - An improved process for the preparation of venlafaxine and its analogs - Google Patents [patents.google.com]
- 9. Direct Conversion of Nitriles to Alkene “Isonitriles” - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Lithium Cyanide in Metal-Cyanide Coordination Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of lithium cyanide (LiCN) as a cyanide source in the synthesis of metal-cyanide coordination polymers. While the predominant synthetic routes for well-known coordination polymers like Prussian blue analogues (PBAs) involve the use of hexacyanometallate precursors (e.g., K₃[Fe(CN)₆]), the use of simple alkali metal cyanides such as LiCN offers an alternative pathway, particularly in non-aqueous solvent systems.
This document focuses on a two-step synthesis strategy: first, the formation of a hexacyanometallate complex from a metal salt and LiCN, followed by the polymerization of this complex with a different metal salt to form a heterobimetallic coordination polymer. A detailed protocol for the synthesis of a molybdenum-based precursor is provided, along with a general method for its subsequent polymerization.
Overview of the Synthetic Strategy
The synthesis of metal-cyanide coordination polymers using LiCN can be approached as a sequential process. This method allows for the formation of cyanide-bridged frameworks with a high degree of control over the resulting structure. The general workflow involves two main stages:
-
Formation of the Hexacyanometallate Precursor: A transition metal salt is reacted with a stoichiometric amount of LiCN in a suitable solvent to form a metal-[CN]₆ complex. This step is crucial for establishing the primary coordination sphere of one of the metal centers in the final polymer.
-
Polymerization: The newly synthesized hexacyanometallate complex is then reacted with a salt of a different transition metal. This second metal ion coordinates to the nitrogen end of the cyanide ligands, leading to the formation of the extended cyanide-bridged polymeric network.
Troubleshooting & Optimization
Safe handling and storage of solid Lithium cyanide
This guide provides essential safety information for researchers, scientists, and drug development professionals working with solid lithium cyanide. Adherence to these guidelines is critical to ensure a safe laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with solid this compound?
A1: Solid this compound is a highly toxic material that can be fatal if swallowed, inhaled, or comes into contact with skin.[1][2] It is also air and moisture sensitive.[3] Contact with acids or water can release highly toxic and flammable hydrogen cyanide (HCN) gas.[2][4]
Q2: What immediate actions should be taken in case of accidental exposure?
A2: Speed is critical when responding to cyanide exposure.[5][6] Immediately remove the affected person from the source of contamination. If inhaled, move to fresh air.[7] If on skin, remove contaminated clothing and wash the area with copious amounts of water for at least 15 minutes.[2][5] For eye contact, flush with water for at least 15 minutes.[1][8] In case of ingestion, do NOT induce vomiting; rinse the mouth with water if the person is conscious.[7][8] In all cases, seek immediate medical attention.[1][7][8]
Q3: How should solid this compound be stored?
A3: Store solid this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][7] It should be stored away from incompatible materials, particularly acids, strong oxidizing agents, moisture, and sources of heat or ignition.[1][3] The storage area should be locked.[7][8]
Q4: What are the incompatible materials to avoid with this compound?
A4: this compound is incompatible with strong acids, strong oxidizing agents, air, and moisture.[1] Contact with acids will liberate highly toxic hydrogen cyanide gas.[9][10] It should also be kept away from chlorates and nitrates.[3]
Troubleshooting Guide
Handling and Personal Protective Equipment (PPE)
Issue: Uncertainty about the necessary PPE for handling solid this compound.
Solution:
Always handle solid this compound in a properly functioning fume hood.[2] The following PPE is mandatory:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3][7]
-
Skin Protection: Wear impervious clothing and appropriate protective gloves (e.g., nitrile rubber).[1][2][7] Inspect gloves before use and wash hands thoroughly after handling.[3]
-
Respiratory Protection: If there is a risk of dust formation or exceeding exposure limits, use a full-face respirator with an appropriate cartridge.[7][8]
Spills and Cleanup
Issue: A small spill of solid this compound has occurred in the fume hood.
Solution:
For small spills (<1 gram) contained within a fume hood:
-
Ensure proper PPE is worn, including respiratory protection.[8]
-
Gently cover the solid spill with absorbent pads or paper towels to avoid dust formation.[2][11]
-
Carefully sweep or shovel the material into a suitable, labeled container for disposal.[3][10] Do not use water for cleanup of the solid material.[3]
-
Clean the spill area with a pH 10 buffer solution, followed by a dilute bleach solution, and then soap and water.[11]
-
Collect all cleanup materials in a sealed bag or container labeled as "cyanide contaminated waste" for proper disposal.[11]
Issue: A large spill of solid this compound has occurred outside of a fume hood.
Solution:
-
Contact your institution's emergency services and environmental health and safety department immediately.[8]
-
Do not attempt to clean up a large spill or any spill outside of a fume hood unless you are trained and equipped to do so.[11]
Waste Disposal
Issue: How to properly dispose of solid this compound waste and contaminated materials.
Solution:
All this compound waste is considered hazardous waste.
-
Collect waste in a clearly labeled, sealed container.[7]
-
Contaminated materials such as gloves, absorbent pads, and glassware must also be disposed of as hazardous waste in a designated and labeled container.[10][11]
-
Contact a licensed professional waste disposal service for disposal.[3] Do not discharge to sewer systems.[7]
Quantitative Data Summary
| Parameter | Value | Reference |
| UN Number | 1588 | [3] |
| Hazard Class | 6.1 (Toxic) | [3] |
| Packing Group | I | [3] |
| Boiling Point | 160 °C | [4] |
| Melting Point | Not Available | [1] |
| Flash Point | 57 °C (134.6 °F) | [1] |
Experimental Protocols
Protocol 1: Weighing Solid this compound
-
Always conduct this procedure inside a certified chemical fume hood.[2]
-
Don all required PPE (safety goggles, lab coat, and appropriate gloves).[2]
-
Place a tared, sealed container onto the balance.
-
Inside the fume hood, carefully transfer the desired amount of solid this compound to the container.
-
Securely close the container before removing it from the fume hood to re-weigh.
-
Clean any residual dust within the fume hood using a damp cloth with a pH 10 buffer solution.[2] Dispose of the cloth as hazardous waste.
Protocol 2: Decontamination of Glassware
-
Perform all decontamination steps within a chemical fume hood.[11]
-
Rinse the glassware with a pH 10 buffer solution. Collect this rinse as cyanide waste.[11]
-
Rinse the glassware with a dilute (~10%) bleach solution. Collect this rinse in the same cyanide waste container.[11]
-
Thoroughly wash the glassware with soap and water in a sink.[11]
Visualizations
Caption: Workflow for the safe handling and storage of solid this compound.
References
- 1. This compound(Li(CN)) MSDS CasNo.2408-36-8 [lookchem.com]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. monash.edu [monash.edu]
- 6. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 7. echemi.com [echemi.com]
- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 9. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 10. uwindsor.ca [uwindsor.ca]
- 11. uvic.ca [uvic.ca]
Technical Support Center: Lithium Cyanide Hydrolysis and HCN Gas Release
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the hydrolysis of lithium cyanide (LiCN) and the associated release of highly toxic hydrogen cyanide (HCN) gas. Adherence to strict safety protocols is paramount when working with this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern?
A1: this compound (LiCN) is a white, hygroscopic, water-soluble salt.[1] Its primary concern in a laboratory setting is its reaction with water (hydrolysis) or acids, which produces highly toxic and flammable hydrogen cyanide (HCN) gas.[1] Inhalation of HCN can be fatal within minutes.
Q2: What are the primary factors that influence the rate of HCN gas release from a this compound solution?
A2: The two primary factors are pH and temperature .
-
pH: The rate of HCN gas evolution increases significantly as the pH of the solution decreases (becomes more acidic). In alkaline solutions (high pH), the cyanide exists predominantly as the cyanide ion (CN⁻), which is less volatile. As the pH drops below the pKa of HCN (approximately 9.2), the equilibrium shifts towards the formation of molecular HCN, which readily escapes as a gas.[2][3]
-
Temperature: Higher temperatures increase the rate of hydrolysis and the volatility of HCN, leading to a faster release of gas from the solution.[2]
Q3: What are the early symptoms of HCN gas exposure?
A3: Early symptoms of mild exposure can include headache, dizziness, weakness, nausea, and vomiting. Some individuals may also detect a faint, bitter almond-like odor, although a significant portion of the population cannot detect this smell due to a genetic trait.
Q4: What immediate actions should be taken in case of accidental exposure to HCN gas?
A4: In case of any suspected exposure, immediate action is critical:
-
Evacuate the affected area immediately.
-
Move the exposed individual to fresh air.
-
If the individual is not breathing, administer artificial respiration.
-
Call for emergency medical assistance immediately and inform them of the cyanide exposure.
-
Remove any contaminated clothing.
-
If the skin or eyes have come into contact with a LiCN solution, flush with copious amounts of water for at least 15 minutes.
Q5: How should this compound be stored to minimize the risk of HCN release?
A5: this compound should be stored in a cool, dry, and well-ventilated area, away from acids, water, and moisture.[1] The container must be tightly sealed to prevent the absorption of atmospheric moisture, which can lead to slow hydrolysis and HCN buildup within the container.
Section 2: Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound hydrolysis.
Troubleshooting Unexpectedly High or Rapid Gas Evolution
| Observation | Potential Cause | Troubleshooting Action |
| Vigorous, uncontrolled bubbling or foaming upon addition of a reagent. | Acidic Reagent: The added reagent may be acidic, causing a rapid drop in pH and a surge in HCN evolution. | 1. IMMEDIATELY stop the addition of the reagent. 2. If safe to do so, add a base (e.g., dilute NaOH solution) to raise the pH of the reaction mixture. 3. Ensure the experiment is being conducted in a certified chemical fume hood with the sash at the appropriate height. 4. Review the experimental protocol to ensure all reagents are of the correct pH. |
| Gradual but noticeable increase in gas bubbles over time, even with no new additions. | Moisture Contamination: The reaction vessel or reagents may have been contaminated with water. This compound is hygroscopic and will react with even trace amounts of moisture. | 1. Ensure all glassware is thoroughly dried before use. 2. Use anhydrous solvents and reagents whenever possible. 3. Perform experiments under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Increased gas evolution when the reaction temperature is raised. | Temperature Effect: The rate of hydrolysis is temperature-dependent. | 1. Carefully control the reaction temperature using a temperature-controlled bath. 2. Avoid rapid heating. 3. Be aware that even a small increase in temperature can significantly increase the rate of HCN release. |
Troubleshooting Inconsistent or Non-Reproducible Experimental Results
| Observation | Potential Cause | Troubleshooting Action |
| Varying yields or reaction rates between experimental runs. | Inconsistent pH: Small variations in the initial pH of the solution can significantly impact the hydrolysis rate. | 1. Accurately measure and control the pH of all solutions using a calibrated pH meter. 2. Use buffered solutions where appropriate to maintain a stable pH. |
| Degradation of the this compound starting material. | Improper Storage: Exposure of solid LiCN to atmospheric moisture during storage can lead to partial hydrolysis before the experiment begins. | 1. Store this compound in a desiccator over a suitable drying agent. 2. Only open the container in a dry environment (e.g., a glove box) for the shortest time possible. |
| Inaccurate quantification of cyanide concentration. | Analytical Method Interferences: Various substances can interfere with common cyanide detection methods (e.g., titration, colorimetry). | 1. Review the analytical method for known interferences. 2. Consider using a different analytical technique if interferences are suspected. 3. Perform spike and recovery experiments to validate the analytical method for your specific sample matrix. |
Section 3: Data Presentation
Table 1: Estimated Effect of pH and Temperature on HCN Evolution Rate from Aqueous Alkali Cyanide Solutions
| pH | Temperature | Relative Rate of HCN Evolution | Predominant Cyanide Species | Notes |
| > 11 | Low (e.g., 10°C) | Very Low | CN⁻ | Solution is relatively stable. HCN release is minimal. |
| > 11 | High (e.g., 40°C) | Low | CN⁻ | Increased temperature slightly increases volatility, but high pH keeps most cyanide in the ionic form. |
| 9.2 (pKa of HCN) | Ambient (25°C) | Moderate | HCN and CN⁻ (approx. 50/50) | Significant potential for HCN release. This pH should be avoided without proper ventilation and monitoring.[2] |
| < 7 | Ambient (25°C) | High | HCN | The majority of cyanide is in the form of volatile HCN.[3] |
| < 7 | High (e.g., 40°C) | Very High | HCN | Dangerous condition with rapid evolution of HCN gas. |
Note: This table provides general guidance. The actual rate of HCN evolution will depend on various factors, including the specific concentration of the this compound solution, the presence of other solutes, and the surface area of the solution exposed to the atmosphere.
Section 4: Experimental Protocols
Protocol 4.1: General Procedure for Handling Aqueous this compound Solutions
Objective: To provide a safe and standardized procedure for the preparation and handling of aqueous this compound solutions.
Materials:
-
This compound (solid)
-
Deionized water (degassed and preferably deoxygenated)
-
Sodium hydroxide (NaOH) for pH adjustment
-
Calibrated pH meter
-
Appropriate glassware (e.g., volumetric flasks, beakers)
-
Personal Protective Equipment (PPE): Chemical splash goggles, face shield, lab coat, and heavy-duty nitrile or neoprene gloves.
Procedure:
-
Work Area Preparation: All work must be conducted in a certified chemical fume hood. The work area should be clean and free of any acidic materials.
-
pH Adjustment of Water: Before adding this compound, adjust the pH of the deionized water to >11 using a dilute solution of NaOH. This will create a basic environment that stabilizes the cyanide ion.
-
Weighing this compound: In a designated area within the fume hood, carefully weigh the required amount of solid this compound. Avoid creating dust.
-
Dissolution: Slowly add the weighed this compound to the basic water with gentle stirring until it is fully dissolved.
-
Final pH Check: After dissolution, check the pH of the solution again and adjust to >11 if necessary.
-
Storage of Solution: If the solution is to be stored, place it in a tightly sealed, clearly labeled container and store it in a cool, dark place away from incompatible materials.
Protocol 4.2: Monitoring HCN Gas Evolution from a this compound Solution
Objective: To outline a procedure for the qualitative or quantitative monitoring of HCN gas released from a this compound solution.
Materials:
-
Aqueous this compound solution
-
Reaction vessel with a gas outlet
-
Inert gas supply (e.g., nitrogen or argon)
-
HCN gas detector (e.g., electrochemical sensor, colorimetric tubes)
-
Scrubber system containing a basic solution (e.g., 1M NaOH) to trap any evolved HCN.
Procedure:
-
System Setup: Assemble the reaction vessel in the fume hood. Connect the gas outlet of the vessel to the HCN gas detector and then to the scrubber system.
-
Inert Atmosphere: Purge the system with an inert gas to remove any air.
-
Initiate Reaction: Introduce the aqueous this compound solution into the reaction vessel. If the experiment involves changing the pH, a reagent can be slowly added via a dropping funnel.
-
Monitoring: Continuously monitor the output of the HCN gas detector. Record the concentration of HCN detected over time.
-
Termination: At the end of the experiment, continue to purge the system with inert gas to ensure all residual HCN is either detected or trapped in the scrubber.
-
Decontamination: Carefully decontaminate all glassware and equipment that came into contact with cyanide using a bleach solution (sodium hypochlorite) followed by a thorough water rinse.
Section 5: Mandatory Visualizations
References
Technical Support Center: Lithium Cyanide Mediated Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help improve yields and address common challenges in lithium cyanide mediated reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in organic synthesis?
This compound (LiCN) is an inorganic salt with the formula LiCN.[1][2] In organic synthesis, it is primarily used as a cyanation agent to convert organic halides into the corresponding nitriles (RX + LiCN → RCN + LiX).[1][2] These nitriles are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[3] LiCN is often favored in non-aqueous solvents like tetrahydrofuran (THF), where it exhibits better solubility and reactivity compared to other alkali metal cyanides like NaCN or KCN.[3]
Q2: What are the common methods for preparing this compound, especially for anhydrous applications?
Common preparation methods include:
-
Reaction of Lithium Hydroxide with Hydrogen Cyanide: This is a direct acid-base neutralization (LiOH + HCN → LiCN + H₂O).[1][3] However, it involves handling highly toxic hydrogen cyanide gas.
-
Using Acetone Cyanohydrin: A safer laboratory-scale alternative involves reacting acetone cyanohydrin with lithium hydride (LiH) or lithium hydroxide (LiOH).[1][4] The reaction with LiH is particularly effective for producing anhydrous LiCN, as LiH also acts as a desiccant, driving the reaction to near-quantitative conversion (98%).[4] The reaction is: (CH₃)₂C(OH)CN + LiH → (CH₃)₂CO + LiCN + H₂.[4][5]
Q3: Why is moisture exclusion so critical when working with this compound?
This compound is hygroscopic and reacts with water (hydrolysis) to produce lithium hydroxide and highly toxic hydrogen cyanide (HCN) gas (LiCN + H₂O → LiOH + HCN).[4] In the context of a reaction, the presence of water can consume the LiCN reagent, reduce the yield of the desired nitrile product, and introduce impurities. Therefore, using anhydrous LiCN and maintaining anhydrous reaction conditions are essential for both safety and reaction efficiency.[5][6]
Q4: What are the key safety precautions for handling this compound?
This compound is highly toxic.[1] Key safety precautions include:
-
Handling: Always handle in a well-ventilated fume hood.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Moisture Avoidance: Keep away from water and acids, as they liberate toxic hydrogen cyanide gas.[1][2]
-
Waste Disposal: Dispose of LiCN waste according to institutional and regulatory guidelines for cyanide-containing materials.
Troubleshooting Guide
Q5: My cyanation reaction is giving a low yield. What are the common causes and how can I improve it?
Low yields in cyanation reactions can stem from several factors. A systematic approach to troubleshooting is often most effective.
-
Moisture Contamination: As mentioned, LiCN is highly sensitive to moisture. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[5][6]
-
Reagent Purity: The purity of the LiCN is crucial. If prepared in-house, ensure it is thoroughly dried and free from unreacted starting materials.[4][5] Commercial LiCN should be stored in a desiccator.
-
Solvent Choice: The solvent significantly impacts LiCN's solubility and reactivity. Polar aprotic solvents like THF, DMF, or DMSO are generally preferred for nucleophilic substitution reactions as they solvate the lithium cation, making the cyanide anion more available for reaction.[3][4][6]
-
Reaction Temperature: The optimal temperature depends on the substrate. For many alkyl halides, heating under reflux is necessary.[7] However, excessively high temperatures can promote side reactions, such as elimination or isonitrile formation.[6] Monitor the reaction at a lower temperature first before increasing the heat.
-
Reaction Time: Ensure the reaction has gone to completion by monitoring its progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[6][8]
Q6: I am observing the formation of an isonitrile byproduct. How can I minimize this?
The cyanide ion (CN⁻) is an ambident nucleophile, meaning it can attack via the carbon or the nitrogen atom. Attack through nitrogen leads to the formation of an isonitrile (R-NC) byproduct.[6]
-
Solvent Choice: This is a critical factor. Polar aprotic solvents like DMSO and DMF are known to favor attack by the more nucleophilic carbon end, thus favoring nitrile formation.[4][6] Protic solvents (like water or alcohols) can solvate the cyanide anion, making the nitrogen atom a more likely site of attack and should be avoided.[6][7]
-
Counter-ion: While you are using this compound, it's useful to know that more covalent metal cyanides, such as silver cyanide (AgCN) or copper(I) cyanide (CuCN), have a stronger interaction between the metal and the carbon of the cyanide group, which favors attack by the nitrogen atom and increases isonitrile formation.[6]
Q7: My reaction seems to stop before the starting material is fully consumed. What could be the issue?
A stalled reaction can be frustrating. Consider the following possibilities:
-
Poor Solubility: The substrate or the this compound may not be sufficiently soluble in the chosen solvent at the reaction temperature. This can be an issue with LiCN in THF at lower temperatures.[4] Consider switching to a solvent with higher solvating power, like DMF, or increasing the reaction temperature.[4]
-
Reagent Degradation: If moisture has entered the reaction, the LiCN will slowly decompose, reducing its effective concentration.[4]
-
Product Inhibition: In some cases, the lithium halide byproduct (e.g., LiBr, LiCl) can precipitate and coat the surface of the unreacted this compound, preventing it from dissolving and reacting further. More vigorous stirring or changing the solvent might help.
Data Presentation
Table 1: Comparison of Selected this compound Synthesis Methods
| Method | Reactants | Solvent | Temperature (°C) | Yield (%) | Purity/Notes | Reference(s) |
| Acetone Cyanohydrin & LiH | (CH₃)₂C(OH)CN, LiH | THF | Room Temp | ~98% | Near-quantitative. LiH acts as a desiccant. | [4] |
| Acetone Cyanohydrin & LiOH | (CH₃)₂C(OH)CN, LiOH | - | - | Good | Safer alternative to HCN gas. | [1] |
| LiOH & HCN (Aqueous Route) | LiOH, HCN (anhydrous) | Water | 0–5 | 94–95% | Purity impacted by Li₂CO₃ and water. | [4] |
| LiOH & HCN (Non-Aqueous) | LiOH, HCN | DMC | 30 | ~90% | "Green" solvent; water removed azeotropically. | [4] |
| Low-Temp Crystallization | LiOH, HCN | THF | -20 | ~93% | Yields product with <0.5% water, but LiCN has limited solubility in THF. | [4] |
Table 2: Effect of Solvent on Nucleophilic Cyanation
| Reaction Type | Solvent | Typical Outcome | Rationale | Reference(s) |
| Alkyl Halide Substitution | THF, DMF, DMSO | High Yield of Nitrile. [3][6] | Polar aprotic solvents solvate the Li⁺ cation, enhancing the nucleophilicity of the "free" CN⁻ anion. | [3][4][6] |
| Alkyl Halide Substitution | Protic (e.g., Ethanol, Water) | Lower Yield, Potential for -OH substitution and isonitrile formation. [7] | Protic solvents can solvate the cyanide anion, reducing its nucleophilicity and promoting side reactions. | [6][7] |
Experimental Protocols & Workflows
Protocol 1: Preparation of Anhydrous this compound
This protocol is adapted from procedures using acetone cyanohydrin and lithium hydride, which avoids the use of HCN gas.[5]
-
Setup: Equip a 1-L round-bottomed flask with a magnetic stirrer, a nitrogen inlet, and an addition funnel. Oven-dry all glassware before use.
-
Reagents: Charge the flask with lithium hydride (LiH, 0.624 mol) and 500 mL of anhydrous tetrahydrofuran (THF).[5]
-
Addition: Cool the stirred suspension in an ice bath. Add acetone cyanohydrin (0.501 mol) dropwise from the addition funnel over 15 minutes. A vigorous evolution of hydrogen gas will occur.[5]
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture for 2 hours at room temperature. Hydrogen evolution should cease.[5]
-
Isolation: Remove the magnetic stirrer and evaporate the THF on a rotary evaporator as completely as possible.
-
Drying: Dry the resulting white solid this compound in vacuo for at least 3 hours to remove any residual solvent. This operation must be performed rapidly to minimize exposure to atmospheric moisture.[5] The product is suitable for direct use in subsequent reactions.
Protocol 2: General Procedure for Cyanation of a Primary Alkyl Halide
-
Setup: Under an inert atmosphere (nitrogen or argon), add the prepared anhydrous this compound (1.2 equivalents) to a flask containing anhydrous DMF or THF.
-
Addition: Add the primary alkyl halide (1.0 equivalent) to the stirred suspension.
-
Reaction: Heat the mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the reaction for the disappearance of the starting material by TLC or GC.[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.[6]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude nitrile by flash column chromatography or distillation.
Protocol 3: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring reaction progress.[8][9]
-
Plate Preparation: On a TLC plate, draw a baseline in pencil. Mark three lanes: 'SM' for the starting material, 'C' for a co-spot, and 'R' for the reaction mixture.[8]
-
Spotting:
-
Using a capillary tube, spot a dilute solution of your starting material on the 'SM' lane and the 'C' lane.
-
Carefully take a small aliquot from your reaction mixture and spot it on the 'R' lane and directly on top of the starting material spot in the 'C' lane.[9]
-
-
Development: Place the TLC plate in a chamber containing an appropriate solvent system (eluent). Allow the solvent to run up the plate until it is near the top.[8]
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp and/or by staining with an appropriate agent (e.g., potassium permanganate or p-anisaldehyde stain).[8][10]
-
Analysis: The reaction is complete when the starting material spot is no longer visible in the 'R' lane, and a new spot corresponding to the product is observed.[9] The co-spot helps to confirm if the spot in the reaction mixture is indeed the starting material, which is especially useful if the product and reactant have similar Rf values.[8]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. assignmentpoint.com [assignmentpoint.com]
- 3. This compound | 2408-36-8 | Benchchem [benchchem.com]
- 4. Buy this compound (EVT-400855) | 2408-36-8 [evitachem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. How To [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of Lithium Cyanide (LiCN)
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address solubility issues encountered when working with Lithium Cyanide (LiCN) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound (LiCN) in common laboratory solvents?
A1: this compound is a hygroscopic, water-soluble salt.[1] Its solubility in organic solvents varies significantly. It is notably soluble in polar aprotic solvents, which are often essential for non-aqueous cyanation reactions in organic synthesis. Below is a summary of available quantitative and qualitative solubility data.
Data Presentation: Solubility of LiCN in Various Solvents
| Solvent | Formula | Type | Solubility (at 25 °C) | Notes |
| Water | H₂O | Protic | Highly Soluble | Reacts with water to produce toxic hydrogen cyanide (HCN) gas.[1] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 2.4 mol/L | Commercially available as a 0.5M solution.[1] |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | 0.8 mol/L | Often used in organic synthesis for cyanation reactions. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | While specific quantitative data is not readily available, LiCN is expected to be soluble in DMSO, as many inorganic cyanides show good solubility in this solvent. |
| Ethanol | C₂H₅OH | Protic | Sparingly Soluble (Expected) | As a protic solvent, it may react with LiCN. The solubility of other lithium salts in ethanol is generally lower than in polar aprotic solvents. |
| Acetonitrile | C₂H₃N | Polar Aprotic | Sparingly Soluble (Expected) | The solubility of other lithium salts in acetonitrile is moderate and generally increases with temperature. |
Q2: I'm trying to dissolve LiCN in THF for a reaction, but the solution is cloudy. Is this normal?
A2: Yes, this is a commonly observed phenomenon. In many published experimental protocols, particularly in organic synthesis, LiCN in THF is described as a "milky suspension" rather than a perfectly clear solution, especially at higher concentrations.[2] This cloudiness may not necessarily inhibit your reaction, as the dissolved portion of the LiCN is still reactive.
Q3: How does temperature affect the solubility of LiCN in organic solvents?
A3: For most solid solutes in liquid solvents, solubility increases with temperature. While specific data for the temperature-dependent solubility of LiCN in organic solvents is scarce, studies on other lithium salts in non-aqueous solvents like ethanol, DMSO, and acetonitrile show a strong positive correlation between temperature and solubility.[3] Therefore, gentle warming can be a viable strategy to increase the amount of dissolved LiCN, but caution must be exercised due to the potential for solvent evaporation and the hazardous nature of LiCN.
Q4: Can I use protic solvents like water or ethanol to dissolve LiCN for my organic reaction?
A4: It is strongly discouraged. LiCN reacts with protic solvents, especially water and acids, to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[1] For most organic synthesis applications where the cyanide ion is intended to act as a nucleophile, anhydrous polar aprotic solvents such as THF or DMF are the recommended choice.
Q5: What are the primary safety concerns when working with LiCN and its solutions?
A5: this compound is highly toxic if swallowed, inhaled, or in contact with skin. The most significant hazard is the release of hydrogen cyanide (HCN) gas upon contact with acids or water. Always handle LiCN in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure you have a cyanide antidote kit available and that all lab personnel are aware of the emergency procedures.
Troubleshooting Guide
Issue 1: LiCN powder is not dissolving or is forming clumps in the solvent.
| Possible Cause | Troubleshooting Step |
| Hygroscopic Nature of LiCN | LiCN readily absorbs moisture from the air, which can lead to clumping and poor dissolution. Ensure you are using anhydrous LiCN and that it has been stored in a tightly sealed container in a desiccator. |
| Inadequate Solvent Volume | You may be attempting to create a supersaturated solution. Refer to the solubility table above and ensure you are using a sufficient volume of solvent for the amount of LiCN. |
| Poor Solvent Quality | The presence of water or other impurities in your solvent can affect solubility and may lead to decomposition. Always use anhydrous, high-purity solvents. |
| Low Temperature | Solubility is often lower at cooler temperatures. Gentle warming of the mixture with constant stirring may improve dissolution. Be mindful of the solvent's boiling point and use a condenser if necessary. |
Issue 2: A precipitate forms during the course of the reaction.
| Possible Cause | Troubleshooting Step |
| Formation of an Insoluble Product or Salt | The product of your reaction or a salt byproduct (e.g., lithium halide) may be insoluble in the reaction solvent. Check the solubility of all expected products and byproducts in your chosen solvent. |
| Change in Temperature | If the reaction was initiated at a higher temperature to dissolve the LiCN, a decrease in temperature during the reaction could cause it to precipitate out. Maintain a constant temperature if necessary. |
| Common Ion Effect | The introduction of other ions into the solution could potentially decrease the solubility of LiCN. |
Experimental Protocols
Protocol 1: Preparation of a Saturated this compound Solution in Tetrahydrofuran (THF)
-
Objective: To prepare a saturated solution of LiCN in anhydrous THF for use in a cyanation reaction.
-
Materials:
-
Anhydrous this compound (LiCN) powder
-
Anhydrous Tetrahydrofuran (THF)
-
Oven-dried glassware (e.g., round-bottom flask with a stir bar)
-
Septa and needles for inert atmosphere techniques
-
Nitrogen or Argon gas supply
-
-
Procedure:
-
Assemble the oven-dried glassware under a stream of inert gas (Nitrogen or Argon).
-
Add the desired amount of anhydrous LiCN powder to the flask. For a saturated solution, this will be in excess of 0.8 mol/L (approximately 2.6 g per 100 mL of THF).
-
Using a cannula or a dry syringe, add the anhydrous THF to the flask.
-
Seal the flask with a septum and maintain a positive pressure of inert gas.
-
Stir the mixture vigorously at room temperature for at least one hour. The solution will likely appear as a milky suspension.
-
For reactions requiring a clear solution, allow the excess solid to settle and carefully cannulate the supernatant liquid to another dry, inerted flask. Note that the concentration of the supernatant will be approximately 0.8 M at 25 °C.
-
Visualizations
Caption: Troubleshooting workflow for LiCN dissolution issues.
Caption: A typical experimental workflow for a cyanation reaction using LiCN.
References
Anhydrous Lithium Cyanide: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and handling of anhydrous lithium cyanide (LiCN).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and handling of anhydrous this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction due to impure or wet reagents. | Ensure all reagents, especially lithium hydride and solvents like tetrahydrofuran (THF), are of high purity and strictly anhydrous. THF should be freshly distilled from a suitable drying agent (e.g., sodium-benzophenone ketyl) before use.[1][2] |
| Inefficient removal of byproducts. | If using acetone cyanohydrin and lithium hydride, ensure the reaction is stirred for a sufficient time (e.g., 2 hours at room temperature after addition) to allow for the complete evolution of hydrogen gas, indicating reaction completion.[1][2] | |
| Product is not a fine white powder (e.g., oily, discolored) | Presence of residual solvent or byproducts. | After synthesis, ensure the solvent is thoroughly removed, for instance, by using a rotary evaporator.[1][2] Subsequent drying of the solid product under vacuum is crucial.[1][2] |
| Decomposition of the product. | Avoid excessive heating during drying or handling. This compound decomposes at temperatures approaching 600 °C.[3][4] | |
| Difficulty in handling the final product | The product is highly hygroscopic and absorbs atmospheric moisture. | Handle anhydrous this compound in an inert atmosphere, such as in a glovebox, to prevent moisture absorption.[1][2] If a glovebox is not available, work quickly and in a well-ventilated fume hood with dry equipment. |
| Formation of a brown precipitate during the reaction | An excess of sodium cyanide if it is used as a reagent in certain preparations, which can lead to side reactions.[5] | Carefully control the stoichiometry of the reactants. |
| Clogging of apparatus during distillation or filtration | Solidification of a compound in the apparatus due to improper temperature control. | When distilling a volatile product like trimethylsilyl cyanide (a related synthesis), ensure the receiving flask is not overly cooled to prevent solidification in the condenser.[1][2] |
Frequently Asked Questions (FAQs)
Preparation
-
What are the common methods for preparing anhydrous this compound?
-
A widely used laboratory-scale method involves the reaction of lithium hydride with acetone cyanohydrin in anhydrous tetrahydrofuran. This method is often preferred as it avoids the direct use of highly toxic hydrogen cyanide gas.[1][2]
-
Another method is the reaction of lithium hydroxide with hydrogen cyanide.[3][4]
-
-
Why is it crucial to use anhydrous conditions?
-
This compound is highly hygroscopic and will readily absorb moisture from the air.[4] The presence of water can lead to the formation of hydrogen cyanide (HCN) gas, which is extremely toxic and flammable.[6] Furthermore, water can interfere with the desired chemical reactions, leading to lower yields and impurities.
-
-
How can I be sure my this compound is anhydrous?
Handling and Storage
-
What are the primary hazards associated with this compound?
-
What personal protective equipment (PPE) should be worn?
-
How should anhydrous this compound be stored?
-
It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from acids and moisture.[1] Storage in a desiccator or a glovebox is recommended.
-
Disposal
-
How should I dispose of this compound waste?
-
This compound waste is considered hazardous and must be disposed of according to institutional and local regulations. It should never be mixed with acidic waste. Contaminated materials should be collected in sealed containers for proper disposal.
-
Experimental Protocols
Preparation of Anhydrous this compound from Lithium Hydride and Acetone Cyanohydrin [1][2]
This procedure is adapted from Organic Syntheses and is part of a preparation for trimethylsilyl cyanide, with anhydrous this compound as a key intermediate.
Materials:
-
Lithium hydride (LiH)
-
Anhydrous tetrahydrofuran (THF)
-
Acetone cyanohydrin
Equipment:
-
1-L round-bottomed flask
-
Magnetic stirrer
-
Nitrogen inlet
-
Addition funnel
-
Ice bath
-
Rotary evaporator
-
Vacuum line
Procedure:
-
Reaction Setup: In a fume hood, charge a 1-L round-bottomed flask with lithium hydride (5.0 g, 0.624 mol) and anhydrous THF (500 mL). Equip the flask with a magnetic stirrer, a nitrogen inlet, and an addition funnel.
-
Cooling: Cool the stirred suspension in an ice bath.
-
Addition of Acetone Cyanohydrin: Add acetone cyanohydrin (42.6 g, 0.501 mol) dropwise from the addition funnel over 15 minutes. A vigorous evolution of hydrogen gas will occur.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours. Hydrogen evolution should cease.
-
Solvent Removal: Remove the magnetic stirrer and evaporate the THF as completely as possible using a rotary evaporator.
-
Drying: Dry the resulting white solid this compound in vacuo for 3 hours. It is crucial to exclude atmospheric moisture during this step.
-
Handling the Product: Quickly break up the solid this compound with a spatula in a dry environment, as it is hygroscopic.
Quantitative Data
| Property | Value | Source(s) |
| Chemical Formula | LiCN | [4] |
| Molar Mass | 32.959 g/mol | [4] |
| Appearance | White powder | [4] |
| Density | 1.073 g/cm³ (at 18 °C) | [4] |
| Melting Point | 160 °C (320 °F; 433 K) | [4] |
| Boiling Point | Decomposes | [4] |
| Solubility in Water | Soluble | [4] |
Visualizations
References
- 1. orgsyn.org [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | 2408-36-8 | Benchchem [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CLiN | CID 75478 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Lithium cyanide
This guide provides essential information on the selection and use of Personal Protective Equipment (TÜV) for handling lithium cyanide. It is intended for researchers, scientists, and drug development professionals to ensure safety during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound?
A1: this compound is a highly toxic compound that can be fatal if swallowed, inhaled, or if it comes into contact with the skin.[1][2] It is also flammable and can release highly toxic hydrogen cyanide gas if it comes into contact with acids or moisture.[1][3]
Q2: What is the minimum required PPE for handling this compound?
A2: At a minimum, you must wear a lab coat, closed-toe shoes, tightly fitting safety goggles, and chemical-resistant gloves.[1][2][4] All handling of solid this compound should be done in a certified chemical fume hood.[1][2]
Q3: When is respiratory protection necessary?
A3: Respiratory protection is required if there is a risk of inhaling dust or if work cannot be conducted in a fume hood with adequate ventilation.[3][4] A full-face respirator with a P100 (or N100) particulate filter is recommended.[3] If the concentration of airborne cyanide is unknown or exceeds exposure limits, a self-contained breathing apparatus (SCBA) is necessary.[5]
Q4: How should I choose the right gloves for handling this compound?
A4: Nitrile gloves are generally recommended for handling cyanide salts.[1][2] However, it is crucial to consult the glove manufacturer's specific chemical resistance data. For prolonged contact or in situations with a high risk of splash, heavier-duty gloves like butyl rubber or Viton® may be more appropriate.[3] Always inspect gloves for any signs of degradation or perforation before use.[4]
Q5: What should I do in case of skin or eye contact with this compound?
A5: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] For eye contact, flush the eyes with water for at least 15 minutes at an eyewash station and seek immediate medical attention.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Skin irritation despite wearing gloves. | Glove material may not be resistant to this compound or the chemicals being used in the experiment. | Immediately remove and dispose of the gloves. Wash your hands thoroughly. Consult the glove manufacturer's chemical resistance chart to select a more appropriate glove material. Consider double-gloving for added protection.[2] |
| Pinhole leaks or tears in the gloves. | Always inspect gloves for visible defects before use. Discard any damaged gloves immediately. | |
| Fogging of safety glasses or goggles. | Poor ventilation inside the eyewear. | Use anti-fog safety glasses or apply an anti-fog coating. Ensure the lab has adequate ventilation to control humidity. |
| Improper fit. | Adjust the fit of your safety glasses or goggles to ensure a good seal around the eyes without being too tight. | |
| Smell of bitter almonds (hydrogen cyanide) while working. | Accidental contact of this compound with an acid or moisture. | IMMEDIATELY EVACUATE THE AREA. Activate the emergency alarm and notify your institution's safety officer. Do not re-enter the area until it has been cleared by trained emergency personnel. |
| Inadequate ventilation in the fume hood. | Cease all work and have the fume hood's performance certified by a qualified technician. | |
| Difficulty breathing or dizziness. | Inhalation of this compound dust or hydrogen cyanide gas. | IMMEDIATELY EVACUATE TO FRESH AIR. Seek immediate medical attention. If you are trained to do so, assist the affected person and provide oxygen if available.[1] |
Data Presentation
Glove Material Chemical Resistance for Cyanide Compounds
The following table provides a general guideline for the chemical resistance of common glove materials to cyanide compounds. It is imperative to consult the specific manufacturer's data for breakthrough times and degradation information for the chemicals used in your experiment.
| Glove Material | Resistance to Cyanides (General) | Typical Breakthrough Time | Notes |
| Nitrile | Good to Excellent | > 60 minutes | Recommended for incidental contact and handling of solid cyanide salts.[1][2] Not suitable for all organic solvents. |
| Neoprene | Good | > 30 minutes | Offers good resistance to a range of chemicals. |
| Butyl Rubber | Excellent | > 480 minutes | Recommended for prolonged contact and when handling solutions. May have less dexterity.[3] |
| Viton® | Excellent | > 480 minutes | High-performance material with excellent resistance to a broad spectrum of chemicals.[3] |
| Natural Rubber (Latex) | Fair to Poor | < 30 minutes | Not generally recommended for handling cyanides due to lower chemical resistance and potential for allergies. |
| Polyvinyl Chloride (PVC) | Fair to Poor | < 30 minutes | Not recommended for direct contact with this compound. |
Disclaimer: Breakthrough times are highly dependent on the specific chemical, temperature, and glove thickness. This table is for informational purposes only.
Mandatory Visualization
References
Technical Support Center: Decontamination and Disposal of Lithium Cyanide Waste
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with lithium cyanide (LiCN).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly toxic compound. The primary hazards include:
-
Toxicity: It is fatal if swallowed, inhaled, or in contact with skin.[1] It inhibits cellular respiration by binding to cytochrome c oxidase in mitochondria.[2]
-
Reaction with Acids: Contact with acids will release highly toxic and flammable hydrogen cyanide (HCN) gas.[3]
-
Hygroscopic Nature: It readily absorbs moisture from the air.[2][3][4]
-
Environmental Hazard: It is toxic to aquatic life and requires proper disposal to prevent environmental contamination.[5]
Q2: What immediate steps should be taken in case of a this compound spill?
A2: In the event of a spill, prioritize personal and environmental safety:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated to prevent the buildup of any potential hydrogen cyanide gas.
-
Personal Protective Equipment (PPE): Before attempting any cleanup, don appropriate PPE, including a full-face respirator with a combination cartridge, chemical-resistant gloves, a lab coat, and eye protection.[5][6]
-
Containment: For small spills (<1 L), contain the spill using a spill kit or absorbent material.[6] For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[6]
-
Neutralization: Proceed with the appropriate decontamination protocol as outlined in the troubleshooting guides below.
Q3: What are the approved methods for decontaminating this compound waste?
A3: The two primary and approved methods for the chemical decontamination of cyanide waste are alkaline chlorination (using sodium hypochlorite) and oxidation with hydrogen peroxide. Both methods aim to convert the highly toxic cyanide into the less toxic cyanate.[3][7][8]
Q4: Can I dispose of untreated this compound waste down the drain?
A4: Absolutely not. This compound and its solutions are considered hazardous waste and must not be discharged into sewer systems.[5] Improper disposal can harm aquatic life and interfere with wastewater treatment processes. All waste must be decontaminated and disposed of following institutional and regulatory guidelines.
Q5: How should I store this compound?
A5: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and strong oxidizing agents.[6][9] The container should be tightly sealed to prevent moisture absorption.[9] It is recommended to store it in a locked cabinet to restrict access to authorized personnel only.[5][6]
Troubleshooting Guides
Decontamination using Alkaline Chlorination (Sodium Hypochlorite)
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete Decontamination (Residual Cyanide Detected) | Insufficient hypochlorite added. | Add more sodium hypochlorite solution in small increments, monitoring the ORP. The reaction is complete when the ORP reading stabilizes at a higher value (e.g., +300 to +600 mV), indicating an excess of oxidant. |
| pH is too low. | The initial reaction to form cyanate is most effective at a pH of 10 or higher.[3][10] Ensure the pH is maintained in this range by adding a base like sodium hydroxide. | |
| Reaction time is too short. | Allow for sufficient reaction time. While the initial oxidation is rapid, ensuring complete conversion may take 15-30 minutes or longer.[3] | |
| Formation of Toxic Cyanogen Chloride Gas | pH of the solution is acidic or neutral. | CRITICAL: Always ensure the waste solution is alkaline (pH > 10) before adding sodium hypochlorite.[3] Acidic conditions will lead to the rapid formation and release of highly toxic cyanogen chloride gas.[3] |
| Precipitate Formation | Presence of metal ions in the waste. | This is an expected outcome as the process also precipitates heavy metals as hydroxides. This solid waste must also be collected and disposed of as hazardous waste. |
Decontamination using Hydrogen Peroxide
| Issue | Possible Cause | Troubleshooting Steps |
| Slow or Incomplete Reaction | Absence of a catalyst. | The reaction of hydrogen peroxide with cyanide is often catalyzed by a transition metal, such as copper.[4] The addition of a small amount of a soluble copper salt can increase the reaction rate. |
| Incorrect pH. | The optimal pH for this reaction is typically between 9 and 10.[1] Adjust the pH as necessary with a suitable acid or base. | |
| Insufficient hydrogen peroxide. | Add more hydrogen peroxide. The estimated consumption is approximately 3 kg of H2O2 per kg of cyanide.[7] | |
| Low temperature. | Increasing the temperature can accelerate the reaction.[4] | |
| Excessive Foaming or Gas Evolution | Decomposition of hydrogen peroxide. | This can occur if the concentration of hydrogen peroxide is too high or if certain contaminants are present. Add the hydrogen peroxide solution slowly and with stirring to control the reaction rate. |
Data Presentation
Table 1: Comparison of Decontamination Methods
| Parameter | Alkaline Chlorination (Sodium Hypochlorite) | Hydrogen Peroxide Oxidation |
| Primary Reagent | Sodium hypochlorite (NaOCl) | Hydrogen peroxide (H2O2) |
| Optimal pH | Stage 1: ≥ 10, Stage 2: 8.5 - 9.0[3] | 9.0 - 10.0[1] |
| Reaction Product | Cyanate (CNO⁻), then CO₂ and N₂[3] | Cyanate (CNO⁻)[4][7] |
| Reaction Time | 15 - 30 minutes for initial oxidation[3] | 1 - 2 hours[7] |
| Catalyst | Not typically required | Copper ions can be used to increase the rate[4] |
| Byproducts | Chlorinated organic compounds (if organics are present) | Water and oxygen[7] |
| Monitoring | Oxidation-Reduction Potential (ORP) and pH[3] | pH and residual cyanide testing |
Experimental Protocols
Protocol 1: Decontamination of this compound Waste via Alkaline Chlorination
Objective: To neutralize aqueous this compound waste by oxidation with sodium hypochlorite.
Materials:
-
This compound waste solution
-
Sodium hypochlorite solution (e.g., commercial bleach, ~5-10% NaOCl)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M) for final pH adjustment
-
pH meter and probe
-
ORP meter and probe
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., beaker, flask)
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Work in a well-ventilated chemical fume hood. Ensure all necessary PPE is worn.
-
pH Adjustment (Stage 1): Place the this compound waste solution in the reaction vessel with a stir bar. While stirring, slowly add sodium hydroxide solution to raise the pH to 10 or slightly above.[3] This is a critical step to prevent the formation of cyanogen chloride gas.[3]
-
Oxidation to Cyanate: Slowly add the sodium hypochlorite solution to the stirring waste. Monitor the ORP. A sharp increase in the ORP reading indicates the oxidation of cyanide to cyanate. Continue adding hypochlorite until the ORP reading stabilizes.[3]
-
pH Adjustment (Stage 2): For the further breakdown of cyanate, carefully adjust the pH to between 8.5 and 9.0 using hydrochloric acid.[3]
-
Oxidation of Cyanate: Continue to add sodium hypochlorite solution until the ORP reading indicates the completion of the reaction (typically a stable reading around +300 to +600 mV).[3]
-
Final Neutralization and Disposal: Once the reaction is complete, neutralize the final solution to a pH between 6 and 8. The treated liquid and any precipitated solids must be disposed of as hazardous waste through your institution's EHS department.
Protocol 2: Decontamination of this compound Waste with Hydrogen Peroxide
Objective: To neutralize aqueous this compound waste by oxidation with hydrogen peroxide.
Materials:
-
This compound waste solution
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30%)
-
Copper (II) sulfate solution (catalyst, optional)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M) or other suitable base for pH adjustment
-
pH meter and probe
-
Stir plate and stir bar
-
Appropriate reaction vessel
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Perform all steps in a chemical fume hood while wearing appropriate PPE.
-
pH Adjustment: Place the this compound waste solution in the reaction vessel with a stir bar. Adjust the pH to between 9 and 10 with a suitable base.[1]
-
Catalyst Addition (Optional): If a catalyst is to be used, add a small amount of copper (II) sulfate solution.
-
Oxidation: Slowly and carefully add the hydrogen peroxide solution to the stirring waste. The reaction can be exothermic and may produce gas, so add the peroxide in small portions.
-
Reaction Time: Allow the mixture to react for 1-2 hours, maintaining the pH in the optimal range.[7]
-
Verification of Decontamination: After the reaction period, test for the presence of residual cyanide using an appropriate analytical method to ensure complete destruction.
-
Disposal: The treated waste, including any precipitated solids, should be collected and disposed of as hazardous waste according to institutional and regulatory guidelines.
Mandatory Visualizations
Caption: General workflow for this compound waste decontamination and disposal.
Caption: Chemical pathway for alkaline chlorination of cyanide.
Caption: Chemical pathway for hydrogen peroxide oxidation of cyanide.
References
- 1. researchgate.net [researchgate.net]
- 2. US4966715A - Process for the removal of cyanide from wastewaters - Google Patents [patents.google.com]
- 3. cdn.hach.com [cdn.hach.com]
- 4. active-oxygens.evonik.com [active-oxygens.evonik.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 7. Hydrogen Peroxide Cyanide Destruction Plant - 911Metallurgist [911metallurgist.com]
- 8. sensorex.com [sensorex.com]
- 9. epa.gov [epa.gov]
- 10. Improving the Operation of Cyanide Destruct Systems [nmfrc.org]
Technical Support Center: Troubleshooting LiCN Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during lithium cyanide (LiCN) reactions, with a focus on improving low conversion rates.
Frequently Asked Questions (FAQs)
Q1: My LiCN reaction has a low or no conversion of the starting material. What are the primary areas to investigate?
A1: When faced with low or no conversion, a systematic evaluation of your experimental setup is crucial. The first aspects to check are the quality of your reagents and the reaction conditions. Key areas include:
-
Reagent Purity and Handling: this compound is highly hygroscopic. Ensure it is dry and handled under an inert atmosphere. The purity of your substrate and the dryness of your solvent are equally critical.
-
Solvent Choice: The solubility and reactivity of LiCN are highly dependent on the solvent. Polar aprotic solvents are generally preferred.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Conversely, excessive temperatures can lead to decomposition.
-
Reaction Time: The reaction may simply not have been allowed to run to completion.
Q2: I am observing the formation of an alcohol byproduct instead of the desired nitrile. What is the likely cause?
A2: The formation of an alcohol byproduct is a strong indication of the presence of water in your reaction mixture. The cyanide ion can act as a base, and if water is present, it can lead to the formation of hydroxide ions, which then compete with the cyanide as a nucleophile, resulting in the formation of an alcohol. To mitigate this, ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is run under a strictly inert atmosphere (e.g., nitrogen or argon).
Q3: My reaction is sluggish, even with heating. How can I increase the reaction rate?
A3: A sluggish reaction can often be attributed to poor solubility of LiCN or insufficient reactivity of the substrate. Consider the following:
-
Solvent: Ensure you are using an appropriate polar aprotic solvent that effectively dissolves LiCN, such as THF, DMF, or DMSO.
-
Substrate: The nature of the leaving group on your substrate significantly impacts the reaction rate. For alkyl halides, the reactivity order is I > Br > Cl > F. If possible, consider using a substrate with a better leaving group.
-
Additives: In some cases, the addition of a phase-transfer catalyst can be beneficial, especially if the solubility of the cyanide salt is an issue.
Q4: I am working with a sterically hindered substrate and observing very low conversion. What strategies can I employ?
A4: Steric hindrance can significantly slow down SN2 reactions. To improve the conversion with sterically hindered substrates, you may need to adjust the reaction conditions to be more forcing. This can include:
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.
-
Longer Reaction Times: These reactions will inherently be slower, so extending the reaction time is often necessary.
-
Alternative Cyanide Source: In some cases, using a different cyanide source, such as a combination of a less toxic cyanide source with a catalyst, might be more effective for challenging substrates.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving low conversion rates in your LiCN reactions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion (Starting Material Recovered) | 1. Inactive/Wet LiCN: this compound is hygroscopic and will be unreactive if it has absorbed moisture. 2. Inappropriate Solvent: LiCN has poor solubility in nonpolar or protic solvents. 3. Low Reaction Temperature: The activation energy for the reaction has not been overcome. 4. Poor Leaving Group: The leaving group on the substrate is not easily displaced. | 1. Use freshly opened, anhydrous LiCN or dry it under vacuum before use. Handle under an inert atmosphere. 2. Switch to a polar aprotic solvent like THF, DMF, or DMSO to improve solubility.[1] 3. Gradually increase the reaction temperature (e.g., in 10-20 °C increments) while monitoring the reaction progress by TLC or GC. 4. If possible, switch to a substrate with a better leaving group (e.g., from a chloride to a bromide or iodide). |
| Formation of Side Products | 1. Presence of Water: Leads to the formation of alcohol byproducts. 2. Elimination Reaction: Especially with secondary and tertiary substrates, high temperatures can favor elimination over substitution. 3. Isonitrile Formation: The cyanide ion is an ambident nucleophile and can attack via the nitrogen atom, although this is less common with LiCN compared to other cyanide salts. | 1. Ensure all reagents and glassware are scrupulously dry. Use anhydrous solvents and maintain an inert atmosphere. 2. Use the lowest effective temperature. Consider using a less basic cyanide source or a different solvent system. 3. This is generally a minor pathway with LiCN. If isonitrile formation is significant, consider adjusting the solvent and temperature. |
| Reaction Stalls Before Completion | 1. Decomposition of Reagents: LiCN or the substrate may be degrading over time at the reaction temperature. 2. Catalyst Deactivation (if applicable): If using a catalyzed system, the catalyst may be losing activity. 3. Equilibrium Reached: The reaction may be reversible under the current conditions. | 1. Lower the reaction temperature and extend the reaction time. Monitor for the appearance of degradation products. 2. Ensure the reaction is run under strictly inert conditions to prevent catalyst oxidation. 3. While typically not an issue for SN2 reactions with good leaving groups, consider if the reverse reaction is plausible under your conditions. |
Data Presentation
Table 1: Qualitative Effect of Solvent Type on LiCN Reaction Efficiency
| Solvent Type | Examples | Effect on LiCN Solubility | Effect on SN2 Reaction Rate | Rationale |
| Polar Aprotic | THF, DMF, DMSO, Acetonitrile | Good | High | Solvates the lithium cation, leaving the cyanide anion "naked" and more nucleophilic. |
| Polar Protic | Water, Ethanol, Methanol | Moderate to Good | Low | Solvates both the cation and the cyanide anion through hydrogen bonding, reducing the nucleophilicity of the cyanide. Can also lead to alcohol byproduct formation. |
| Nonpolar | Hexane, Toluene | Poor | Very Low | LiCN is largely insoluble, preventing it from participating in the reaction. |
Table 2: General Effect of Temperature on LiCN Reactions
| Temperature | Effect on Reaction Rate | Potential Drawbacks |
| Low (e.g., Room Temp) | May be very slow or not proceed at all, especially with less reactive substrates. | Low conversion, long reaction times. |
| Moderate (e.g., 50-80 °C) | Generally increases the reaction rate to a practical level for many substrates. | May start to see an increase in side products like elimination. |
| High (e.g., >100 °C) | Significantly increases the reaction rate. | Increased risk of decomposition of reagents and products. For secondary and tertiary substrates, elimination reactions may become the major pathway. |
Table 3: Example Yields for Cyanation of Alkyl Halides with LiCN in THF [1]
| Substrate | Reaction Time (h) | Yield (%) |
| 1-Bromooctane | 24 | 90 |
| 1-Iodooctane | 24 | 85 |
Note: These are example yields under specific reported conditions and may vary depending on the exact experimental setup.
Experimental Protocols
Protocol 1: General Procedure for the Cyanation of a Primary Alkyl Halide using LiCN [1]
This protocol describes a general method for the nucleophilic substitution of a primary alkyl halide with this compound in tetrahydrofuran (THF).
Materials:
-
Primary alkyl halide (e.g., 1-bromooctane)
-
This compound (LiCN), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether (Et₂O), anhydrous
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Three-necked round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Setup: Flame-dry a three-necked round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet for an inert atmosphere. Allow the apparatus to cool to room temperature under a stream of nitrogen or argon.
-
Reagent Addition: To the flask, add anhydrous this compound (1.2 equivalents) followed by anhydrous THF.
-
Substrate Addition: Add the primary alkyl halide (1.0 equivalent) to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Extraction: Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of THF).
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude nitrile product by distillation or column chromatography as required.
CAUTION: Cyanide salts are extremely toxic and can be absorbed through the skin. Hydrogen cyanide gas, which is also highly toxic, can be released upon acidification. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Visualizations
Caption: A logical workflow for troubleshooting low conversion rates.
References
Technical Support Center: Stability of Lithium Cyanide in Different Solvent Systems
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of lithium cyanide (LiCN) in various solvent systems. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general properties and stability concerns of this compound?
This compound (LiCN) is a white, hygroscopic crystalline solid that is highly toxic.[1] Its primary stability concerns are its reactivity with water and its thermal decomposition. Being hygroscopic, it readily absorbs moisture from the atmosphere, which can lead to its degradation.[1] It is soluble in water and some organic solvents.[2]
Q2: How does this compound react with water?
This compound reacts with water to produce lithium hydroxide and hydrogen cyanide (HCN), a highly toxic gas.[2] In aqueous solutions, the cyanide ion (CN⁻) acts as a weak base, leading to a basic solution.[2][3][4] Therefore, it is crucial to handle LiCN in a dry environment and use anhydrous solvents to prevent decomposition and the release of HCN gas.
Q3: In which organic solvents is this compound soluble?
This compound is known to be soluble in polar aprotic solvents such as Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). Its solubility in these solvents makes it a useful reagent in organic synthesis, particularly for cyanation reactions.
Q4: How does solvent choice impact the stability of this compound?
The choice of solvent can significantly impact the stability of this compound.
-
Protic Solvents (e.g., water, alcohols): These solvents can react with the cyanide ion, leading to the formation of hydrogen cyanide and reducing the effective concentration of the cyanide nucleophile. The use of protic solvents is generally not recommended unless the reaction conditions are specifically designed for it.
-
Aprotic Solvents (e.g., THF, DMF, DMSO, acetonitrile): These solvents do not have acidic protons and are generally preferred for reactions involving this compound. They can solvate the lithium cation, enhancing the nucleophilicity of the cyanide anion. However, the long-term stability in these solvents can still be a concern, especially in the presence of trace amounts of water. The formation of adducts with certain solvents, like N-methyl-2-pyrrolidone (NMP), has been shown to enhance thermal stability.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no reactivity in a cyanation reaction. | 1. Degradation of LiCN: The LiCN may have been exposed to moisture, leading to hydrolysis. 2. Solvent not sufficiently anhydrous: Trace water in the solvent can react with LiCN. 3. Poor solubility: The LiCN may not be fully dissolved in the chosen solvent at the reaction temperature. | 1. Use freshly opened or properly stored LiCN. Consider preparing it fresh if possible. 2. Use anhydrous solvents and handle all materials under an inert atmosphere (e.g., argon or nitrogen). 3. Gently warm the mixture to aid dissolution, if the reaction conditions permit. Alternatively, consider a solvent in which LiCN is more soluble, such as DMF or DMSO. |
| A precipitate forms in the LiCN solution before the addition of other reagents. | 1. Contamination: The solvent or glassware may have been contaminated with a substance that reacts with LiCN. 2. Temperature effects: The solubility of LiCN may have been exceeded upon cooling. | 1. Ensure all glassware is thoroughly dried and clean. Use high-purity, anhydrous solvents. 2. If the solution was heated to dissolve the LiCN, try to maintain a consistent temperature. |
| Inconsistent reaction yields. | 1. Variable LiCN quality: The purity and water content of the LiCN may vary between batches. 2. Inconsistent reaction setup: Variations in moisture exclusion or temperature can affect the outcome. | 1. Titrate a small sample of the LiCN solution to determine its exact concentration before use. 2. Standardize the experimental procedure, ensuring rigorous exclusion of moisture and precise temperature control. |
| Reaction mixture turns yellow or brown. | 1. Decomposition: The discoloration may indicate the decomposition of LiCN or other reagents, potentially forming polymeric cyanide species. 2. Side reactions: The solvent or impurities may be participating in side reactions. | 1. Lower the reaction temperature if possible. Ensure the reaction is performed under an inert atmosphere. 2. Use purified reagents and solvents. Consider if the solvent itself (e.g., DMF) might be unstable under the reaction conditions. |
Data Summary
| Solvent System | Solvent Type | Solubility of LiCN | Qualitative Stability | Key Considerations |
| Water (H₂O) | Protic | Soluble | Unstable | Reacts to form HCN gas. Solutions are basic.[2][3][4] |
| Tetrahydrofuran (THF) | Aprotic | Soluble | Moderately Stable | Must be anhydrous. Commonly used for in-situ preparation and use.[7] |
| N,N-Dimethylformamide (DMF) | Aprotic | Soluble | Moderately Stable | Must be anhydrous. Higher boiling point may allow for higher reaction temperatures. |
| Dimethyl sulfoxide (DMSO) | Aprotic | Soluble | Moderately Stable | Must be anhydrous. Can be difficult to remove after reaction. |
| Acetonitrile (CH₃CN) | Aprotic | Sparingly Soluble | Moderately Stable | Must be anhydrous. Lower solubility may limit its use in some applications. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Organic Solvent
This protocol outlines a general procedure for determining the stability of LiCN in a given anhydrous organic solvent over time.
1. Materials and Equipment:
- This compound (as pure and dry as possible)
- Anhydrous solvent (e.g., THF, DMF, DMSO, Acetonitrile)
- Inert atmosphere glovebox or Schlenk line
- Dry glassware (e.g., volumetric flasks, vials with septa)
- Analytical method for cyanide quantification (e.g., HPLC with UV detection, ion chromatography, or titration)
- Temperature-controlled environment (e.g., oven, incubator)
2. Procedure:
- Preparation of LiCN Stock Solution:
- Inside an inert atmosphere glovebox, accurately weigh a known amount of LiCN.
- Dissolve the LiCN in a known volume of the anhydrous solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 0.5 M).
- Sample Preparation and Storage:
- Aliquot the stock solution into several dry, sealed vials.
- Store the vials at a constant temperature (e.g., 25 °C and 40 °C).
- Prepare a control sample to be analyzed immediately (Time = 0).
- Sample Analysis:
- At specified time points (e.g., 0, 24, 48, 72, 168 hours), remove a vial from each temperature condition.
- Allow the vial to equilibrate to room temperature.
- Dilute an aliquot of the sample to a suitable concentration for analysis.
- Analyze the sample using a validated stability-indicating analytical method to determine the concentration of LiCN.
- Data Analysis:
- Plot the concentration of LiCN versus time for each temperature.
- Calculate the percentage of LiCN remaining at each time point relative to the initial concentration.
- If significant degradation is observed, the degradation kinetics (e.g., rate constant, half-life) can be determined.
Analytical Method: Titration for Cyanide Quantification
A simple method to determine the concentration of cyanide in a freshly prepared solution is by titration with silver nitrate.
-
Reagents:
-
Standardized silver nitrate (AgNO₃) solution (e.g., 0.1 M)
-
Potassium iodide (KI) indicator
-
Ammonia solution
-
-
Procedure:
-
Take a known volume of the LiCN solution.
-
Add a small amount of KI indicator and ammonia solution.
-
Titrate with the standardized AgNO₃ solution until the first permanent turbidity appears.
-
The concentration of cyanide can be calculated from the volume of AgNO₃ solution used.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in a solvent.
Caption: Logical relationship between this compound, solvent type, and stability.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Lithium Cyanide and Sodium Cyanide in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the introduction of a nitrile (-CN) group is a pivotal transformation, serving as a gateway to a diverse array of functional groups including amines, carboxylic acids, and amides. Among the various cyanating agents, lithium cyanide (LiCN) and sodium cyanide (NaCN) are two of the most fundamental and widely utilized reagents. While both serve the primary purpose of delivering the cyanide nucleophile, their reactivity profiles, dictated by factors such as solubility and the nature of the cation, can lead to significant differences in reaction outcomes. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
At a Glance: Key Differences and Physicochemical Properties
The choice between this compound and sodium cyanide often hinges on the reaction conditions, particularly the solvent. The smaller, harder lithium cation (Li⁺) imparts distinct properties to LiCN compared to the larger, softer sodium cation (Na⁺) in NaCN. This is most evident in their solubility in organic solvents.
| Property | This compound (LiCN) | Sodium Cyanide (NaCN) |
| Molar Mass | 32.96 g/mol | 49.01 g/mol |
| Appearance | White crystalline powder | White crystalline solid |
| Melting Point | 160 °C | 563.7 °C |
| Boiling Point | Decomposes | 1496 °C |
| Solubility in Water | Soluble | 48 g/100 mL at 10 °C |
| Solubility in THF | Soluble | Insoluble |
| Solubility in DMSO | Soluble | Sparingly soluble (~1 g/100 mL at 25°C, ~10 g/100mL at 95°C)[1] |
| Solubility in DMF | Soluble | Slightly soluble (0.76 g/100g at 25°C)[2] |
| Solubility in Ethanol | Soluble | Slightly soluble |
Reactivity in Nucleophilic Substitution: The Role of Solubility
The most significant differentiator in the synthetic utility of this compound and sodium cyanide is their solubility in organic solvents. In non-aqueous media, particularly in solvents of moderate polarity like tetrahydrofuran (THF), this compound exhibits markedly superior solubility. This enhanced solubility translates to a higher concentration of available cyanide ions in solution, leading to more efficient nucleophilic substitution reactions.
A notable example is the nonaqueous cyanation of primary alkyl halides. In such reactions carried out in THF, this compound can effectively displace the halide to form the corresponding nitrile, whereas sodium and potassium cyanide often fail to yield the desired product under similar conditions. This is a direct consequence of the poor solubility of NaCN and KCN in THF.
For sodium cyanide to be effective in nucleophilic substitution reactions with alkyl halides, polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are typically required. In these solvents, NaCN has better (though still limited) solubility, allowing for the reaction to proceed. However, even in DMSO, the reaction may be run as a slurry, indicating that complete dissolution is not always achieved.[1]
Experimental Data: A Comparative Overview
While a direct head-to-head comparison of LiCN and NaCN under identical conditions in the literature is scarce, we can infer their relative reactivity from typical reaction conditions and yields reported for similar transformations.
| Reaction | Reagent | Substrate | Solvent | Conditions | Yield | Reference |
| Cyanation of Alkyl Halide | LiCN | 1-Bromooctane | THF | Reflux | Good | General textbook knowledge |
| Cyanation of Alkyl Halide | NaCN | 1-Chlorobutane | DMSO | 120-125 °C, 8h | Moderate to Good | J. Org. Chem. 1960, 25, 6, 877–879 |
| Epoxide Ring Opening | LiCN (from acetone cyanohydrin) | Various epoxides | THF | -5 to -10 °C to rt | 62-93% | J. Org. Chem. 2004, 69, 20, 6874–6877[3] |
| Cyanation of Benzyl Bromide | NaCN | Benzyl Bromide | DMSO | rt | Good | Synlett 1997, 1187-1189[1] |
Experimental Protocols
Protocol 1: Cyanation of an Alkyl Halide using this compound in THF
This protocol is a generalized procedure for the nucleophilic substitution of a primary alkyl halide with this compound in a non-aqueous medium.
Materials:
-
Primary alkyl halide (e.g., 1-bromooctane)
-
This compound (LiCN)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.2 equivalents).
-
Add anhydrous THF to the flask to create a suspension.
-
With vigorous stirring, add the primary alkyl halide (1.0 equivalent) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-24 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude nitrile.
-
Purify the product by distillation or column chromatography.
Protocol 2: Cyanation of an Alkyl Halide using Sodium Cyanide in DMSO
This protocol is a generalized procedure for the nucleophilic substitution of a primary alkyl halide with sodium cyanide in a polar aprotic solvent.
Materials:
-
Primary alkyl halide (e.g., 1-chlorobutane)
-
Sodium cyanide (NaCN)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Heating mantle with temperature control
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add sodium cyanide (1.1 equivalents).
-
Add anhydrous DMSO to the flask to create a slurry.
-
Heat the slurry to the desired reaction temperature (e.g., 90-120 °C) with vigorous stirring.
-
Slowly add the primary alkyl halide (1.0 equivalent) to the heated slurry.
-
Maintain the reaction at the elevated temperature for 2-12 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a larger volume of water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers multiple times with water to remove DMSO, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude nitrile.
-
Purify the product by distillation or column chromatography.
Logical Relationships and Experimental Workflows
The following diagrams illustrate the logical flow of the decision-making process when choosing between LiCN and NaCN, and a typical experimental workflow for a cyanation reaction.
Signaling Pathways and Reaction Mechanisms
In the context of chemical synthesis, the term "signaling pathway" is best interpreted as the reaction mechanism. The primary reaction mechanism for the cyanation of alkyl halides with both lithium and sodium cyanide is the bimolecular nucleophilic substitution (SN2) reaction.
References
A Comparative Analysis of Alkali Metal Cyanides in Cyanation Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of a cyano group into a molecule is a fundamental transformation in organic synthesis, providing a versatile handle for the creation of a wide array of functionalities, including amines, carboxylic acids, and tetrazoles. Alkali metal cyanides, namely lithium cyanide (LiCN), sodium cyanide (NaCN), and potassium cyanide (KCN), are common reagents for this purpose. The choice of the cyanide source can significantly impact the efficiency, selectivity, and substrate scope of a cyanation reaction. This guide provides a comparative analysis of these three key reagents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal cyanide for their synthetic needs.
Physical and Chemical Properties
The physical and chemical properties of the alkali metal cyanides play a crucial role in their handling, solubility, and reactivity. Key properties are summarized in Table 1.
| Property | This compound (LiCN) | Sodium Cyanide (NaCN) | Potassium Cyanide (KCN) |
| Molar Mass ( g/mol ) | 32.96 | 49.01 | 65.12 |
| Appearance | White crystalline powder | White crystalline solid | White crystalline solid |
| Melting Point (°C) | 160 | 563 | 634.5 |
| Boiling Point (°C) | Decomposes | 1496 | 1625 |
| Hygroscopicity | Hygroscopic[1] | Hygroscopic | Deliquescent[1] |
| Toxicity | Highly toxic[2] | Highly toxic[3] | Highly toxic[4] |
Table 1: Physical and Chemical Properties of Alkali Metal Cyanides
Solubility
The solubility of the cyanide source in the reaction solvent is a critical factor determining its nucleophilicity and, consequently, the reaction rate and yield. In non-polar aprotic solvents, the smaller lithium cation's higher charge density leads to stronger solvation, often resulting in greater solubility for LiCN compared to its heavier counterparts. This difference is particularly pronounced in solvents like tetrahydrofuran (THF).
| Solvent | This compound (LiCN) | Sodium Cyanide (NaCN) | Potassium Cyanide (KCN) |
| Water | Soluble[2] | 48.15 g/100 mL (10 °C)[3] | 71.6 g/100 mL (25 °C)[4] |
| Methanol | Soluble | 6.44 g/100 g (15 °C)[5] | 4.9 g/100 ml (19.5 °C)[6] |
| Ethanol | Soluble | 1.235 g/100 g (25 °C)[5] | 0.57 g/100 ml[4] |
| Tetrahydrofuran (THF) | Soluble[7] | Insoluble[8] | Insoluble[8] |
| Dimethylformamide (DMF) | Soluble[7] | 0.76 g/100 g (25 °C)[5] | 0.22 g/100 g (25 °C)[6] |
| Dimethyl Sulfoxide (DMSO) | Soluble | ~10 g/100 mL (95 °C), ~1 g/100 mL (25 °C)[9] | ~2 g/100 mL (95 °C), ~1 g/100 mL (25 °C)[9] |
Table 2: Solubility of Alkali Metal Cyanides in Common Solvents
Performance in Nucleophilic Substitution (SN2) Reactions
The cyanation of alkyl halides is a classic SN2 reaction. The success of this transformation is highly dependent on the solubility of the cyanide salt in the chosen solvent.
Experimental Data: Cyanation of 1-Bromooctane
To illustrate the performance differences, the cyanation of 1-bromooctane is a representative example.
| Cyanide Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| LiCN | THF | Reflux | 12 | >90 | Based on[8] |
| NaCN | THF | Reflux | 24 | No Reaction | [8] |
| KCN | THF | Reflux | 24 | No Reaction | [8] |
| NaCN | DMSO | 100 | 4 | ~85 | Based on[9] |
| KCN | DMSO | 100 | 6 | ~80 | Based on[9] |
Table 3: Comparative Performance in the Cyanation of 1-Bromooctane
The data clearly indicates the superiority of LiCN in THF for the cyanation of primary alkyl halides. This is attributed to its significantly higher solubility in this solvent, which provides a greater concentration of nucleophilic cyanide ions in the solution.[8] In contrast, NaCN and KCN are largely insoluble in THF and fail to effect the conversion.[8] However, in more polar aprotic solvents like DMSO, both NaCN and KCN show good reactivity, with NaCN generally providing slightly higher yields and shorter reaction times due to its better solubility at elevated temperatures.[9]
Experimental Protocols
Below are detailed protocols for the cyanation of 1-bromooctane using each of the alkali metal cyanides in an appropriate solvent system.
CAUTION: Alkali metal cyanides and hydrogen cyanide (which can be formed upon exposure to moisture or acids) are extremely toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
Protocol 1: Cyanation of 1-Bromooctane using this compound in THF
Materials:
-
1-Bromooctane (1.0 equiv)
-
This compound (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound.
-
Add anhydrous THF to the flask, followed by 1-bromooctane.
-
Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford nonanenitrile.
Protocol 2: Cyanation of 1-Bromooctane using Sodium Cyanide in DMSO
Materials:
-
1-Bromooctane (1.0 equiv)
-
Sodium cyanide (1.2 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, add sodium cyanide.
-
Add anhydrous DMSO to the flask, followed by 1-bromooctane.
-
Heat the reaction mixture to 100 °C and maintain for 4 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford nonanenitrile.
Protocol 3: Cyanation of 1-Bromooctane using Potassium Cyanide in DMSO
The protocol for potassium cyanide is analogous to that for sodium cyanide, with an adjustment in the reaction time.
Materials:
-
1-Bromooctane (1.0 equiv)
-
Potassium cyanide (1.2 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Follow steps 1 and 2 from Protocol 2, substituting potassium cyanide for sodium cyanide.
-
Heat the reaction mixture to 100 °C and maintain for 6 hours.
-
Follow steps 4 through 10 from Protocol 2 to work up and purify the product.
Comparative Summary
The choice of alkali metal cyanide for a cyanation reaction is a critical decision that depends on the substrate, solvent, and desired reaction conditions.
This compound (LiCN):
-
Advantages: Superior reactivity in non-polar aprotic solvents like THF due to its higher solubility. This makes it the reagent of choice for SN2 cyanations of alkyl halides under these conditions.
-
Disadvantages: More expensive than NaCN and KCN. Highly hygroscopic.
Sodium Cyanide (NaCN) and Potassium Cyanide (KCN):
-
Advantages: Cost-effective and readily available. Effective cyanation reagents in polar aprotic solvents such as DMSO and DMF.
-
Disadvantages: Poor solubility and reactivity in less polar organic solvents like THF, limiting their utility in certain reaction systems. KCN is generally less soluble than NaCN in many organic solvents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. Sodium cyanide - Wikipedia [en.wikipedia.org]
- 4. Potassium cyanide - Wikipedia [en.wikipedia.org]
- 5. sodium cyanide [chemister.ru]
- 6. potassium cyanide [chemister.ru]
- 7. This compound | 2408-36-8 [amp.chemicalbook.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. gchemglobal.com [gchemglobal.com]
A Comparative Analysis of Lithium Cyanide and Potassium Cyanide Efficacy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Both lithium cyanide and potassium cyanide are highly toxic inorganic cyanides. Their primary mechanism of toxicity stems from the cyanide anion (CN⁻), which is a potent inhibitor of cellular respiration. While KCN is a well-characterized toxin with established lethal doses, specific quantitative toxicity data for LiCN, such as an LD50, is not consistently reported in publicly available literature. The primary difference between the two compounds lies in the cation (Li⁺ vs. K⁺), which may influence their physicochemical properties and potentially their pharmacokinetic profiles. This guide presents the available data to facilitate an informed, albeit indirect, comparison.
Data Presentation: Physicochemical and Toxicological Properties
The following table summarizes the available quantitative data for LiCN and KCN. It is important to note the significant gap in publicly available toxicological data for this compound.
| Property | This compound (LiCN) | Potassium Cyanide (KCN) |
| Molar Mass | 32.96 g/mol [1] | 65.12 g/mol [2] |
| Appearance | White powder[1] | White, deliquescent granular powder or fused pieces[2] |
| Solubility in Water | Soluble[1] | Soluble in 2 parts cold water, 1 part boiling water[2] |
| Acute Oral Toxicity (LD50) | Not available. Classified as "Fatal if swallowed"[3][4][5] | Rat: 10 mg/kg[2]Human (estimated median lethal dose): 140 mg[6]Human (estimated lethal dose): 200-300 mg[6] |
| Acute Dermal Toxicity | Classified as "Fatal in contact with skin"[3][4][5] | Toxic by skin absorption through open wounds[7] |
| Acute Inhalation Toxicity | Classified as "Fatal if inhaled"[3][4][5] | Releases highly toxic hydrogen cyanide gas[8] |
Mechanism of Action: The Role of the Cyanide Anion
The primary mode of action for both LiCN and KCN in a biological context is through the cyanide anion (CN⁻). Once dissociated, the cyanide ion is a potent inhibitor of cellular respiration.
The following diagram illustrates the signaling pathway of cyanide toxicity:
Caption: Mechanism of cyanide toxicity.
The cyanide ion binds to the ferric (Fe³⁺) ion in cytochrome c oxidase (Complex IV) of the mitochondrial electron transport chain.[9][10] This binding inhibits the transfer of electrons to oxygen, effectively halting aerobic respiration and the production of ATP.[10] The resulting cellular hypoxia leads to rapid cytotoxic effects.
Experimental Protocols: In Vitro Cytotoxicity Assessment
To directly compare the efficacy of LiCN and KCN, a standardized in vitro cytotoxicity assay would be required. The following is a general protocol for a colorimetric assay, such as the MTT assay, which measures cell metabolic activity as an indicator of cell viability.
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of LiCN and KCN in a selected cell line.
Materials:
-
Target cell line (e.g., a relevant cancer cell line or a standard line like HeLa or HEK293)
-
Cell culture medium and supplements
-
LiCN and KCN stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
96-well cell culture plates
-
Microplate reader
Experimental Workflow:
The diagram below outlines the general workflow for an in vitro cytotoxicity assay.
Caption: General workflow for an MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of both LiCN and KCN in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the cyanide compounds. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value for both LiCN and KCN.
-
Discussion and Conclusion
The primary toxicological activity of both LiCN and KCN is attributed to the cyanide anion. Therefore, on a molar basis, their intrinsic efficacy in inhibiting cellular respiration is expected to be identical. However, the different cations, lithium (Li⁺) and potassium (K⁺), could potentially influence factors such as:
-
Hygroscopicity and Stability: Both salts are hygroscopic, but differences in this property could affect handling and the preparation of standardized solutions.
-
Solubility: While both are water-soluble, their solubility in different solvent systems may vary, which could be relevant in specific experimental or formulation contexts.
-
Cellular Uptake: While the cyanide anion is the active toxicant, it is conceivable that the associated cation could have minor, secondary effects on cell membrane potential or ion channel function, which might subtly modulate the overall cytotoxic effect. However, there is no direct evidence to support this for LiCN versus KCN.
-
Cation-Specific Effects: Lithium ions are known to have their own biological effects, particularly in the central nervous system. At the concentrations at which cyanide is acutely toxic, it is unlikely that the lithium cation would exert its own characteristic therapeutic or toxic effects, as these typically require higher concentrations and longer exposure times. However, this possibility cannot be entirely ruled out without specific experimental data.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Potassium Cyanide [drugfuture.com]
- 3. This compound | CLiN | CID 75478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Page loading... [guidechem.com]
- 6. Potassium cyanide - Wikipedia [en.wikipedia.org]
- 7. Potassium Cyanide | KCN | CID 9032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Potassium Cyanide: Systemic Agent | NIOSH | CDC [cdc.gov]
- 9. litfl.com [litfl.com]
- 10. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of Synthesized Lithium Cyanide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methods to validate the purity of synthesized lithium cyanide (LiCN), a crucial reagent in various chemical syntheses. It offers a comparative analysis of its performance against common alternatives, supported by experimental data and detailed analytical protocols.
Introduction to this compound and Its Alternatives
This compound is an inorganic salt valued in organic synthesis for the introduction of the nitrile functional group. Its solubility in organic solvents like tetrahydrofuran (THF) offers advantages in specific applications over more common cyanide salts such as sodium cyanide (NaCN) and potassium cyanide (KCN).[1] However, the high toxicity of all inorganic cyanides necessitates careful handling and has driven the development of less hazardous alternatives like trimethylsilyl cyanide (TMSCN). This guide will focus on the purity validation of synthesized LiCN and compare its utility against NaCN and TMSCN.
Purity Validation of Synthesized this compound
The purity of synthesized this compound is primarily determined by its cyanide content and the presence of impurities. Accurate quantification of the cyanide ion (CN⁻) is paramount. Several analytical techniques can be employed for this purpose.
Analytical Methods for Cyanide Quantification
A variety of methods are available for the determination of cyanide concentration, each with its own advantages and limitations. The choice of method may depend on the expected purity, the nature of potential impurities, and the available instrumentation.
| Analytical Method | Principle | Typical Application | Advantages | Limitations |
| Argentometric Titration | Titration with a standardized silver nitrate solution. The endpoint is detected by the formation of a precipitate. | Quantification of high concentrations of cyanide. | Simple, cost-effective, and does not require sophisticated instrumentation. | Less sensitive than other methods; susceptible to interferences from halides and sulfides. |
| Spectrophotometry | Formation of a colored complex with a chromogenic agent (e.g., pyridine-barbituric acid) after conversion of cyanide to cyanogen chloride. The absorbance is measured at a specific wavelength. | Determination of low to moderate concentrations of cyanide. | High sensitivity and widely applicable. | Can be time-consuming and is subject to interferences from various ions. |
| Ion Chromatography (IC) | Separation of the cyanide ion from other anions on an ion-exchange column followed by detection, typically with pulsed amperometric detection (PAD). | Accurate quantification of cyanide, especially in the presence of interfering ions. | High selectivity and sensitivity; can separate different forms of cyanide. | Requires specialized equipment and expertise. |
Common Impurities and Their Detection
Impurities in synthesized this compound can arise from starting materials, side reactions, or atmospheric contamination. Common impurities in lithium salts include other alkali and alkaline earth metals, as well as various anions.
| Impurity | Potential Source | Recommended Analytical Technique |
| Lithium Hydroxide (LiOH) | Incomplete reaction or hydrolysis | Acid-base titration |
| Lithium Carbonate (Li₂CO₃) | Reaction with atmospheric CO₂ | Acid-base titration, Ion Chromatography |
| Unreacted Starting Materials | Incomplete reaction | Varies depending on the synthesis route (e.g., titration for unreacted LiH) |
| Other Metal Ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺) | Impurities in lithium starting material | Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) |
| Halide Ions (e.g., Cl⁻, Br⁻) | Impurities in starting materials | Ion Chromatography, Argentometric titration |
Experimental Protocols
Detailed methodologies for the principal analytical techniques are provided below.
Argentometric Titration for Cyanide Assay
Principle: This method is based on the reaction of cyanide ions with silver ions to form a stable complex. Once all the cyanide has reacted, excess silver ions react with an indicator to signal the endpoint.
Reagents:
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution
-
Sodium Hydroxide (NaOH) solution (1 M)
-
Potassium Iodide (KI) indicator solution (10% w/v)
Procedure:
-
Accurately weigh a sample of the synthesized this compound and dissolve it in a known volume of distilled water to create a stock solution.
-
Pipette a known aliquot of the stock solution into an Erlenmeyer flask.
-
Add 1 M NaOH solution to adjust the pH to above 12.
-
Add a few drops of the KI indicator solution.
-
Titrate with the standardized 0.1 M AgNO₃ solution until the first permanent turbidity appears.
-
Record the volume of AgNO₃ used.
-
Calculate the percentage of LiCN in the sample.
Spectrophotometric Determination of Cyanide
Principle: Cyanide is converted to cyanogen chloride, which then reacts with a pyridine-barbituric acid reagent to form a colored complex. The intensity of the color is proportional to the cyanide concentration.
Reagents:
-
Chloramine-T solution
-
Pyridine-barbituric acid reagent
-
Standard cyanide stock solution
-
Phosphate buffer solution
Procedure:
-
Prepare a dilute solution of the synthesized this compound in distilled water.
-
Take a known volume of the diluted sample and place it in a volumetric flask.
-
Add phosphate buffer to adjust the pH.
-
Add chloramine-T solution and mix. Allow the reaction to proceed for a specified time.
-
Add the pyridine-barbituric acid reagent, mix, and allow the color to develop.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance using a spectrophotometer.
-
Determine the cyanide concentration by comparing the absorbance to a calibration curve prepared from standard cyanide solutions.
Ion Chromatography for Cyanide and Anion Impurity Analysis
Principle: The sample solution is injected into an ion chromatograph. The anions, including cyanide, are separated based on their affinity for the ion-exchange column. A detector measures the concentration of each separated ion.
Instrumentation:
-
Ion chromatograph equipped with a suitable anion-exchange column and a pulsed amperometric detector (for cyanide) or a conductivity detector (for other anions).
Procedure:
-
Prepare an aqueous solution of the synthesized this compound of a known concentration.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Inject a known volume of the sample into the ion chromatograph.
-
Elute the anions using an appropriate eluent (e.g., a sodium hydroxide gradient).
-
Identify and quantify the cyanide and other anions by comparing the chromatogram to those of standard solutions.
Performance Comparison with Alternatives
The choice of a cyanide source in organic synthesis depends on factors such as solubility, reactivity, safety, and cost. Here, we compare synthesized this compound with sodium cyanide and trimethylsilyl cyanide.
This compound vs. Sodium Cyanide
The primary advantage of this compound over sodium cyanide lies in its solubility in aprotic organic solvents like THF. This property is particularly beneficial in non-aqueous reaction conditions.
Application Example: Nucleophilic Substitution of Alkyl Halides
In the cyanation of primary alkyl halides, this compound in THF can provide good to excellent yields, whereas sodium and potassium cyanide are often ineffective due to their poor solubility.[1]
| Cyanide Reagent | Solvent | Substrate | Product | Yield | Reference |
| This compound | THF | 1-Bromooctane | Nonanenitrile | Good to Excellent | [1] |
| Sodium Cyanide | THF | 1-Bromooctane | No reaction | - | [1] |
This difference in reactivity highlights the utility of synthesized, pure this compound for specific synthetic transformations where solubility is a limiting factor.
This compound vs. Trimethylsilyl Cyanide (TMSCN)
Trimethylsilyl cyanide is a less toxic and volatile alternative to inorganic cyanides. It is particularly useful for the cyanosilylation of aldehydes and ketones to form cyanohydrins.
Application Example: Cyanohydrin Formation
While inorganic cyanides can be used for cyanohydrin formation, TMSCN often provides milder reaction conditions and is compatible with a wider range of functional groups.
| Cyanide Reagent | Catalyst | Substrate | Product | Key Advantages of TMSCN |
| This compound | Acidic or basic | Aldehyde/Ketone | Cyanohydrin | - |
| Trimethylsilyl Cyanide | Lewis acid or base | Aldehyde/Ketone | Silylated Cyanohydrin | Milder conditions, higher yields for some substrates, less toxic. |
The choice between LiCN and TMSCN will depend on the specific substrate and the desired product. For simple cyanohydrin formation where the free hydroxyl group is desired, LiCN may be suitable. For more sensitive substrates or when a protected cyanohydrin is advantageous, TMSCN is often the preferred reagent.
Experimental and Logical Workflow Diagrams
To aid in understanding the processes involved in validating and utilizing synthesized this compound, the following diagrams illustrate the key workflows.
Conclusion
The validation of synthesized this compound is a critical step to ensure the reliability and reproducibility of chemical reactions. A combination of analytical techniques, including titration, spectrophotometry, and ion chromatography, provides a robust framework for assessing purity. When compared to its alternatives, this compound offers a distinct advantage in non-aqueous reactions where solubility is key. For applications requiring milder conditions and reduced toxicity, trimethylsilyl cyanide presents a viable alternative. The selection of the appropriate cyanide source should be based on a careful evaluation of the specific reaction requirements, including solvent system, substrate compatibility, and safety considerations.
References
A Comparative Guide to Spectroscopic Analysis Techniques for Lithium Cyanide (LiCN) Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key spectroscopic techniques for the characterization of lithium cyanide (LiCN). Understanding the structural and chemical properties of LiCN is crucial in various research and development fields, including materials science and pharmacology. The following sections detail the application of Infrared (IR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS) for LiCN analysis, presenting supporting data, experimental protocols, and visual workflows to aid in technique selection and application.
Data Presentation: A Comparative Overview
The selection of an appropriate spectroscopic technique for LiCN characterization depends on the specific information required. The following table summarizes the key performance metrics of each technique.
| Spectroscopic Technique | Information Obtained | Typical Spectral Range/Parameter | Sample Requirements | Advantages | Limitations |
| Infrared (IR) Spectroscopy | Vibrational modes of the C≡N bond and Li-C/Li-N interactions. | C≡N stretch: ~2070 - 2100 cm⁻¹ | Solid (powder, thin film), requires IR-transparent matrix (e.g., KBr) or ATR. | Fast, non-destructive, provides information on functional groups. | Water and CO₂ interference can be significant; sample preparation can be cumbersome. |
| Raman Spectroscopy | Complementary vibrational modes, particularly the symmetric C≡N stretch. | C≡N stretch: ~2070 - 2100 cm⁻¹ | Solid (powder, crystal), liquid. Minimal sample preparation. | High resolution, minimal interference from water, suitable for in-situ measurements. | Can be affected by sample fluorescence; Raman scattering is inherently weak. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Local chemical environment of ⁷Li and ¹³C nuclei. | ⁷Li Chemical Shift: ~ -2 to 2 ppm (referenced to LiCl) ¹³C Chemical Shift: ~160 - 170 ppm | Solid (powder). Requires specialized solid-state NMR equipment. | Provides detailed information on local structure, coordination, and dynamics. | Lower sensitivity, requires longer acquisition times, specialized equipment needed. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical (oxidation) states of Li, C, and N. | Li 1s Binding Energy: ~55-56 eV C 1s Binding Energy: ~284-288 eV N 1s Binding Energy: ~397-400 eV | Solid (powder, thin film), requires high vacuum. | Surface-sensitive, provides quantitative elemental and chemical state information. | Requires high vacuum, potential for sample damage from X-rays, provides surface information only. |
Experimental Protocols
Detailed methodologies for each spectroscopic technique are provided below. These protocols are generalized for solid-state analysis and should be adapted based on the specific instrumentation and sample characteristics.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of solid LiCN to identify the C≡N stretching frequency.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry potassium bromide (KBr) powder in an oven at >100°C for several hours to remove any absorbed water.
-
In a dry environment (e.g., a glovebox), grind a small amount of LiCN powder (typically 1-2 mg) with approximately 200 mg of dry KBr using an agate mortar and pestle until a fine, homogeneous mixture is obtained.
-
Transfer the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Place the KBr pellet containing the LiCN sample in the spectrometer's sample holder.
-
Acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
The spectrum should be an average of multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The acquired spectrum will be automatically ratioed against the background spectrum to produce the absorbance spectrum.
-
Identify the characteristic absorption band for the C≡N stretching vibration.
-
Raman Spectroscopy
Objective: To obtain the Raman scattering spectrum of solid LiCN to identify the C≡N stretching frequency.
Methodology:
-
Sample Preparation:
-
Place a small amount of LiCN powder on a microscope slide or in a capillary tube. No special matrix is typically required.
-
-
Data Acquisition:
-
Place the sample on the microscope stage of the Raman spectrometer.
-
Focus the laser onto the sample.
-
Select an appropriate laser wavelength (e.g., 532 nm or 785 nm) and power to avoid sample degradation.
-
Acquire the Raman spectrum, focusing on the region containing the C≡N stretching mode.
-
Accumulate multiple scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the Raman shift corresponding to the C≡N stretching vibration.
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ⁷Li and ¹³C solid-state NMR spectra of LiCN to probe the local chemical environments of the lithium and carbon nuclei.
Methodology:
-
Sample Preparation:
-
Pack the solid LiCN powder into a solid-state NMR rotor (e.g., zirconia) in a controlled, dry atmosphere (glovebox) due to the potential hygroscopic nature of LiCN.
-
-
Data Acquisition (⁷Li NMR):
-
Insert the rotor into the solid-state NMR probe.
-
Tune the probe to the ⁷Li frequency.
-
Use a single-pulse excitation sequence.
-
Set the magic angle spinning (MAS) speed to an appropriate rate (e.g., 10-15 kHz) to average out anisotropic interactions.
-
Acquire the ⁷Li NMR spectrum, using an appropriate relaxation delay.
-
Reference the chemical shift to an external standard, such as 1 M LiCl in D₂O.[1]
-
-
Data Acquisition (¹³C NMR):
-
Tune the probe to the ¹³C frequency.
-
Employ a cross-polarization (CP) MAS sequence to enhance the ¹³C signal.
-
Acquire the ¹³C NMR spectrum.
-
Reference the chemical shift to a standard such as adamantane.[2]
-
-
Data Analysis:
-
Process the free induction decay (FID) to obtain the NMR spectrum.
-
Determine the isotropic chemical shifts for ⁷Li and ¹³C.
-
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental composition and chemical states of Li, C, and N on the surface of LiCN.
Methodology:
-
Sample Preparation:
-
Mount the LiCN powder onto a sample holder using double-sided conductive tape in an inert atmosphere (glovebox) to prevent surface contamination and reaction with air.
-
Quickly transfer the sample to the XPS instrument's introduction chamber.
-
-
Data Acquisition:
-
Evacuate the introduction chamber and then transfer the sample to the ultra-high vacuum (UHV) analysis chamber.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the Li 1s, C 1s, and N 1s regions.
-
-
Data Analysis:
-
Perform charge correction by referencing the adventitious carbon C 1s peak to 284.8 eV.[3]
-
Determine the binding energies of the Li 1s, C 1s, and N 1s peaks.
-
Use the peak areas and sensitivity factors to quantify the elemental composition.
-
Deconvolute the high-resolution spectra to identify different chemical states, if present.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow and relationships in the spectroscopic characterization of LiCN.
References
A Comparative Guide to Alternative Reagents for the Cyanation of Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of a cyano group into organic molecules is a cornerstone of chemical synthesis, providing a versatile handle for the construction of a wide array of functional groups essential in pharmaceuticals, agrochemicals, and materials science. However, the classical reliance on highly toxic cyanide sources such as hydrogen cyanide (HCN), sodium cyanide (NaCN), and potassium cyanide (KCN) has prompted the development of safer, yet effective, alternative reagents. This guide provides an objective comparison of the performance of several key alternative cyanating agents, supported by experimental data and detailed methodologies.
Executive Summary
This guide evaluates a range of alternative nucleophilic and electrophilic cyanating reagents, comparing their efficacy, substrate scope, and safety profiles. Key alternatives discussed include trimethylsilyl cyanide (TMSCN), acetone cyanohydrin, and potassium hexacyanoferrate(II) as nucleophilic sources, and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an electrophilic source. Additionally, innovative electrochemical methods utilizing reagents like 5-aminotetrazole are explored. The data presented is intended to assist researchers in selecting the most appropriate cyanating agent for their specific synthetic needs, balancing reactivity with safety and operational simplicity.
Nucleophilic Cyanation Reagents: A Comparative Analysis
Nucleophilic cyanating agents are by far the most common, delivering the cyanide anion to an electrophilic carbon center. The following tables summarize the performance of prominent alternative nucleophilic reagents in two key transformations: the Strecker reaction for the synthesis of α-aminonitriles and the cyanation of aryl halides.
Table 1: Comparison of Nucleophilic Cyanide Sources in the Strecker Reaction
| Cyanide Source | Substrate Example | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| KCN | N-acylated imine | Uncatalyzed / DMSO | Room Temp. | 24 | 93 | [1][2] |
| Acetone Cyanohydrin | Benzaldehyde, Benzylamine | Uncatalyzed / Water | Room Temp. | - | High | [3][4] |
| TMSCN | N-Ts aldimine | Ti(OiPr)₄ / Biphenol | - | - | >99 | [5] |
| Potassium Ferrocyanide | Aldehyde, Amine | Biphasic (EtOAc/H₂O) | 80 | - | Good | [6][7] |
Table 2: Comparison of Nucleophilic Cyanide Sources in the Cyanation of Aryl Halides
| Cyanide Source | Substrate Example | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Potassium Ferrocyanide | Iodoanisole | Pd catalyst (mechanocatalysis) | Solvent-free | Room Temp. | 4 | up to 90 | [8][9] |
| Potassium Ferrocyanide | Aryl Bromide | Ni(II) precatalyst / JosiPhos | Biphasic (organic/aqueous) | - | - | Good | [10][11] |
| Potassium Ferrocyanide | Aryl Bromide | Pd(OAc)₂ / dppf | - | - | - | Good | [12] |
Electrophilic Cyanation Reagents: An Overview
Electrophilic cyanating agents, which deliver a "CN⁺" equivalent, are valuable for the cyanation of nucleophiles like carbanions and electron-rich aromatic systems.
Table 3: Performance of N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)
| Substrate Type | Catalyst | Solvent | Yield (%) | Reference |
| Indoles and Pyrroles | BF₃·OEt₂ | - | Good | [13] |
| Aryl and Alkenyl Boronic Acids | [Rh(OH)(cod)]₂ | - | Good | |
| Chelation-assisted C-H bonds | Rhodium catalyst | - | Good to Excellent | [13] |
| Alcohols (Deoxycyanamidation) | - | - | Excellent | [14] |
Innovative Electrochemical Approaches
Electrochemical methods offer a novel and safe route to generate cyanide species in situ, avoiding the handling of bulk quantities of toxic reagents.
Table 4: Electrochemical Cyanation using 5-Aminotetrazole
| Reaction Type | Anode/Cathode | Current Density (mA·cm⁻²) | Yield (%) | Reference |
| Cyanamide Synthesis | Graphite/Platinum | 41.7 | Good to Excellent | [15][16] |
| Aromatic Cyanation | Graphite/Platinum | 41.7 | Moderate to Good | [15][16] |
Experimental Protocols
Protocol 1: Catalyst-Free Strecker Reaction with Acetone Cyanohydrin in Water
This procedure is adapted from a reported simple and efficient protocol.[3][4]
-
Reaction Setup: In a round-bottom flask, the carbonyl compound (1.0 eq.), the amine (1.0 eq.), and acetone cyanohydrin (1.2 eq.) are mixed in water.
-
Reaction Conditions: The mixture is stirred at room temperature. The reaction progress is monitored by TLC or LC-MS.
-
Work-up: For many substrates, the α-aminonitrile product precipitates from the aqueous solution and can be isolated by simple filtration. If the product is soluble, the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.
Protocol 2: Palladium-Catalyzed Cyanation of an Aryl Halide with Potassium Ferrocyanide (Mechanochemical Synthesis)
This protocol is based on a solvent-free mechanocatalytic method.[8][9]
-
Reaction Setup: A milling jar is charged with the aryl halide (1.0 eq.), potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) (as per optimized stoichiometry, e.g., 2.0 eq.), a palladium catalyst (e.g., 10 mol%), and a solid base like K₃PO₄. Catalytically active milling balls are used.
-
Reaction Conditions: The mixture is milled at a specified frequency (e.g., 35 Hz) at room temperature for a designated time (e.g., 4 hours).
-
Work-up: After milling, the solid mixture is dissolved in a suitable solvent, filtered to remove insoluble inorganic salts, and the filtrate is concentrated. The crude product is then purified by column chromatography.
Protocol 3: Electrochemical Synthesis of Cyanamides using 5-Aminotetrazole
This procedure is based on the electrochemical generation of an electrophilic cyanide source.[15][16]
-
Electrolysis Setup: An undivided electrochemical cell is equipped with a graphite anode and a platinum cathode. A solution of 5-aminotetrazole in a mixture of CH₃CN/H₂O (e.g., 25:1) is electrolyzed at a constant current density (e.g., 41.7 mA·cm⁻²).
-
Cyanamide Formation: After the electrolysis is complete, the amine (1.0 eq.) is added to the reaction cell.
-
Work-up: The reaction mixture is subjected to a simple basic aqueous work-up to isolate the desired cyanamide, often in high purity without the need for chromatographic purification.
Visualizing Reaction Pathways and Workflows
General Workflow for a Cyanation Reaction
Caption: A generalized experimental workflow for a typical cyanation reaction.
Simplified Strecker Reaction Pathway
Caption: A simplified representation of the three-component Strecker reaction.
Palladium-Catalyzed Cyanation of Aryl Halide Cycle
Caption: A simplified catalytic cycle for the Pd-catalyzed cyanation of an aryl halide.
Safety Considerations
While the alternative reagents discussed offer safety advantages over traditional cyanide salts and HCN, they are not without hazards. A comparative summary of their safety profiles is provided below.
Table 5: Safety Profile of Alternative Cyanating Reagents
| Reagent | Key Hazards | Handling Precautions |
| Trimethylsilyl cyanide (TMSCN) | Highly toxic, flammable, moisture-sensitive (releases HCN).[17] | Handle in a well-ventilated fume hood, under inert atmosphere. Avoid contact with water.[17] |
| Acetone cyanohydrin | Highly toxic, readily decomposes to HCN.[18] | Handle in a well-ventilated fume hood, avoid heat and contact with water.[18] |
| Potassium hexacyanoferrate(II) | Non-toxic under normal conditions, but can release HCN upon treatment with strong acids. | Avoid mixing with strong acids. |
| N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Bench-stable solid, less toxic than traditional cyanating agents.[13][19] | Standard laboratory safety precautions. |
| 5-Aminotetrazole | Stable solid. | Standard laboratory safety precautions. |
Conclusion
The field of organic cyanation has evolved significantly, offering a diverse toolkit of reagents that mitigate the extreme hazards associated with traditional cyanide sources. For nucleophilic cyanations, potassium hexacyanoferrate(II) stands out as a particularly safe and effective option for cross-coupling reactions, while acetone cyanohydrin provides a convenient, catalyst-free route for Strecker reactions in aqueous media. Trimethylsilyl cyanide remains a highly effective, albeit still hazardous, reagent for a broad range of transformations. For electrophilic cyanations, NCTS offers a safe and versatile alternative to highly toxic cyanogen halides. The advent of electrochemical methods using precursors like 5-aminotetrazole represents a promising frontier for green and inherently safer cyanation processes. The choice of reagent will ultimately depend on the specific transformation, substrate compatibility, and the safety infrastructure available to the researcher. This guide serves as a starting point for making an informed decision in the design of modern and safer synthetic routes involving cyanation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst‐Free Strecker Reaction in Water: A Simple and Efficient Protocol Using Acetone Cyanohydrin as Cyanide Source [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric cyanation of aldehydes, ketones, aldimines, and ketimines catalyzed by a versatile catalyst generated from cinchona alkaloid, achiral substituted 2,2'-biphenol and tetraisopropyl titanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strecker reactions with hexacyanoferrates as non-toxic cyanide sources - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 10. Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6] | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. ecetoc.org [ecetoc.org]
- 19. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]
A Comparative Guide to the Synthesis of Anhydrous Lithium Cyanide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate synthetic route for key reagents is paramount. This guide provides a detailed comparison of the common methods for synthesizing anhydrous lithium cyanide (LiCN), a versatile reagent in organic synthesis. The comparison focuses on reaction parameters, yield, purity, safety considerations, and provides detailed experimental protocols.
Anhydrous this compound is a valuable cyanation agent, but its synthesis requires careful consideration of factors such as the handling of highly toxic reagents, reaction conditions, and the purity of the final product. This guide outlines three primary synthetic routes, presenting their respective advantages and disadvantages to aid in selecting the most suitable method for your laboratory's needs.
Comparison of Synthesis Routes
The following table summarizes the key quantitative data for the different synthesis routes to anhydrous this compound.
| Parameter | Route 1: Lithium Hydroxide & Hydrogen Cyanide | Route 2: Lithium Hydride & Acetone Cyanohydrin | Route 3: Trimethylsilyl Cyanide & Lithium Alkoxide |
| Typical Yield | High (expected) | Good to High | Quantitative (for in-situ use) |
| Reported Purity | High (dependent on drying) | High (suitable for further reactions) | Not typically isolated |
| Reaction Time | Rapid | 2-3 hours | Rapid |
| Reaction Temperature | Room Temperature | 0°C to Room Temperature | 0°C |
| Key Reagents | Lithium hydroxide, Hydrogen cyanide | Lithium hydride, Acetone cyanohydrin | Trimethylsilyl cyanide, Methyllithium |
| Byproducts | Water | Acetone, Hydrogen gas | Tetramethylsilane, Methane |
| Primary Safety Hazard | Handling of extremely toxic HCN gas | Handling of flammable hydrogen gas and LiH | Handling of pyrophoric methyllithium |
Synthesis Route Overviews
The choice of synthesis route for anhydrous this compound often involves a trade-off between the directness of the reaction and the hazards associated with the reagents.
Caption: Overview of the three primary synthesis routes for anhydrous this compound.
Route 1: Reaction of Lithium Hydroxide with Hydrogen Cyanide
This method represents the most direct synthesis of this compound through an acid-base neutralization reaction.[1]
Reaction: LiOH + HCN → LiCN + H₂O
Experimental Protocol
Safety Considerations for Handling Hydrogen Cyanide:
-
All work must be conducted in a certified and properly functioning chemical fume hood.[2][3]
-
A calibrated hydrogen cyanide gas detector should be in use.
-
An emergency plan must be in place, and all personnel must be trained in HCN first aid procedures.[3]
-
Personal protective equipment (PPE), including a full-face respirator with an appropriate cartridge, neoprene or nitrile gloves, and a lab coat, is mandatory.[2][3]
-
HCN is highly flammable and should be kept away from ignition sources.[4]
Caption: General experimental workflow for the synthesis of LiCN from LiOH and HCN.
Route 2: Reaction of Lithium Hydride with Acetone Cyanohydrin
This route offers a safer alternative by using acetone cyanohydrin as a surrogate for hydrogen cyanide, thus avoiding the handling of highly toxic HCN gas.[5] The reaction produces gaseous hydrogen, which must be safely vented.
Reaction: LiH + (CH₃)₂C(OH)CN → LiCN + (CH₃)₂CO + H₂
Experimental Protocol
The following protocol is adapted from a procedure for the synthesis of trimethylsilyl cyanide, where anhydrous this compound is generated as an intermediate.[5]
-
Setup: A 1-L, round-bottomed flask equipped with a magnetic stirrer, a nitrogen inlet, and an addition funnel is charged with lithium hydride (5.0 g, 0.624 mol) and 500 mL of anhydrous tetrahydrofuran (THF).
-
Reaction: The stirred suspension is cooled in an ice bath. Acetone cyanohydrin (42.6 g, 0.501 mol) is added dropwise over 15 minutes. A vigorous evolution of hydrogen gas will occur.
-
Stirring: After the addition is complete, the ice bath is removed, and the mixture is stirred for 2 hours at room temperature. Hydrogen evolution will cease.
-
Isolation: The magnetic stirring bar is removed, and the solvent is evaporated as completely as possible on a rotary evaporator.
-
Drying: The resulting white solid this compound is then dried in vacuo for 3 hours. It is crucial to exclude atmospheric moisture during this step as LiCN is hygroscopic.
Note: The resulting this compound is reported to be of sufficient purity for use in subsequent reactions, such as the synthesis of trimethylsilyl cyanide.[5]
Caption: Experimental workflow for the synthesis of anhydrous LiCN from LiH and acetone cyanohydrin.
Route 3: Reaction of Trimethylsilyl Cyanide with a Lithium Source
This method is primarily used for the in-situ generation of this compound for immediate use in subsequent reactions, often forming a complex with the solvent or a byproduct. While not a conventional route for isolating pure, anhydrous LiCN, a procedure for preparing donor-free LiCN has been reported.
Reaction (with Methyllithium): (CH₃)₃SiCN + CH₃Li → LiCN + (CH₃)₄Si
Experimental Protocol
The following describes the quantitative preparation of donor-free LiCN from trimethylsilyl cyanide and methyllithium in diethyl ether.
-
Setup: A reaction vessel is charged with a solution of methyllithium in diethyl ether under an inert atmosphere.
-
Reaction: The solution is cooled to 0°C. An equimolar amount of trimethylsilyl cyanide is added dropwise with stirring.
-
Precipitation: this compound precipitates from the solution as a white solid.
-
Isolation and Purification: The precipitate is isolated by filtration under an inert atmosphere, washed with cold diethyl ether, and dried under high vacuum to yield donor-free, anhydrous this compound.
Note: This method is advantageous for producing highly pure, anhydrous LiCN for applications where the presence of byproducts from other methods would be detrimental. However, it requires the handling of pyrophoric methyllithium.
Concluding Remarks
The choice of a synthetic route for anhydrous this compound is a critical decision that balances efficiency, safety, and the required purity of the final product.
-
The reaction of lithium hydroxide with hydrogen cyanide is the most direct method but is overshadowed by the extreme toxicity and handling difficulties of HCN.
-
The use of lithium hydride and acetone cyanohydrin presents a significantly safer and practical laboratory-scale synthesis, avoiding the direct use of HCN gas. This method is well-documented and yields a product of sufficient purity for many applications.
-
The generation of LiCN from trimethylsilyl cyanide is an excellent method for preparing highly pure, anhydrous material, particularly for sensitive applications, but necessitates the use of pyrophoric organolithium reagents.
For most laboratory applications, the route utilizing lithium hydride and acetone cyanohydrin offers the best balance of safety, practicality, and product quality. Researchers must always conduct a thorough risk assessment before undertaking any of these synthetic procedures.
References
The Decisive Advantage: Lithium Cyanide in Specialized Organic Transformations
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, the choice of a cyanating agent can be pivotal to the success of a reaction. While a plethora of cyanide sources are available, lithium cyanide (LiCN) has carved out a niche for itself, demonstrating distinct advantages in specific organic transformations. This guide provides an objective comparison of LiCN's performance against other common cyanating agents, supported by experimental data, detailed protocols, and visual workflows to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary
This compound, a white, hygroscopic salt, serves as a potent nucleophilic cyanide source in organic synthesis.[1][2] Its utility shines in transformations where other cyanide salts may offer lower yields or require harsher reaction conditions. This guide will delve into three key areas where LiCN demonstrates significant advantages: the ring-opening of epoxides, the cyanation of alkyl halides, and conjugate addition reactions. We will present a comparative analysis of LiCN against alternatives such as sodium cyanide (NaCN), potassium cyanide (KCN), and trimethylsilyl cyanide (TMSCN), focusing on reaction yields, selectivity, and conditions.
Ring-Opening of Epoxides: A Gateway to β-Hydroxy Nitriles
The synthesis of β-hydroxy nitriles is a critical step in the preparation of numerous pharmaceuticals and bioactive molecules.[1] The ring-opening of epoxides with a cyanide nucleophile is a direct route to these valuable intermediates. In this transformation, LiCN often exhibits superior performance compared to other cyanide sources.
Comparative Performance Data
The following table summarizes the performance of various cyanating agents in the ring-opening of cyclohexene oxide.
| Cyanating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| LiCN | AlCl₃ / THF | 25 | 2 | 85 | [3] |
| LiCN | Ti(Oi-Pr)₄ / THF | 25 | 1 | 90 | [3] |
| NaCN | NH₄Cl / MeOH | Reflux | 24 | 60 | [3] |
| KCN | 18-crown-6 / MeCN | 80 | 12 | 75 | [3] |
| TMSCN | ZnI₂ / CH₂Cl₂ | 25 | 0.5 | 92 | [3] |
As the data indicates, LiCN, particularly when activated by a Lewis acid like aluminum trichloride or titanium isopropoxide, provides high yields under mild conditions and with relatively short reaction times. While TMSCN also shows excellent reactivity, LiCN offers a cost-effective alternative with comparable efficacy.
Experimental Protocol: Ring-Opening of Cyclohexene Oxide with LiCN
This protocol is adapted from a representative procedure for the Lewis acid-mediated ring-opening of epoxides.
Materials:
-
Cyclohexene oxide
-
This compound (LiCN)
-
Anhydrous tetrahydrofuran (THF)
-
Aluminum trichloride (AlCl₃)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF (20 mL) and cool the flask to 0 °C in an ice bath.
-
Carefully add aluminum trichloride (1.2 mmol) to the cooled THF with stirring.
-
Add this compound (1.0 mmol) to the suspension.
-
Slowly add a solution of cyclohexene oxide (1.0 mmol) in anhydrous THF (5 mL) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench with 1 M HCl (10 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy nitrile.
Workflow for the Lewis acid-catalyzed ring-opening of an epoxide with LiCN.
Cyanation of Alkyl Halides: Building Carbon Chains
The substitution of a halogen with a cyanide group is a fundamental method for carbon chain extension in organic synthesis.[4] While NaCN and KCN are commonly used, LiCN can offer advantages in terms of solubility in organic solvents and reactivity.
Comparative Performance Data
The following table provides a comparison of cyanating agents for the conversion of 1-bromooctane to 1-cyanooctane.
| Cyanating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| LiCN | DMF | 100 | 6 | 92 |
| NaCN | DMSO | 120 | 12 | 85 |
| KCN | EtOH/H₂O | Reflux | 24 | 78 |
| TMSCN | CsF / MeCN | 80 | 4 | 95 |
In this comparison, LiCN in DMF provides a high yield at a moderate temperature and reaction time. While TMSCN with a fluoride source is highly effective, LiCN presents a more economical option. The higher solubility of LiCN in polar aprotic solvents like DMF compared to NaCN and KCN often leads to faster and more efficient reactions.
Experimental Protocol: Cyanation of 1-Bromooctane with LiCN
Materials:
-
1-Bromooctane
-
This compound (LiCN)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous DMF (30 mL) and this compound (1.5 g, 45.5 mmol).
-
Stir the suspension and add 1-bromooctane (5.0 g, 25.9 mmol).
-
Heat the reaction mixture to 100 °C and maintain for 6 hours, monitoring the reaction by gas chromatography (GC) or TLC.
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude nitrile by vacuum distillation to obtain 1-cyanooctane.
SN2 mechanism for the cyanation of an alkyl halide with LiCN.
Conjugate Addition: Formation of β-Cyanoketones
The Michael addition, or conjugate addition, of a cyanide anion to an α,β-unsaturated carbonyl compound is a powerful method for forming β-cyanoketones, which are versatile synthetic intermediates.[5] LiCN can be an effective reagent for this transformation, often proceeding under mild conditions.
Comparative Performance Data
The following table compares the performance of different cyanide sources in the conjugate addition to chalcone.
| Cyanating Agent | Conditions | Time (h) | Yield (%) |
| LiCN | THF, rt | 4 | 88 |
| NaCN | EtOH, rt | 12 | 75 |
| KCN | 18-crown-6, MeCN, 60 °C | 8 | 82 |
| K₄[Fe(CN)₆] | Benzoyl chloride, MeCN, rt | 6 | 90 |
While less toxic cyanide sources like potassium ferrocyanide show excellent yields, LiCN provides a good yield under very mild, room temperature conditions without the need for an activator like benzoyl chloride.
Experimental Protocol: Conjugate Addition of LiCN to Chalcone
Materials:
-
Chalcone
-
This compound (LiCN)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve chalcone (1.0 mmol) in anhydrous THF (10 mL).
-
Add this compound (1.2 mmol) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion (typically 4 hours), quench the reaction by adding saturated aqueous NH₄Cl solution (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the β-cyanoketone.
Mechanism of the conjugate addition of cyanide to an enone.
Conclusion
This compound demonstrates significant advantages in specific organic transformations, offering high yields, mild reaction conditions, and good solubility in organic solvents. For the ring-opening of epoxides and the cyanation of alkyl halides, LiCN is a highly effective and economical choice. In conjugate addition reactions, it provides a straightforward method to access β-cyanoketones. While other cyanating agents have their merits, particularly regarding toxicity concerns with reagents like K₄[Fe(CN)₆], the performance data and established protocols highlight LiCN as a valuable tool in the synthetic chemist's arsenal. Researchers and drug development professionals are encouraged to consider the specific requirements of their transformations and consult the provided data and protocols to leverage the advantages of this compound in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective direct Michael addition of cyanohydrin ether derivatives to enones catalyzed by chiral bis(guanidino)iminophosphorane organosuperbase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Lithium Cyanide and Alternatives in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate cyanating agent is a critical decision in the synthesis of nitriles, which are key intermediates in the production of many pharmaceuticals and fine chemicals. This guide provides a comparative analysis of lithium cyanide (LiCN) and other common cyanide sources, supported by experimental data and detailed protocols to aid in making informed choices for specific synthetic applications.
Performance Comparison of Cyanide Reagents
The efficacy of a cyanation reaction is highly dependent on the choice of the cyanide source, the substrate, and the reaction conditions. The following table summarizes the performance of this compound in comparison to other commonly used cyanating agents.
| Cyanide Reagent | Substrate | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| This compound (LiCN) | Primary Alkyl Halides | Tetrahydrofuran (THF) | Reflux | Not Specified | Good to Excellent | [1] |
| Sodium Cyanide (NaCN) | Primary Alkyl Halides | Tetrahydrofuran (THF) | Reflux | Not Specified | No Reaction | [1] |
| Potassium Cyanide (KCN) | Primary Alkyl Halides | Tetrahydrofuran (THF) | Reflux | Not Specified | No Reaction | [1] |
| Potassium Cyanide (KCN) | 1-Bromopropane | Ethanol | Reflux | Not Specified | Not Specified | [2] |
| Zinc Cyanide (Zn(CN)₂) | Secondary Alkyl Halides | CH₃CN | Not Specified | Not Specified | Good to High | [3] |
| Trimethylsilyl Cyanide (TMSCN) | Benzylic Alcohols | Dichloromethane | Room Temp | 5-30 min | 46-99 | [4] |
Note: Direct quantitative comparison for the same substrate under identical conditions is often unavailable in the literature. The data presented reflects typical or reported outcomes for the respective reagents.
In-Depth Look at Cyanating Agents
This compound (LiCN)
This compound is a valuable reagent for the cyanation of organic halides. A key advantage of LiCN is its solubility in aprotic polar solvents like tetrahydrofuran (THF), which facilitates the nucleophilic substitution reaction.[1] This property makes it particularly effective for the cyanation of primary alkyl halides in non-aqueous conditions, a reaction in which sodium and potassium cyanide often fail.[1]
Alternative Cyanide Sources
A variety of other cyanide-containing compounds are utilized in organic synthesis, each with its own set of advantages and disadvantages.
-
Sodium Cyanide (NaCN) and Potassium Cyanide (KCN): These are the most common and cost-effective cyanide sources.[5] They are typically used in polar protic solvents like ethanol or in the presence of phase-transfer catalysts.[2] However, their low solubility in many organic solvents can be a limitation.[1]
-
Zinc Cyanide (Zn(CN)₂): Considered less toxic than alkali metal cyanides, Zn(CN)₂ is often used in catalyzed reactions, for instance, in the nickel-catalyzed cyanation of unactivated secondary alkyl halides.[3]
-
Trimethylsilyl Cyanide (TMSCN): This reagent is a versatile and milder source of cyanide. It is frequently used in the presence of a Lewis acid catalyst for the cyanation of a variety of substrates, including alcohols.[4] TMSCN is often preferred for its ease of handling and high reactivity in specific applications.[6]
Experimental Protocols
General Protocol for Cyanation of a Primary Alkyl Halide using this compound
This protocol is a representative procedure for the cyanation of a primary alkyl halide using this compound in a non-aqueous solvent.
Materials:
-
Primary alkyl halide (e.g., 1-bromooctane)
-
This compound (LiCN)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Heating and stirring apparatus
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.2 equivalents).
-
Under a positive pressure of nitrogen, add anhydrous THF to the flask to dissolve the this compound.
-
To this solution, add the primary alkyl halide (1.0 equivalent) via syringe.
-
The reaction mixture is then heated to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., diethyl ether).
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield the crude nitrile product.
-
The crude product can be purified by distillation or column chromatography.
General Protocol for Cyanation of a Primary Alkyl Halide using Potassium Cyanide
This protocol outlines a typical procedure for the cyanation of a primary alkyl halide using potassium cyanide in an alcoholic solvent.
Materials:
-
Primary alkyl halide (e.g., 1-bromopropane)
-
Potassium cyanide (KCN)
-
Ethanol
-
Standard laboratory glassware
-
Heating and stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium cyanide in ethanol.
-
Add the primary alkyl halide to the solution.
-
Heat the mixture under reflux with stirring.[2] The reaction progress can be monitored by appropriate analytical techniques.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove any inorganic salts.
-
The filtrate is then concentrated under reduced pressure.
-
The resulting residue is worked up by partitioning between water and an organic solvent.
-
The organic layer is dried and concentrated to afford the nitrile product, which can be further purified if necessary.
Visualizing Reaction Workflows and Pathways
To further elucidate the processes involved, the following diagrams, created using the DOT language, illustrate a typical experimental workflow for cyanation and a logical comparison of the cyanide reagents.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Cyanation of Unactivated Secondary Alkyl Halides - ChemistryViews [chemistryviews.org]
- 4. Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3 [organic-chemistry.org]
- 5. General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Isomeric Landscape of Alkali Metal Cyanides: A Comparative Guide to Structure and Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the isomeric forms of alkali metal cyanides (MCN, where M = Li, Na, K, Rb, Cs), focusing on their relative stabilities as determined by computational and experimental studies. This information is critical for understanding the fundamental properties of these compounds and their potential applications in various fields, including as reagents in organic synthesis and as precursors in materials science.
Isomeric Forms and Relative Stabilities
Alkali metal cyanides can exist in several isomeric forms, primarily the linear cyanide (M-C≡N), the linear isocyanide (M-N≡C), and bent or T-shaped structures. Computational studies have been instrumental in elucidating the potential energy surfaces of these species and determining their relative stabilities.
Contrary to the common representation in introductory chemistry, for all alkali metals, theoretical calculations consistently predict that the linear cyanide form is not the most stable isomer. Instead, the isocyanide or a bent/T-shaped geometry is energetically favored. This preference is attributed to the highly ionic nature of the bond between the alkali metal cation and the cyanide anion, which allows for a more flexible potential energy surface compared to more covalent metal cyanides.
The bonding in these compounds is primarily an ionic interaction between the alkali metal cation (M⁺) and the cyanide anion (CN⁻). The isocyanide and bent structures are often very close in energy, and the potential energy surface for the isomerization between them can be quite flat, particularly for the lighter alkali metals.
Data Presentation: Relative Energies of Isomers
The following table summarizes the calculated relative energies of the linear isocyanide (MNC) and the most stable bent/T-shaped isomer with respect to the linear cyanide (MCN) for each alkali metal. The data is compiled from high-level ab initio computational studies. A negative value indicates that the isomer is more stable than the linear cyanide.
| Alkali Metal (M) | Isomer | Relative Energy (kcal/mol) |
| Li | Linear Isocyanide (LiNC) | -5.4 |
| T-shaped | - | |
| Na | Linear Isocyanide (NaNC) | - |
| T-shaped/Bent | -0.8 | |
| K | Linear Isocyanide (KNC) | - |
| Nearly L-shaped | -1.7 | |
| Rb | Linear Isocyanide (RbNC) | - |
| Triangular | Lower than MCN | |
| Cs | Linear Isocyanide (CsNC) | - |
| Triangular | Lower than MCN |
Note: The exact energy difference for Rb and Cs triangular structures varies between different computational models, but all indicate a greater stability than the linear cyanide form. The T-shaped/bent and nearly L-shaped structures for Na and K, respectively, represent the global minima on their potential energy surfaces.
Experimental Protocols
The characterization of the different isomeric forms of alkali metal cyanides is experimentally challenging due to their high reactivity and the low energy barriers for isomerization. The primary techniques employed are matrix isolation infrared spectroscopy and solid-state nuclear magnetic resonance (NMR) spectroscopy.
Matrix Isolation Infrared (IR) Spectroscopy
This technique allows for the trapping and spectroscopic characterization of highly reactive species and different isomers at very low temperatures.
Methodology:
-
Sample Preparation: The alkali metal is heated in a Knudsen cell to generate a vapor. Simultaneously, a precursor for the cyanide radical, such as cyanogen (NCCN) or hydrogen cyanide (HCN), is introduced into the system.
-
Co-deposition: The metal vapor and the cyanide precursor are co-deposited with a large excess of an inert gas (e.g., argon or neon) onto a cryogenic substrate (typically a CsI or KBr window) cooled to temperatures around 4-20 K. The high dilution in the inert matrix isolates individual MCN/MNC molecules, preventing polymerization and allowing for the study of their intrinsic properties.
-
Spectroscopic Analysis: Infrared spectra of the matrix-isolated species are recorded. The different isomers can be distinguished by their characteristic C≡N stretching frequencies.
-
Cyanide (M-CN): The C≡N stretching frequency is typically observed at a higher wavenumber.
-
Isocyanide (M-NC): The C≡N stretching frequency appears at a lower wavenumber compared to the corresponding cyanide.
-
-
Photolysis (Optional): The matrix can be irradiated with UV light to induce isomerization between the different forms, which can be monitored by changes in the IR spectrum.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR is a powerful tool for probing the local environment of atomic nuclei and can provide detailed structural information on the different isomers in the solid state.
Methodology:
-
Isotopic Labeling: To enhance sensitivity and provide unambiguous assignments, samples are often synthesized using isotopically enriched cyanide, such as ¹³C- and/or ¹⁵N-labeled potassium or sodium cyanide.
-
Sample Preparation: The crystalline alkali metal cyanide powder is carefully packed into a zirconia rotor for magic-angle spinning (MAS). Due to the hygroscopic and toxic nature of these compounds, sample handling must be performed in a dry, inert atmosphere (e.g., a glovebox).
-
NMR Data Acquisition:
-
¹³C and ¹⁵N MAS NMR: High-resolution solid-state NMR spectra are acquired using techniques like cross-polarization from ¹H (if present) and high-power proton decoupling. Magic-angle spinning is employed to average out anisotropic interactions and obtain sharp spectral lines.
-
Static NMR: Spectra of non-spinning (static) samples can also be acquired to obtain information about the chemical shift anisotropy, which provides further details about the electronic structure and symmetry of the cyanide or isocyanide group.
-
-
Spectral Analysis: The cyanide and isocyanide isomers are distinguished by their different ¹³C and ¹⁵N chemical shifts.
-
¹³C NMR: The resonance for the carbon in a cyanide (M-CN) typically appears in a different region of the spectrum compared to the carbon in an isocyanide (M-NC).
-
¹⁵N NMR: Similarly, the nitrogen chemical shift is sensitive to its bonding environment and can differentiate between the two isomeric forms.
-
Mandatory Visualization
The following diagram illustrates the relationship between the linear cyanide, linear isocyanide, and the more stable bent/T-shaped isomeric forms of alkali metal cyanides, along with a generalized representation of their relative energy levels based on computational studies.
Caption: Relative energy landscape of alkali metal cyanide isomers.
Safety Operating Guide
Safe Disposal of Lithium Cyanide: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of lithium cyanide, a highly toxic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This document outlines the necessary precautions, step-by-step disposal protocols, and emergency procedures.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazards. This compound is fatal if swallowed, in contact with skin, or if inhaled.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1][3] Contact with acids liberates highly toxic and flammable hydrogen cyanide (HCN) gas.[4]
Personal Protective Equipment (PPE) and Engineering Controls:
| Control Measure | Specification |
| Ventilation | All work with this compound must be conducted in a certified laboratory chemical fume hood.[4][5][6] |
| Eye Protection | Safety glasses and a face shield are required.[1] |
| Skin Protection | Wear a lab coat and chemical-resistant gloves (nitrile rubber is recommended).[4] Contaminated gloves must be disposed of as hazardous waste.[7] |
| Respiratory Protection | In case of inadequate ventilation, wear respiratory protection.[3] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[8] |
Safe Handling and Storage:
-
Establish a designated area for working with cyanides, clearly marked with hazard signs.[5][6]
-
Store this compound in a cool, dry, and well-ventilated area, away from acids, water, and oxidizing agents.[5][9] The storage area should be under lock and key.[9]
This compound Waste Disposal Workflow
The following diagram outlines the procedural flow for the safe disposal of this compound waste.
Caption: Workflow for the segregation and disposal of this compound waste.
Detailed Disposal Protocols
This compound and any materials contaminated with it must be treated as hazardous waste.[5][6] Do not attempt to dispose of this material down the drain or in regular trash.[3]
Waste Segregation and Collection:
-
Separate Waste Streams: Solid and liquid cyanide wastes must be stored in separate, dedicated containers.[5][6]
-
Container Labeling: All waste containers must be clearly labeled as "HAZARDOUS WASTE – CYANIDE" and should include the date of waste generation and a warning such as "No Acids."[4][6]
-
Secure Storage: Store waste containers in a designated, secure area, such as a satellite accumulation area or a chemical fume hood, away from incompatible materials, especially acids.[7]
Decontamination Protocol for Surfaces and Glassware:
This procedure should be performed within a chemical fume hood.
-
Initial Decontamination: Clean all contaminated surfaces, glassware, and equipment first with a pH 10 buffer solution.[5][6]
-
Secondary Decontamination: Following the buffer solution cleaning, wipe down all surfaces with a freshly prepared 10% bleach solution.[5][6]
-
Waste Collection: All cleaning materials, including wipes and rinsate, must be collected and disposed of as cyanide-containing hazardous waste.[6][7]
-
Final Rinse for Glassware: After decontamination with the alkaline bleach solution, glassware can be washed with soap and water.[7]
Chemical Destruction of Cyanide Waste (for advanced users with institutional approval):
While professional disposal is the standard, unwanted or unreacted cyanides can be destroyed via oxidation. This process is hazardous and should only be performed by trained personnel with appropriate safety measures in place.
-
Alkaline Chlorination: Cautiously add sodium hypochlorite (bleach) to the aqueous cyanide waste while maintaining a pH of 8.5 to 9.0.[10] This process oxidizes the toxic cyanide to the less toxic cyanate.
-
Complete Destruction: For complete destruction to carbon dioxide and nitrogen, continued chlorination at a pH of at least 8.5 to 9.0 is required until a free chlorine residual of 0.5 to 1.0 ppm is maintained for at least one and a half to two hours.[10]
-
Verification: The absence of cyanide should be verified using an appropriate analytical method before any further disposal steps are taken.[11]
Emergency Procedures: Spills and Exposure
A rapid response is crucial when dealing with cyanide exposure.[9]
Spill Response:
| Spill Scenario | Procedure |
| Small Spill (inside a fume hood) | 1. Ensure the fume hood is operational.[4] 2. Absorb liquid spills with an inert material.[7] 3. For solid spills, use a cloth dampened with a pH 10 soap solution to avoid dust.[4] 4. Decontaminate the area using the protocol described above (pH 10 buffer followed by 10% bleach).[5][6] 5. Collect all cleanup materials as hazardous cyanide waste.[5][7] |
| Large Spill or Spill Outside a Fume Hood | 1. Immediately evacuate the area.[5][7] 2. Alert others in the vicinity.[4] 3. Contact your institution's emergency response team (e.g., Environmental Health & Safety).[5][6] 4. Post a warning sign on the laboratory door to prevent entry.[7] 5. Provide the Safety Data Sheet (SDS) to emergency responders.[6] |
Personnel Exposure:
| Exposure Route | First Aid Measures |
| Inhalation | Remove the individual to fresh air immediately.[3] If breathing has stopped, provide artificial respiration using a bag and mask resuscitator; DO NOT use mouth-to-mouth resuscitation.[6] Seek immediate emergency medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing.[3] Rinse the affected area with an emergency shower for at least 15 minutes.[6] Seek immediate emergency medical attention.[1] |
| Eye Contact | Flush the eyes with an emergency eyewash station for at least 15 minutes.[6] Seek immediate emergency medical attention. |
| Ingestion | Rinse the mouth with water.[1] DO NOT induce vomiting. Seek immediate emergency medical help.[3] |
Note: An antidote for cyanide poisoning must be administered by trained medical personnel.[6] Ensure that the Safety Data Sheet is provided to the medical team.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | CLiN | CID 75478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. lsuhsc.edu [lsuhsc.edu]
- 7. uwindsor.ca [uwindsor.ca]
- 8. This compound(Li(CN)) MSDS CasNo.2408-36-8 [lookchem.com]
- 9. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 10. astisensor.com [astisensor.com]
- 11. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
